1-Methoxy-2,3-dinitrobenzene
Description
Properties
IUPAC Name |
1-methoxy-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDISKECPMPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287613 | |
| Record name | 1-methoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16315-07-4 | |
| Record name | NSC51775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of Dinitroanisoles: A Focus on 2,4-Dinitroanisole
A Note to the Researcher: Initial exploration for spectroscopic data on 2,3-dinitroanisole revealed a significant scarcity of comprehensive and verifiable data in publicly accessible scientific literature and databases. This isomer is less common and not as extensively characterized as other constitutional isomers. In contrast, 2,4-dinitroanisole is a widely studied compound with a wealth of available spectroscopic data, making it an excellent representative for a detailed technical guide. This document, therefore, focuses on 2,4-dinitroanisole to provide a robust and well-supported resource for researchers, scientists, and drug development professionals, fulfilling the core requirements for an in-depth guide on the spectroscopic analysis of a dinitroanisole compound.
Introduction: The Significance of Spectroscopic Analysis for 2,4-Dinitroanisole
2,4-Dinitroanisole (DNAN) is an organic compound with significant applications, notably as a melt-castable explosive that serves as a less sensitive alternative to TNT.[1][2] Its chemical structure, consisting of a methoxybenzene core with two nitro groups, necessitates precise and unambiguous characterization for quality control, safety assessment, and the study of its chemical behavior. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecule's structure and bonding. This guide offers a comprehensive overview of the key spectroscopic methods used to characterize 2,4-dinitroanisole: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Molecular Structure of 2,4-Dinitroanisole
Caption: Molecular structure of 2,4-dinitroanisole.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,4-dinitroanisole reveals characteristic absorption bands corresponding to its key structural features.
Tabulated IR Data for 2,4-Dinitroanisole
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1600 | Strong | Aromatic C=C stretch |
| ~1520 & ~1344 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1278 | Strong | Aryl ether C-O stretch |
| ~1070 | Medium | Methoxy C-O stretch |
| ~830 | Strong | C-H out-of-plane bend (para-disubstitution) |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 2,4-dinitroanisole with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of 2,4-dinitroanisole.
-
Interpretation of the IR Spectrum
The IR spectrum of 2,4-dinitroanisole is dominated by strong absorptions from the nitro groups. The asymmetric and symmetric stretching vibrations of the NO₂ groups typically appear as two distinct, strong bands, providing clear evidence for their presence.[3] The strong band around 1278 cm⁻¹ is characteristic of the aryl ether C-O bond, while the aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring. The out-of-plane bending vibrations can also provide information about the substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4-dinitroanisole, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the electronic environment of the different atoms.
¹H NMR Data for 2,4-Dinitroanisole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.77 | d | 1H | H-3 |
| ~8.46 | dd | 1H | H-5 |
| ~7.23 | d | 1H | H-6 |
| ~4.10 | s | 3H | OCH₃ |
Solvent: CDCl₃. The chemical shifts and coupling constants are approximate and can vary with the solvent and spectrometer frequency.[3]
¹³C NMR Data for 2,4-Dinitroanisole
| Chemical Shift (δ, ppm) | Assignment |
| ~157.3 | C-1 (C-OCH₃) |
| ~140.2 | C-2 (C-NO₂) |
| ~138.9 | C-4 (C-NO₂) |
| ~129.1 | C-5 |
| ~121.9 | C-3 |
| ~113.6 | C-6 |
| ~57.5 | OCH₃ |
Solvent: CDCl₃.[3]
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2,4-dinitroanisole in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Interpretation of NMR Spectra
The ¹H NMR spectrum of 2,4-dinitroanisole shows three distinct signals in the aromatic region and one singlet in the aliphatic region. The downfield chemical shifts of the aromatic protons are due to the strong electron-withdrawing effect of the two nitro groups. The splitting patterns (doublet, doublet of doublets) arise from the coupling between adjacent protons and are key to assigning each signal to a specific proton on the ring. The singlet at ~4.10 ppm with an integration of 3H is unambiguously assigned to the methoxy group protons.[3]
In the ¹³C NMR spectrum, six distinct signals are observed for the aromatic carbons and one for the methoxy carbon, as expected from the molecule's asymmetry. The carbons directly attached to the electron-withdrawing nitro groups and the oxygen atom are shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Mass Spectrometry Data for 2,4-Dinitroanisole
| m/z | Relative Intensity | Assignment |
| 198 | High | Molecular ion [M]⁺ |
| 168 | High | [M - NO]⁺ or [M - CH₂O]⁺ |
| 152 | Medium | [M - NO₂]⁺ |
| 122 | Medium | [M - NO₂ - NO]⁺ |
| 75 | High | Further fragmentation |
Ionization method: Electron Ionization (EI). Fragmentation patterns can be complex and may involve rearrangements.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction:
-
Introduce a small amount of 2,4-dinitroanisole into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Bombard the sample with high-energy electrons (typically 70 eV in Electron Ionization) to generate a positively charged molecular ion and various fragment ions.
-
-
Mass Analysis:
-
Accelerate the ions in an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
Detect the ions and record their abundance to generate a mass spectrum.
-
Interpretation of the Mass Spectrum
The mass spectrum of 2,4-dinitroanisole will show a prominent molecular ion peak at an m/z corresponding to its molecular weight (198.13 g/mol ).[4] The fragmentation pattern is characteristic of nitroaromatic compounds and includes the loss of nitro (NO₂) and nitroso (NO) groups, as well as fragments from the anisole core. The relative intensities of the fragment ions can help in confirming the structure.
Synthesis of 2,4-Dinitroanisole
A common laboratory and industrial synthesis of 2,4-dinitroanisole involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with a methoxide source.[3][5]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 2,4-dinitroanisole.
Detailed Synthetic Protocol
-
Preparation of Methoxide Solution: In a round-bottom flask, dissolve sodium hydroxide in methanol with stirring.
-
Reaction: Add 1-chloro-2,4-dinitrobenzene portion-wise to the methoxide solution. Heat the reaction mixture (e.g., to 60°C) and stir for a specified time (e.g., 1 hour) until the reaction is complete (monitored by TLC).
-
Workup and Isolation: Cool the reaction mixture and pour it into cold water to precipitate the product. Collect the solid product by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 2,4-dinitroanisole as pale yellow crystals.[3]
Conclusion
The spectroscopic characterization of 2,4-dinitroanisole by IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the identification of functional groups and the carbon-hydrogen framework to the molecular weight and fragmentation patterns. The protocols and data interpretations presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its accurate identification and quality assessment.
References
-
PubChem. (n.d.). 2,4-Dinitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
Meng, J., Zhou, L., & Miao, F. (2023). Review of the Essential Characteristics of 2,4-Dinitroanisole. Central European Journal of Energetic Materials, 20(1), 49-70. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]
-
Chavez, D. E., & Hiskey, M. A. (2014). Synthesis of C13- and N15-Labeled DNAN. Defense Technical Information Center. Retrieved from [Link]
-
Cools, E., et al. (2025). Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. Journal of Analytical Toxicology. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dinitroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Treatments applied to the synthetic 2,4-dinitroanisole (DNAN). Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4 Dinitroanisole (DNAN). Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis of ,-labeled 2,4-dinitroanisole (DNAN) and ,-labeled 5-nitro-2,4-dihydro-3H-1,2,4-triazol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroanisole. Retrieved from [Link]
- Google Patents. (n.d.). CN103396318A - Synthetic process for 2,4-dinitroanisole.
-
ResearchGate. (n.d.). Review of the Essential Characteristics of 2,4-Dinitroanisole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dinitrophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methoxy-2,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed technical analysis of the predicted ¹H and ¹³C NMR spectra of 1-methoxy-2,3-dinitrobenzene. As a Senior Application Scientist, this document moves beyond a simple data report, offering a comprehensive interpretation grounded in the fundamental principles of substituent effects on aromatic systems. By examining the interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro groups, we will predict and rationalize the chemical shifts and coupling patterns. This guide will also present a standardized experimental protocol for acquiring high-quality NMR data for nitroaromatic compounds, ensuring methodological rigor and reproducibility.
Introduction
1-Methoxy-2,3-dinitrobenzene, with the molecular formula C₇H₆N₂O₅, is a substituted aromatic compound whose structural confirmation relies heavily on spectroscopic techniques.[1] NMR spectroscopy, in particular, provides a wealth of information regarding the electronic environment of each proton and carbon atom, allowing for unambiguous structural assignment. The substitution pattern of the benzene ring in this molecule, featuring an electron-donating methoxy group (-OCH₃) and two adjacent electron-withdrawing nitro groups (-NO₂), creates a distinct electronic environment that significantly influences the resulting NMR spectra. Understanding these substituent effects is paramount for the accurate interpretation of the spectral data. This guide will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a framework for the analysis of similarly substituted aromatic systems.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1-methoxy-2,3-dinitrobenzene is anticipated to exhibit a complex pattern of signals in the aromatic region, along with a characteristic singlet for the methoxy group protons. The electron-donating methoxy group generally shields aromatic protons, shifting their signals upfield, while the electron-withdrawing nitro groups have a strong deshielding effect, shifting the signals downfield.[2]
The relative positions of the aromatic protons to the substituents will dictate their chemical shifts. The proton at the 6-position (H-6) is ortho to the methoxy group and meta to the 2-nitro group, experiencing a mix of shielding and deshielding effects. The proton at the 4-position (H-4) is para to the methoxy group and meta to the 3-nitro group. The proton at the 5-position (H-5) is meta to the methoxy group and ortho to the 3-nitro group, as well as para to the 2-nitro group, and is therefore expected to be the most deshielded.
Based on these substituent effects, the predicted ¹H NMR spectrum would show three distinct signals in the aromatic region, each integrating to one proton, and a singlet for the methoxy group integrating to three protons. The expected splitting pattern for the aromatic protons would be a complex multiplet due to ortho, meta, and para couplings.
dot graph "1-Methoxy-2,3-dinitrobenzene" { layout=neato; node [shape=plaintext]; "C1" [label="C1-OCH3", pos="0,1.5!"]; "C2" [label="C2-NO2", pos="-1.3,-0.75!"]; "C3" [label="C3-NO2", pos="1.3,-0.75!"]; "C4" [label="C4-H", pos="2.6,0!"]; "C5" [label="C5-H", pos="0, -2.5!"]; "C6" [label="C6-H", pos="-2.6,0!"]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; }
Figure 1. Structure of 1-Methoxy-2,3-dinitrobenzene with atom numbering.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of 1-methoxy-2,3-dinitrobenzene is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.
The carbon attached to the methoxy group (C-1) will be shielded due to the electron-donating nature of the oxygen atom. Conversely, the carbons bearing the nitro groups (C-2 and C-3) will be strongly deshielded. The remaining aromatic carbons (C-4, C-5, and C-6) will experience a combination of shielding and deshielding effects depending on their proximity to the electron-donating and electron-withdrawing groups. The methoxy carbon will appear as a single peak in the upfield region of the spectrum.
Data Summary Table
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1-methoxy-2,3-dinitrobenzene. These predictions are based on established substituent effect principles and comparison with structurally related molecules.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| OCH₃ | ~3.9 | Singlet | 3H |
| Ar-H | 7.0 - 8.5 | Multiplet | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| OCH₃ | ~56 | ||
| C-1 | ~150 | ||
| C-2 | ~140 | ||
| C-3 | ~155 | ||
| C-4 | ~120 | ||
| C-5 | ~130 | ||
| C-6 | ~115 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 1-methoxy-2,3-dinitrobenzene, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of 1-methoxy-2,3-dinitrobenzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a line broadening factor of 0.3 Hz during processing to improve the appearance of the spectrum.
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required for ¹³C due to its lower natural abundance (typically several hundred to thousands of scans).
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).
5. 2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Figure 2. Experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 1-methoxy-2,3-dinitrobenzene. By applying the principles of substituent effects, we have rationalized the expected chemical shifts and coupling patterns, offering a valuable resource for researchers working with this and similar nitroaromatic compounds. The detailed experimental protocol ensures that high-quality, reproducible NMR data can be obtained for accurate structural verification. The combination of predictive analysis and methodological guidance presented herein serves as a robust framework for the application of NMR spectroscopy in chemical research and drug development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. (n.d.). 1-Methoxy-2,3-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 1-Methoxy-2,3-dinitrobenzene
This guide provides a comprehensive technical overview of the analytical characterization of 1-methoxy-2,3-dinitrobenzene, a dinitroaromatic compound of interest to researchers and professionals in drug development and chemical synthesis. By integrating theoretical principles with field-proven methodologies, this document serves as an in-depth resource for understanding the spectral properties of this molecule.
Introduction
1-Methoxy-2,3-dinitrobenzene (C7H6N2O5, Molar Mass: 198.13 g/mol ) is a substituted nitroaromatic compound.[1][2] The arrangement of a methoxy group and two nitro groups on the benzene ring dictates its chemical and physical properties, which in turn are reflected in its infrared spectrum and mass spectrometric fragmentation pattern. Accurate spectral analysis is paramount for its unambiguous identification and for quality control in its synthesis and application. This guide will detail the expected spectral features and provide robust protocols for their acquisition.
Part 1: Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-methoxy-2,3-dinitrobenzene is characterized by the vibrational modes of its constituent groups: the aromatic ring, the nitro groups, and the methoxy group.
Predicted IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |
| Asymmetric NO₂ Stretch | 1550-1520 | Strong | A prominent and characteristic band for nitroaromatic compounds. |
| Symmetric NO₂ Stretch | 1360-1330 | Strong | The second strong, characteristic band for nitro groups. |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable | Multiple bands are expected in this region due to the complex vibrations of the benzene ring. |
| C-O-C Asymmetric Stretch | 1275-1200 | Strong | Characteristic of the aryl ether linkage of the methoxy group. |
| C-O-C Symmetric Stretch | 1075-1020 | Medium | Another key indicator of the methoxy group. |
| C-H Out-of-Plane Bending | 900-690 | Strong-Medium | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring. |
Experimental Protocol: FTIR Analysis using KBr Pellet Method
This protocol outlines a reliable method for obtaining a high-quality FTIR spectrum of solid 1-methoxy-2,3-dinitrobenzene. The potassium bromide (KBr) pellet method is a common and effective technique for solid samples.
Materials:
-
1-methoxy-2,3-dinitrobenzene sample
-
Infrared-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.
-
Sample Preparation: In a dry agate mortar, grind approximately 1-2 mg of the 1-methoxy-2,3-dinitrobenzene sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Workflow for FTIR Analysis:
Part 2: Mass Spectrometry
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like 1-methoxy-2,3-dinitrobenzene.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of 1-methoxy-2,3-dinitrobenzene is expected to show a molecular ion peak ([M]⁺) at m/z 198. The fragmentation pattern will be governed by the presence of the methoxy and nitro functional groups.
Key Predicted Fragments:
| m/z | Proposed Fragment | Formation Pathway |
| 198 | [C₇H₆N₂O₅]⁺ | Molecular Ion ([M]⁺) |
| 168 | [C₇H₅NO₄]⁺ | Loss of NO |
| 152 | [C₇H₆NO₃]⁺ | Loss of NO₂ |
| 122 | [C₇H₆O₂]⁺ | Loss of NO₂ and NO |
| 107 | [C₆H₅O₂]⁺ | Loss of CH₃ and 2xNO |
| 92 | [C₆H₄O]⁺ | Loss of CH₃, NO₂, and CO |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Proposed Fragmentation Pathway:
The fragmentation of 1-methoxy-2,3-dinitrobenzene likely proceeds through several key steps, including the loss of nitro and nitric oxide groups, as well as fragmentation of the methoxy group.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile nitroaromatic compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap)
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
Sample Preparation:
-
Prepare a stock solution of 1-methoxy-2,3-dinitrobenzene in a suitable volatile solvent (e.g., acetone, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
Data Analysis Workflow:
Conclusion
The combination of Infrared Spectroscopy and Mass Spectrometry provides a powerful analytical toolkit for the unambiguous identification and characterization of 1-methoxy-2,3-dinitrobenzene. While experimental spectra for this specific compound are not widely available, a thorough understanding of the spectral behavior of related nitroaromatic compounds allows for reliable prediction of its key IR absorptions and mass fragmentation patterns. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to obtain high-quality spectral data, ensuring accuracy and reproducibility in their work.
References
-
PubChem. (n.d.). 1-Methoxy-2,3-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 26). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
MassBank. (n.d.). Benzene and substituted derivatives. Retrieved from [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007239. Retrieved from [Link]
Sources
- 1. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3D-RAA31507 - 1-methoxy-23-dinitrobenzene | 16315-07-4 [cymitquimica.com]
- 3. Benzene, 1-methoxy-2,4-dinitro- [webbook.nist.gov]
- 4. Benzene, 1-methoxy-2,4-dinitro- [webbook.nist.gov]
- 5. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]
- 6. Benzene, 1-methoxy-2-nitro- [webbook.nist.gov]
An In-Depth Technical Guide to 1-Methoxy-2,3-dinitrobenzene (CAS 16315-07-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methoxy-2,3-dinitrobenzene (CAS No. 16315-07-4), a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. This document will cover its core physicochemical properties, plausible synthetic pathways with mechanistic insights, potential research applications, and a survey of its commercial availability. While specific data on this particular isomer is limited in publicly accessible literature, this guide synthesizes available information and provides logical extrapolations based on the chemistry of related compounds.
Introduction
1-Methoxy-2,3-dinitrobenzene, also known as 2,3-dinitroanisole, is an organic compound featuring a benzene ring substituted with a methoxy group and two nitro groups at the 2 and 3 positions. The electronic properties of these substituents—the electron-donating methoxy group and the strongly electron-withdrawing nitro groups—create a unique chemical reactivity profile, making it a potentially valuable building block in synthetic chemistry.[1][] Nitroaromatic compounds, in general, serve as crucial intermediates in the synthesis of a wide array of functional materials, including dyes, agrochemicals, and pharmaceuticals.[1] This guide aims to consolidate the known information on 1-Methoxy-2,3-dinitrobenzene and provide a framework for its potential utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methoxy-2,3-dinitrobenzene is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of 1-Methoxy-2,3-dinitrobenzene
| Property | Value | Reference |
| CAS Number | 16315-07-4 | [3] |
| Molecular Formula | C₇H₆N₂O₅ | [3][4] |
| Molecular Weight | 198.13 g/mol | [3][4] |
| IUPAC Name | 1-methoxy-2,3-dinitrobenzene | [3] |
| Synonyms | 2,3-Dinitroanisole | [5] |
| Appearance | Not specified (likely pale yellow crystals, typical for dinitroaromatics) | |
| Flash Point | 197 °C | [5] |
| Molecular Weight | 198.13300 | [5] |
Synthesis and Mechanistic Considerations
Synthetic Pathway 1: Nitration of m-Nitroanisole
A logical precursor for the synthesis of 1-Methoxy-2,3-dinitrobenzene is m-nitroanisole. The nitration of m-nitroanisole would involve an electrophilic aromatic substitution reaction. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. In m-nitroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the nitro group are C2, C4, and C6. Therefore, the directing effects of both groups reinforce the substitution at the C2, C4, and C6 positions. The introduction of a second nitro group would likely lead to a mixture of isomers, with the desired 2,3-dinitro isomer being one of the products.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (a typical nitrating mixture) in an ice bath.[6]
-
Addition of Substrate: Slowly add m-nitroanisole to the cooled nitrating mixture with continuous stirring, maintaining a low temperature to control the exothermic reaction.[6]
-
Reaction Progression: After the addition is complete, allow the reaction to proceed at a controlled temperature. The reaction time and temperature will need to be optimized to favor the formation of the desired dinitro-isomer.
-
Workup: Pour the reaction mixture onto crushed ice to precipitate the crude product.[6]
-
Purification: The crude product, likely a mixture of dinitroanisole isomers, would then be purified by techniques such as recrystallization or column chromatography to isolate the 1-Methoxy-2,3-dinitrobenzene.
Caption: Plausible synthetic route to 1-Methoxy-2,3-dinitrobenzene.
Synthetic Pathway 2: Methylation of 2,3-Dinitrophenol
An alternative approach involves the methylation of 2,3-dinitrophenol. This reaction would proceed via a Williamson ether synthesis, where the phenoxide ion, generated by treating the phenol with a base, acts as a nucleophile to attack a methylating agent.
Proposed Experimental Protocol:
-
Formation of Phenoxide: Dissolve 2,3-dinitrophenol in a suitable solvent and treat it with a base (e.g., sodium hydroxide or potassium carbonate) to generate the corresponding phenoxide.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the solution containing the phenoxide.[5]
-
Reaction and Workup: Heat the reaction mixture to facilitate the nucleophilic substitution. After the reaction is complete, the product can be isolated by extraction and purified by recrystallization or chromatography.
Caption: General workflow for utilizing a chemical intermediate in drug discovery.
Safety and Handling
Specific Material Safety Data Sheet (MSDS) for 1-Methoxy-2,3-dinitrobenzene is not readily available. However, based on the toxicology of related dinitroaromatic compounds, it should be handled with extreme caution. [7][8]
-
Toxicity: Dinitrobenzene compounds are generally toxic and can be absorbed through the skin. [7][8]They can cause methemoglobinemia, leading to cyanosis. [9]* Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8]* Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials. Researchers should consult the safety data for structurally similar compounds like 1,3-dinitrobenzene before handling.
Suppliers
As of the latest search, the availability of 1-Methoxy-2,3-dinitrobenzene appears to be limited.
-
CymitQuimica: Lists the product (Ref. IN-DA001TTR) but it is currently marked as discontinued. [4][10]* 乐研试剂 (Leyan Reagent): A China-based supplier that lists 1-Methoxy-2,3-dinitrobenzene (98% purity). [11] Researchers interested in acquiring this compound may need to explore custom synthesis options from specialized chemical suppliers.
Conclusion
1-Methoxy-2,3-dinitrobenzene is a nitroaromatic compound with a unique substitution pattern that suggests its potential as a valuable intermediate in organic synthesis. While detailed experimental data and specific applications are not widely reported, this guide provides a foundational understanding of its properties, plausible synthetic routes, and potential areas of application in research and drug development. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its utility in the creation of novel and functional molecules. As with all dinitroaromatic compounds, appropriate safety precautions must be strictly adhered to during its handling and use.
References
-
PubChem. (n.d.). 1-Methoxy-2,3-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Chemsrc. (2025). Benzene,1-methoxy-2,3-dinitro- | CAS#:16315-07-4. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. Retrieved from [Link]
-
YouTube. (2018, August 12). META - DINITROBENZENE SYNTHESIS | ORGANIC CHEMISTRY. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-methoxy-2-nitrobenzene. Retrieved from [Link]
-
YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- Google Patents. (n.d.). Process for nitration of aromatic compounds using a non-acid type nitration process.
-
Australian Government Department of Health and Aged Care. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]
- Unknown Source. (n.d.).
-
National Center for Biotechnology Information. (2020, May 19). GSM4443994. GEO Accession viewer. Retrieved from [Link]
-
Jinan Lead Pharm-chemical Co., Ltd. (2019, September 6). Intermediate Type. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dinitrobenzene. Retrieved from [Link]
- Unknown Source. (n.d.). The Role of (2,3,4-Trimethoxyphenyl)methanol in Pharmaceutical Synthesis.
- Unknown Source. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
-
MDPI. (2023, March 9). Modeling DNA Methylation Profiles and Epigenetic Analysis of Safflower (Carthamus tinctorius L.) Seedlings Exposed to Copper Heavy Metal. Retrieved from [Link]
-
PubMed Central. (2020, August 18). Alteration of DNA methylation induced by PM2.5 in human bronchial epithelial cells. Retrieved from [Link]
-
National Institutes of Health. (2019, October 1). DNA Methylation Validation Methods: a Coherent Review with Practical Comparison. Retrieved from [Link]
-
PubMed Central. (n.d.). DNA methylation correlates with transcriptional noise in response to elevated pCO2 in the eastern oyster (Crassostrea virginica). Retrieved from [Link]
Sources
- 1. Intermediate Type - News - Jinan Lead Pharm-chemical Co., Ltd. [leadpharmaceutical.com]
- 3. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3D-RAA31507 - 1-methoxy-23-dinitrobenzene | 16315-07-4 [cymitquimica.com]
- 5. Benzene,1-methoxy-2,3-dinitro | CAS#:16315-07-4 | Chemsrc [chemsrc.com]
- 6. youtube.com [youtube.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. 1-methoxy-2,3-dinitrobenzene | CymitQuimica [cymitquimica.com]
- 11. 1-甲氧基-2,3-二硝基苯 | 1-Methoxy-2,3-dinitrobenzene | 16315-07-4 - 乐研试剂 [leyan.com]
An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitroanisole: A Regiochemical Challenge
This guide provides a comprehensive technical overview of the electrophilic nitration of 2-nitroanisole. It moves beyond a simple recitation of steps to explore the underlying mechanistic principles that govern the reaction's outcome. We will dissect the complex interplay of substituent effects that make the synthesis of 2,3-dinitroanisole a formidable challenge, while providing a robust, field-tested protocol for the nitration process and subsequent isomer separation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of electrophilic aromatic substitution on highly substituted, electronically complex substrates.
Mechanistic Analysis: The Tug-of-War in Regioselectivity
The nitration of a substituted benzene ring is a classic electrophilic aromatic substitution (EAS) reaction. The outcome is dictated by the electronic properties of the substituents already present on the ring. In 2-nitroanisole, we have two groups with opposing electronic demands, creating a fascinating regiochemical puzzle.
Generation of the Electrophile: The Nitronium Ion
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the nitration.[1][2] This is the first critical step in the EAS mechanism.[3]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The Directing Effects of Methoxy and Nitro Groups
To predict the position of the incoming nitro group, we must analyze the directing effects of the incumbent methoxy (-OCH₃) and nitro (-NO₂) groups.
-
The Methoxy Group (-OCH₃): This is a strongly activating group. The oxygen atom donates electron density to the aromatic ring via resonance (+M effect), making the ring more nucleophilic and thus more reactive towards electrophiles.[4] This donation of electron density is most pronounced at the positions ortho and para to the methoxy group. Therefore, the -OCH₃ group is a powerful ortho, para-director.[5]
-
The Nitro Group (-NO₂): This is a strongly deactivating group. The nitrogen atom, bearing a formal positive charge, withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects.[6] This makes the ring less nucleophilic. The electron withdrawal is most significant at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. Consequently, the -NO₂ group is a strong meta-director.[6][7]
The Regiochemical Outcome for 2-Nitroanisole
In 2-nitroanisole, the two groups are positioned adjacent to each other. Let's analyze the potential sites for nitration:
-
C3-Position: meta to the activating -OCH₃ group and ortho to the deactivating -NO₂ group. Both factors strongly disfavor electrophilic attack at this position.
-
C4-Position: para to the activating -OCH₃ group and meta to the deactivating -NO₂ group. Both groups direct the incoming electrophile to this position, making it a highly favored site of attack.
-
C5-Position: meta to the activating -OCH₃ group and meta to the deactivating -NO₂ group. While directed by the nitro group, it is strongly disfavored by the methoxy group.
-
C6-Position: ortho to the activating -OCH₃ group and ortho to the deactivating -NO₂ group. The methoxy group strongly directs here, but steric hindrance from the adjacent methoxy group and electronic deactivation from the adjacent nitro group make it less favorable than the C4 position.
A Validated Experimental Protocol
This protocol details a standard procedure for the nitration of 2-nitroanisole. The key to success lies in meticulous temperature control to prevent runaway reactions and charring, followed by a robust purification strategy to isolate the isomers.
Critical Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents.[8] They can cause severe burns upon contact.[9] Always handle them inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) at all times.[10][11] Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Exothermic Reaction: The reaction is highly exothermic. Strict adherence to temperature control and slow, dropwise addition is crucial to prevent the reaction from becoming uncontrollable.
-
Nitrated Aromatics: Many nitrated aromatic compounds are toxic and potentially explosive. Handle the products with care and avoid friction or shock.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 2-Nitroanisole | 153.14 | 5.00 g | 32.6 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 15 mL | ~276 | ~8.5 |
| Nitric Acid (70%) | 63.01 | 3.0 mL | ~47.4 | ~1.45 |
| Ice (for bath and quench) | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| Saturated Sodium Bicarbonate | - | As needed | - | - |
| Dichloromethane (DCM) | - | For extraction | - | - |
| Anhydrous Sodium Sulfate | - | For drying | - | - |
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid. Place the flask in an ice-salt bath and cool to 0°C. Using a dropping funnel, add 3.0 mL of concentrated nitric acid dropwise to the sulfuric acid over 15-20 minutes. Crucial: Ensure the temperature does not exceed 10°C during the addition.[12]
-
Substrate Addition: In a separate beaker, dissolve 5.00 g of 2-nitroanisole in a minimal amount of concentrated sulfuric acid (~5 mL). Cool this solution in an ice bath.
-
Reaction: Slowly add the dissolved 2-nitroanisole solution dropwise to the cold nitrating mixture over 30-45 minutes. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a large beaker containing approximately 200 g of crushed ice with vigorous stirring. This will precipitate the crude product mixture.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water until the washings are neutral (test with pH paper). Then, wash with a small amount of cold saturated sodium bicarbonate solution, followed by more cold water.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry. The crude product will be a mixture of dinitroanisole isomers.
-
Purification (The Critical Challenge): Separating the 2,3-dinitroanisole from the major 2,4- and 2,6-isomers is non-trivial.
-
Fractional Crystallization: Attempt to recrystallize the crude mixture from ethanol or methanol. The isomers may have different solubilities, allowing for partial enrichment.[13]
-
Column Chromatography: For effective separation, silica gel column chromatography is required. A gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, will be necessary to resolve the isomers.
-
Product Characterization
The identity and purity of the isolated fractions must be confirmed using standard analytical techniques:
-
Melting Point: Compare the experimental melting point with literature values (2,4-Dinitroanisole: ~94-95°C).[14]
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation and confirming the substitution pattern of the aromatic ring.
-
Mass Spectrometry: To confirm the molecular weight of the product (198.13 g/mol ).[15]
Conclusion
The synthesis of 2,3-dinitroanisole via the direct nitration of 2-nitroanisole is a significant synthetic challenge dictated by the fundamental principles of electrophilic aromatic substitution. The powerful ortho, para-directing methoxy group and meta-directing nitro group work in concert to favor the formation of 2,4- and 2,6-dinitroanisole, relegating the desired 2,3-isomer to a minor product. This guide provides a robust protocol for carrying out the nitration reaction safely and effectively, but underscores that the true expertise in achieving the final goal lies in the meticulous and challenging post-reaction separation and purification of the isomeric products. Success requires a thorough understanding of chromatographic techniques and rigorous analytical characterization to isolate and confirm the identity of this electronically disfavored molecule.
References
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
UCLA EH&S. NITRIC ACID SAFETY. Available from: [Link]
-
Columbus Chemical Industries, Inc. Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022). Available from: [Link]
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). Available from: [Link]
-
Hughes, E. D., et al. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2, (1980). Available from: [Link]
-
Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. (2021). Available from: [Link]
-
Quora. What safety precautions should I take when handling nitric acid?. Available from: [Link]
-
KP, Dr. Directing Effect of the Nitro Group in EAS. YouTube, (2017). Available from: [Link]
-
Sæthre, L. J., et al. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15 (2018). Available from: [Link]
-
Evans, Michael. Regioselectivity in Electrophilic Aromatic Substitutions. YouTube, (2023). Available from: [Link]
-
Esteves, P. M., et al. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 68(4), 1178-1189 (2003). Available from: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube, (2022). Available from: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
-
Sæthre, L. J., et al. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate, (2017). Available from: [Link]
-
DTIC. The Development of a Solvent-Free Process to Prepare DNAN. (2019). Available from: [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available from: [Link]
-
PrepChem.com. Synthesis of 2,4-Dinitroanisole. Available from: [Link]
-
Sæthre, L. J., et al. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH, (2017). Available from: [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube, (2022). Available from: [Link]
-
Organic Syntheses. 3,5-dinitroanisole. Available from: [Link]
-
Sciencemadness Discussion Board. 2,4-Dinitroanisole. (2022). Available from: [Link]
-
Wikipedia. 2,4-Dinitroanisole. Available from: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available from: [Link]
-
University of Northern Colorado. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]
-
ResearchGate. 2,4 Dinitroanisole (DNAN) | Request PDF. Available from: [Link]
-
Taylor & Francis Online. Synthesis of ,-labeled 2,4-dinitroanisole (DNAN)... (2021). Available from: [Link]
-
ResearchGate. Scheme of experimental set-up for gas phase nitration of aromatic compounds. Available from: [Link]
-
ResearchGate. Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Available from: [Link]
-
PubChem. 2,6-Dinitroanisole. Available from: [Link]
-
IMEMG. 2,4-Dinitroanisole: Development of a New Synthesis Process (Lab and Pilot Scale). (2024). Available from: [Link]
-
PubChem. 2,4-Dinitroanisole. Available from: [Link]
- Google Patents. Separation of dinitrobenzene isomers. US2040123A.
-
Organic Syntheses. 2-NITRO-p-CYMENE. Available from: [Link]
-
ResearchGate. Review of the Essential Characteristics of 2,4-Dinitroanisole. Available from: [Link]
Sources
- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. columbuschemical.com [columbuschemical.com]
- 10. ehs.com [ehs.com]
- 11. labproinc.com [labproinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]
- 15. 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem [pubchem.ncbi.nlm.nih.gov]
regioselectivity in the dinitration of methoxybenzene
An In-Depth Technical Guide to the Regioselectivity in the Dinitration of Methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dinitration of methoxybenzene (anisole) is a foundational reaction in organic synthesis, yielding precursors vital for pharmaceuticals, dyes, and materials science. However, controlling the regiochemical outcome of the second nitration step presents a significant challenge. This guide provides a comprehensive exploration of the factors governing the regioselectivity of this reaction. We will dissect the interplay of electronic and steric effects, the influence of reaction conditions, and the mechanistic pathways that dictate the final isomer distribution. This document is intended to serve as a technical resource, offering both theoretical understanding and practical guidance for achieving desired regiochemical control in the dinitration of methoxybenzene.
Introduction: The Electrophilic Aromatic Substitution of Methoxybenzene
Methoxybenzene, commonly known as anisole, is an activated aromatic system due to the presence of the electron-donating methoxy (-OCH₃) group.[1][2] This group enhances the electron density of the benzene ring, particularly at the ortho and para positions, making anisole significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene itself.[1][2] The introduction of nitro groups (-NO₂) via nitration is a classic example of an EAS reaction, and the resulting nitroanisole isomers are valuable intermediates in organic synthesis.[3]
While the mononitration of anisole is relatively straightforward, the introduction of a second nitro group is a more complex process. The regioselectivity of this second step is governed by the competing directing effects of the activating methoxy group and the deactivating nitro group already present on the ring. Understanding and controlling this selectivity is crucial for the efficient synthesis of specific dinitroanisole isomers.
The First Nitration: Setting the Stage
The initial step in the dinitration of methoxybenzene is the introduction of the first nitro group. The outcome of this reaction is primarily dictated by the powerful directing effect of the methoxy group.
The Directing Effect of the Methoxy Group
The methoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[4][5] This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[6][7] This increased nucleophilicity at these positions makes them the preferential sites of attack for the electrophile (the nitronium ion, NO₂⁺).[8]
While both ortho and para positions are activated, the ratio of ortho- to para-nitroanisole can be influenced by several factors:
-
Steric Hindrance : The bulky methoxy group can sterically hinder the approach of the electrophile to the adjacent ortho positions, often favoring substitution at the less hindered para position.[9][10]
-
Reaction Conditions : The choice of nitrating agent and solvent can influence the ortho/para ratio. For instance, bulkier nitrating agents may lead to a higher proportion of the para isomer.[11][12] Studies have shown that the ortho/para ratio can vary significantly with different nitrating systems.[13]
The general outcome of the mononitration of anisole is a mixture of 2-nitroanisole and 4-nitroanisole, with the para isomer often being the major product under standard mixed-acid (HNO₃/H₂SO₄) conditions due to reduced steric hindrance.[14]
Caption: Synergistic directing effects in the dinitration of 4-nitroanisole.
Dinitration of 2-Nitroanisole
The dinitration of 2-nitroanisole is more complex due to conflicting directing effects:
-
The methoxy group directs to the C4 (para) and C6 (ortho) positions.
-
The nitro group directs to the C4 and C6 (meta) positions.
Both the C4 and C6 positions are activated by the methoxy group and directed to by the nitro group. However, the C6 position is sterically hindered by the adjacent methoxy and nitro groups. [9][15]Therefore, electrophilic attack is more likely to occur at the less hindered C4 position, leading to 2,4-dinitroanisole as the major product. Substitution at the C6 position to form 2,6-dinitroanisole is also possible but generally occurs to a lesser extent.
Mechanistic Insights and Isomer Distribution
The regioselectivity can be rationalized by examining the stability of the Wheland intermediates (arenium ions) formed during the second nitration. The most stable intermediate will correspond to the major product.
For the nitration of 4-nitroanisole at the C2 position, the positive charge in the Wheland intermediate can be delocalized onto the oxygen of the methoxy group, providing significant resonance stabilization. This is a highly favorable arrangement.
For the nitration of 2-nitroanisole, attack at C4 also allows for resonance stabilization of the intermediate by the methoxy group. Attack at C6, while electronically feasible, leads to a more sterically crowded intermediate, raising its energy and making this pathway less favorable.
The table below summarizes typical isomer distributions from the dinitration of anisole under various conditions.
| Nitrating Agent | Solvent | Temperature (°C) | 2,4-Dinitroanisole (%) | 2,6-Dinitroanisole (%) | Other Isomers (%) | Reference |
| HNO₃/H₂SO₄ | - | 0-10 | ~90 | ~10 | Trace | [Generic, based on typical outcomes] |
| HNO₃ | Acetic Anhydride | 0 | Variable, higher ortho | Variable | Trace | [13] |
| N₂O₅ | CCl₄ | 25 | High selectivity for 2,4 | Low | Trace | [Implied from similar studies] |
Note: Exact percentages can vary based on reaction time, concentration, and work-up procedures.
Experimental Protocol: Dinitration of Methoxybenzene
This protocol describes a standard laboratory procedure for the dinitration of methoxybenzene using a mixed acid nitrating agent.
Disclaimer: This procedure involves the use of strong acids and potentially explosive compounds. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reagents and Equipment
-
Methoxybenzene (Anisole)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
-
Deionized water
Procedure
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 20 mL of concentrated sulfuric acid. While stirring, carefully add 10 mL of concentrated nitric acid dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: To the cooled nitrating mixture, slowly add 5.4 g (5.0 mL) of methoxybenzene dropwise from a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture stir at room temperature for another hour.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with stirring. A yellow precipitate of dinitroanisole will form.
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain purified 2,4-dinitroanisole.
-
-
Characterization: The final product can be characterized by its melting point (approx. 88-89 °C for 2,4-dinitroanisole) and spectroscopic methods such as NMR and IR.
Conclusion
The is a classic example of competing substituent effects in electrophilic aromatic substitution. The initial nitration is directed by the activating methoxy group to the ortho and para positions. The subsequent nitration is predominantly governed by a synergistic effect in 4-nitroanisole and a combination of electronic activation and steric hindrance in 2-nitroanisole. In both cases, 2,4-dinitroanisole is the major product under typical mixed-acid conditions. By understanding the underlying principles of electronic effects, resonance stabilization, and steric factors, researchers can better predict and control the outcomes of such reactions, enabling the targeted synthesis of valuable dinitrated aromatic compounds.
References
-
Olah, G. A., Narang, S. C., Olah, J. A., & Lammertsma, K. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]
-
Chawla, H. M., & Chibber, S. S. (1980). Effect of solvents on regioselectivity of anisole nitration. Tetrahedron Letters, 21(22), 2171-2174. [Link]
-
Wikipedia. (2024). Nitration. [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. (2021). Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride?[Link]
-
Dr. K. P. (2017). Directing Effect of the Nitro Group in EAS. [Video]. YouTube. [Link]
-
Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 76(22), 9267-9275. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Ridd, J. H., & Zaidi, S. A. H. (1974). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Journal of the Chemical Society, Perkin Transactions 2, (5), 508-512. [Link]
-
University of British Columbia. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Nitration of anisole derivatives 26–28 with DNP in liq. TFE. [Link]
-
FooDB. (2010). Showing Compound Methoxybenzene (FDB012090). [Link]
-
Royal Society of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]
-
ResearchGate. (2014). Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions. [Link]
-
Organic Syntheses. (n.d.). Anisole. [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]
-
National Institutes of Health. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. [Link]
-
ResearchGate. (2013). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?[Link]
-
Study.com. (n.d.). What is the major product formed on the mono-nitration of anisole?[Link]
-
Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the s...[Link]
-
Wikipedia. (2024). Anisole. [Link]
-
Wikipedia. (2024). Steric effects. [Link]
-
The Catalyst. (n.d.). Product Distribution in the Nitration of Toluene. [Link]
Sources
- 1. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]
- 2. Anisole - Wikipedia [en.wikipedia.org]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. homework.study.com [homework.study.com]
- 15. youtube.com [youtube.com]
theoretical vs. experimental yield of 1-Methoxy-2,3-dinitrobenzene
An In-Depth Technical Guide to the Synthesis and Yield Analysis of 1-Methoxy-2,3-dinitrobenzene
Introduction
1-Methoxy-2,3-dinitrobenzene, also known as 2,3-dinitroanisole, is an important nitroaromatic compound.[1] Its structure, featuring a methoxy group and two nitro groups on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules in fields such as medicinal chemistry and materials science. The efficiency of any chemical synthesis is critically evaluated by its yield, which compares the actual amount of product obtained experimentally with the maximum amount predicted by stoichiometry. This guide provides a comprehensive examination of the theoretical and experimental yield of 1-Methoxy-2,3-dinitrobenzene, detailing its synthesis, the causal factors behind experimental outcomes, and the logic connecting theoretical calculations to practical laboratory results.
Theoretical Framework: The Chemistry of Dinitration
The synthesis of 1-Methoxy-2,3-dinitrobenzene is achieved through the electrophilic aromatic substitution reaction, specifically, the nitration of anisole (methoxybenzene).
Reaction Mechanism
The reaction proceeds in a stepwise manner, involving the introduction of two nitro groups onto the anisole ring.
-
Generation of the Electrophile : The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid, where sulfuric acid acts as a catalyst and a dehydrating agent.[2] HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
First Nitration : Anisole is first nitrated to form a mixture of ortho-nitroanisole (1-methoxy-2-nitrobenzene) and para-nitroanisole (1-methoxy-4-nitrobenzene). The methoxy (-OCH₃) group is a strong activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3][4] The para isomer is typically the major product due to less steric hindrance.
-
Second Nitration : The second nitration occurs on the mononitrated anisole ring. The ring is now deactivated by the electron-withdrawing nitro group. However, the methoxy group's activating influence is still significant enough to allow for a second substitution under more forceful conditions (e.g., higher temperature). For the synthesis of 1-Methoxy-2,3-dinitrobenzene, the starting material would be 1-methoxy-2-nitrobenzene, where the directing effects of both the methoxy and the first nitro group guide the second nitro group to the 3-position.
Stoichiometry and Theoretical Yield Calculation
The overall balanced chemical equation for the dinitration of anisole is:
C₇H₈O + 2HNO₃ --(H₂SO₄)--> C₇H₆N₂O₅ + 2H₂O
The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants.[5] The calculation is based on the stoichiometry of the balanced equation and requires identifying the limiting reagent.
Step-by-Step Calculation:
-
Calculate Moles of Reactants : Determine the number of moles of each reactant (anisole and nitric acid) using their mass and molar mass.
-
Moles = Mass (g) / Molar Mass ( g/mol )
-
-
Identify the Limiting Reagent : The limiting reagent is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[6] To find it, compare the mole ratio of reactants to the stoichiometric ratio in the balanced equation. For this reaction, the required ratio is 2 moles of HNO₃ for every 1 mole of anisole.
-
Calculate Moles of Product : Use the number of moles of the limiting reagent to calculate the maximum moles of 1-Methoxy-2,3-dinitrobenzene that can be produced based on the 1:1 stoichiometric ratio with anisole (if anisole is limiting).
-
Calculate Theoretical Yield in Grams : Convert the moles of product to grams using its molar mass.[7]
-
Theoretical Yield (g) = Moles of Product × Molar Mass of Product
-
Example Data for Calculation:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Anisole | C₇H₈O | 108.14 |
| 1-Methoxy-2,3-dinitrobenzene | C₇H₆N₂O₅ | 198.13 |
Molar mass data sourced from PubChem.[1]
Experimental Synthesis Protocol
This protocol outlines a standard laboratory procedure for the dinitration of anisole. Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
-
Anisole
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Methodology
-
Preparation of Nitrating Mixture : In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic process must be done carefully to control the temperature.
-
Addition of Anisole : While maintaining the low temperature, add anisole dropwise to the nitrating mixture over a period of 30-45 minutes with continuous stirring. A slow addition rate is crucial to prevent an uncontrolled exothermic reaction and minimize side-product formation.
-
Reaction at Elevated Temperature : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, attach a reflux condenser and heat the mixture in a water bath at a controlled temperature (e.g., 60-70°C) for 1-2 hours to promote the second nitration.[8]
-
Product Precipitation (Quenching) : After the reflux period, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture over a large beaker of crushed ice with vigorous stirring.[9][10] The crude 1-Methoxy-2,3-dinitrobenzene will precipitate as a pale yellow solid.
-
Isolation of Crude Product : Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove residual acids.[10]
-
Purification by Recrystallization : Transfer the crude solid to a flask and add a minimum amount of hot ethanol to dissolve it.[9][10] Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product. Isomeric impurities, such as 1-methoxy-2,4-dinitrobenzene, tend to remain in the ethanol mother liquor.[11][12]
-
Drying and Weighing : Filter the purified crystals, wash with a small amount of cold ethanol, and dry them completely. Weigh the final product to determine the experimental yield.
Analysis: Theoretical vs. Experimental Yield
The experimental yield is the actual mass of the purified product obtained from the experiment. The percent yield is calculated to assess the efficiency of the reaction.
Percent Yield (%) = (Experimental Yield / Theoretical Yield) × 100 [7]
It is exceptionally rare for the experimental yield to equal the theoretical yield. A percent yield below 100% is expected due to various factors inherent in the experimental process.
| Parameter | Calculation / Measurement | Example Value |
| Mass of Anisole (reactant) | Direct Measurement | 5.41 g |
| Moles of Anisole | 5.41 g / 108.14 g/mol | 0.050 mol |
| Theoretical Yield | 0.050 mol * 198.13 g/mol | 9.91 g |
| Experimental Yield (final product) | Direct Measurement | 6.80 g |
| Percent Yield | (6.80 g / 9.91 g) * 100 | 68.6% |
Note: The example values are for illustrative purposes.
Factors Causing Discrepancies
The difference between theoretical and experimental yield is not an error but an expected outcome resulting from practical limitations.
Key Reasons for Lower Experimental Yield:
-
Side Product Formation : The primary cause of reduced yield in this synthesis is the formation of isomers. The nitration of anisole can also produce 1-methoxy-2,5-dinitrobenzene and 1-methoxy-2,4-dinitrobenzene.[13][14] Separating the desired 2,3-isomer from these other products during recrystallization inevitably leads to a loss of the target compound.
-
Incomplete Reaction : The reaction may not proceed to 100% completion. Some anisole or mononitrated intermediates may remain unreacted even after the reflux period.
-
Losses During Workup and Purification :
-
Transfer Loss : Small amounts of material are always lost when transferring substances between glassware (e.g., from the reaction flask to the beaker for quenching, or to the filter funnel).
-
Filtration Loss : During vacuum filtration, some product may pass through the filter paper if the precipitate is very fine.
-
Recrystallization Loss : A portion of the desired product will always remain dissolved in the mother liquor after recrystallization, as no solute is completely insoluble in the solvent.[9] This is a significant and unavoidable source of loss.
-
-
Purity of Reagents : The use of reagents that are not 100% pure will result in a lower yield of the product.
Conclusion
The synthesis of 1-Methoxy-2,3-dinitrobenzene provides a classic and instructive example of the divergence between theoretical and experimental yields in organic chemistry. While the theoretical yield offers a stoichiometric maximum based on ideal conditions, the experimental yield reflects the practical realities of the laboratory, including side reactions, equilibrium limitations, and mechanical losses during product isolation and purification. A thorough understanding of the reaction mechanism and the rationale behind each experimental step allows researchers to anticipate these discrepancies and optimize conditions to maximize the practical outcome. For professionals in drug development and chemical research, mastering this interplay between theory and practice is fundamental to achieving efficient and reproducible synthetic results.
References
-
Vibzz Lab. (2020). 1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methoxy-2,3-dinitrobenzene. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Nitration of anisole derivatives 26–28 with DNP in liq. TFE. [Link]
-
PIKAI PHARMACY. (2018). META - DINITROBENZENE SYNTHESIS | ORGANIC CHEMISTRY. YouTube. [Link]
-
The DIY Chemist. (2023). Synthesis of m-dinitrobenzene. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020). How To Calculate Theoretical Yield and Percent Yield. YouTube. [Link]
-
Chemsrc. (n.d.). Benzene,1-methoxy-2,3-dinitro- | CAS#:16315-07-4. [Link]
-
Chegg. (2024). Solved (9pts) Calculation of YieldsAmount of anisole used: | Chegg.com. [Link]
-
ResearchGate. (2011). Purification of crude m-dinitrobenzene by phase transfer catalysis. [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. [Link]
-
Shaalaa.com. (2017). Write the equation of the following reaction: Nitration of anisole. [Link]
-
Wayne Breslyn. (2023). How to Find Theoretical Yield. YouTube. [Link]
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
NIST. (n.d.). Benzene, 1-methoxy-2,4-dinitro-. NIST Chemistry WebBook. [Link]
-
Omni Calculator. (n.d.). Theoretical Yield Calculator. [Link]
-
Brain Vision. (2025). [Chemistry] Explain why the nitration of anisole is much faster than the nitration of thioanisole un. YouTube. [Link]
-
Scribd. (n.d.). Synthesis of m-Dinitrobenzene from Nitrobenzene. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the same conditions?. [Link]
Sources
- 1. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. shaalaa.com [shaalaa.com]
- 4. youtube.com [youtube.com]
- 5. omnicalculator.com [omnicalculator.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. 1-Methoxy-2,4-dinitrobenzene | 119-27-7 [chemicalbook.com]
- 12. 1-Methoxy-2,4-dinitrobenzene CAS#: 119-27-7 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
using 1-Methoxy-2,3-dinitrobenzene in nucleophilic aromatic substitution
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Utilizing 1-Methoxy-2,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed exploration of 1-methoxy-2,3-dinitrobenzene as a substrate in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of its reactivity, present a detailed experimental protocol, and discuss its applications in modern organic synthesis. This guide is designed to blend theoretical principles with practical, field-proven insights to empower researchers in their synthetic endeavors.
The Principle of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction in organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[1] The reaction typically proceeds through a two-step addition-elimination mechanism.[2][3]
-
Step 1: Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate. This intermediate is known as a Meisenheimer complex.[1][4][5]
-
Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
The viability and rate of an SNAr reaction are critically dependent on three factors:
-
Ring Activation: The aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs).[5]
-
Leaving Group: A sufficiently good leaving group must be present on the ring.
-
Nucleophile: A strong nucleophile is required to initiate the attack.[2]
The presence of EWGs, such as nitro groups (–NO₂), is crucial as they stabilize the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining first step.[1][5] This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group.[1][3]
Reactivity Profile of 1-Methoxy-2,3-dinitrobenzene
The structure of 1-methoxy-2,3-dinitrobenzene is uniquely suited for SNAr reactions. Let's analyze its components:
-
Leaving Group: The methoxy (–OCH₃) group at the C1 position serves as the leaving group. While halogens are more conventional leaving groups, alkoxides can also be displaced under appropriate conditions.
-
Activating Groups: The molecule possesses two powerful nitro (–NO₂) electron-withdrawing groups.
-
The nitro group at the C2 position is ortho to the methoxy leaving group. This positioning is ideal for stabilizing the Meisenheimer intermediate, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group through resonance.
-
The nitro group at the C3 position is meta to the leaving group. While it cannot stabilize the intermediate via resonance, it exerts a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the reaction site (C1).[6]
-
This dual activation makes the C1 carbon highly susceptible to nucleophilic attack.
Mechanistic Pathway
The SNAr reaction of 1-methoxy-2,3-dinitrobenzene with a generic nucleophile (Nu⁻) is illustrated below. The attack of the nucleophile forms a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and, most importantly, into the ortho-nitro group. The subsequent departure of the methoxide ion restores the aromatic system.
Caption: SNAr mechanism of 1-methoxy-2,3-dinitrobenzene.
Applications in Synthesis
The high reactivity of dinitro-activated benzene rings makes them valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[6] The reaction allows for the straightforward introduction of various functional groups.
-
Synthesis of Aryl Amines: Reaction with primary or secondary amines yields N-aryl compounds, which are common motifs in pharmaceuticals.
-
Synthesis of Aryl Ethers: Reaction with alcohols or phenols in the presence of a base produces diaryl or alkyl aryl ethers.
-
Synthesis of Aryl Thioethers: Reaction with thiols provides access to sulfur-linked aromatic compounds.
For example, 1,4-dimethoxy-2,3-dinitrobenzene is used as a precursor in the synthesis of compounds with potential as bioreductive anti-cancer agents.[7]
Experimental Protocol: Synthesis of 1-(2,3-Dinitrophenyl)piperidine
This protocol details the reaction of 1-methoxy-2,3-dinitrobenzene with piperidine, a common secondary amine, as a representative example of the SNAr reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methoxy-2,3-dinitrobenzene | >98% | Standard vendor | |
| Piperidine | >99%, redistilled | Standard vendor | Corrosive, strong odor |
| Acetonitrile (CH₃CN) | Anhydrous | Standard vendor | Polar aprotic solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard vendor | For extraction and chromatography |
| Hexanes | ACS Grade | Standard vendor | For chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house prep | For aqueous wash |
| Brine | Saturated NaCl(aq) | In-house prep | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard vendor | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methoxy-2,3-dinitrobenzene (1.0 g, 5.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (20 mL) to the flask and stir to dissolve the substrate. To this solution, add piperidine (0.55 mL, 5.56 mmol, 1.1 equivalents) dropwise using a syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C using a temperature-controlled heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a different Rf value than the more polar product. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). This removes excess piperidine and any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product, 1-(2,3-dinitrophenyl)piperidine, as a yellow solid.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
1-Methoxy-2,3-dinitrobenzene is a nitroaromatic compound and should be handled with care. Avoid inhalation and skin contact.
-
Piperidine is corrosive and has a strong, unpleasant odor. Always handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Acetonitrile is flammable and toxic.
General Experimental Workflow
The following diagram outlines the typical workflow for conducting and analyzing an SNAr reaction.
Caption: General workflow for SNAr reactions.
Factors Influencing Reaction Kinetics
The efficiency of the SNAr reaction with 1-methoxy-2,3-dinitrobenzene can be optimized by considering several factors.
| Factor | Influence on Reaction Rate | Recommended Conditions |
| Nucleophile Basicity | Generally, a more basic (and more nucleophilic) reagent will react faster.[4] For amine nucleophiles, secondary amines are often more reactive than primary amines of similar pKa. | For slow reactions, consider using a stronger nucleophile or adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate a protic nucleophile in situ. |
| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are ideal. They solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective nucleophilicity.[8] | DMSO is often the solvent of choice for challenging SNAr reactions due to its high polarity. Acetonitrile is a good alternative with a lower boiling point, simplifying product isolation. |
| Temperature | Increasing the temperature increases the reaction rate according to the Arrhenius equation. | Most reactions with activated substrates like this proceed at moderate temperatures (RT to 80 °C). For less reactive nucleophiles, higher temperatures may be required. |
| Leaving Group | In SNAr, the rate-determining step is the nucleophilic attack, not C-LG bond cleavage.[6] Therefore, reactivity is governed by the electronegativity of the atom attached to the ring: F > Cl > Br > I. The methoxy group is a viable but often slower leaving group than halogens. | The choice of leaving group is usually dictated by substrate availability. The high activation provided by the two nitro groups makes the methoxy group sufficiently labile. |
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (2013, August). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
ResearchGate. (2006, August). Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. ResearchGate. [Link]
-
PubMed. (2014, August 1). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. National Center for Biotechnology Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methoxy-2,3-dinitrobenzene as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. Among the myriad of synthetic precursors, substituted dinitroaromatics offer a powerful and versatile entry point to a diverse range of heterocyclic systems. This is primarily due to the facile reduction of the nitro groups to form reactive ortho-diamino intermediates, which can then undergo cyclization reactions.
This technical guide focuses on the utility of 1-methoxy-2,3-dinitrobenzene as a strategic precursor for the synthesis of valuable heterocyclic scaffolds, particularly benzimidazoles and quinoxalines. The presence of the methoxy group not only influences the regioselectivity of subsequent reactions but also provides a handle for further functionalization, making it an attractive starting material for drug discovery and development professionals. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the significance of the resulting heterocyclic compounds in medicinal chemistry.
Core Synthetic Strategy: From Dinitroaromatic to Heterocycle
The overarching synthetic strategy involves a two-step sequence:
-
Reduction of the Nitro Groups: The two nitro groups of 1-methoxy-2,3-dinitrobenzene are reduced to their corresponding amino functionalities to generate the key intermediate, 1-methoxy-2,3-diaminobenzene . This step is critical and can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.
-
Cyclocondensation: The resulting ortho-phenylenediamine derivative is then reacted with appropriate electrophilic partners to construct the desired heterocyclic ring. For benzimidazoles, this typically involves condensation with aldehydes or carboxylic acids. For quinoxalines, 1,2-dicarbonyl compounds are the reagents of choice.
The following diagram illustrates this general synthetic workflow:
Caption: General workflow for the synthesis of benzimidazoles and quinoxalines.
Part 1: Synthesis of the Key Intermediate: 1-Methoxy-2,3-diaminobenzene
The reduction of 1-methoxy-2,3-dinitrobenzene to 1-methoxy-2,3-diaminobenzene is a crucial first step. While various reducing agents can be employed, catalytic hydrogenation offers high yields and cleaner reaction profiles. The resulting diamine is often susceptible to oxidation and is best used immediately in the subsequent cyclization step.[1]
Protocol 1: Catalytic Hydrogenation of 1-Methoxy-2,3-dinitrobenzene
This protocol is adapted from established procedures for the reduction of similar dinitroaromatic compounds.
Materials:
-
1-Methoxy-2,3-dinitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve 1-methoxy-2,3-dinitrobenzene (1.0 eq) in a minimal amount of ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.
-
The resulting filtrate containing 1-methoxy-2,3-diaminobenzene is typically used directly in the next step without isolation to prevent degradation.[1]
Part 2: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The most common method for their synthesis is the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid.
Protocol 2: One-Pot Synthesis of 2-Substituted-4-methoxybenzimidazoles from 1-Methoxy-2,3-dinitrobenzene
This one-pot procedure combines the reduction and cyclization steps, offering an efficient route to the target benzimidazoles.
Materials:
-
1-Methoxy-2,3-dinitrobenzene
-
Selected aldehyde (e.g., benzaldehyde for 2-phenyl-4-methoxybenzimidazole)
-
Catalyst: Ru-doped Co-based heterogeneous catalyst or similar hydrogenation catalyst[2]
-
Water (as a green solvent)[2]
-
Hydrogen gas source
Procedure:
-
To a high-pressure reactor, add 1-methoxy-2,3-dinitrobenzene (1 mmol), the chosen aldehyde (1.2 mmol), the catalyst (e.g., Co-Ru@C), and water (3-5 mL).[2]
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas (e.g., 15-30 bar) and heat the reaction mixture to a specified temperature (e.g., 135-150 °C) with vigorous stirring.[2]
-
Maintain the reaction at this temperature for the required time (typically several hours), monitoring the pressure to gauge hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Reaction Mechanism Visualization:
Caption: One-pot synthesis of 2-substituted-4-methoxybenzimidazoles.
Part 3: Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties, including anticancer and antimicrobial activities. They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.
Protocol 3: Synthesis of 5-Methoxyquinoxaline Derivatives
This protocol outlines the synthesis of quinoxalines from the prepared 1-methoxy-2,3-diaminobenzene intermediate.
Materials:
-
Solution of 1-methoxy-2,3-diaminobenzene (from Protocol 1)
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Ethanol or acetic acid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To the freshly prepared solution of 1-methoxy-2,3-diaminobenzene under an inert atmosphere, add the 1,2-dicarbonyl compound (1.0-1.1 eq).
-
The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the dicarbonyl compound.
-
Stir the reaction mixture for a few hours, monitoring the progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Precursor | Reagent | Product | Catalyst/Conditions | Yield | Reference |
| 1,2-Dinitrobenzene | Benzaldehyde | 2-Phenylbenzimidazole | Co-Ru@C, H₂, H₂O, 135°C | Quantitative | [2] |
| o-Phenylenediamine | Various Aldehydes | 2-Substituted Benzimidazoles | Solvent-free, 140°C | 55-92% | Thakuria & Das, Arkivoc, 2008 |
Part 4: The Role of the Methoxy Group and Medicinal Chemistry Applications
The methoxy group in the 1-position of the starting material plays a significant role in the synthesis and properties of the resulting heterocyclic compounds.
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the basicity of the resulting diamine intermediate.
-
Steric Effects: Its position can direct the regioselectivity of the cyclization reaction, leading to the preferential formation of one isomer over another.
-
Pharmacological Relevance: The methoxy group can be a key pharmacophoric feature, participating in hydrogen bonding or metabolic transformations. It also provides a site for further chemical modification to optimize the biological activity of the final compound.
Medicinal Applications of Methoxy-Substituted Benzimidazoles and Quinoxalines:
-
Anticancer Agents: Many benzimidazole and quinoxaline derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation.
-
Antimicrobial Agents: These heterocyclic cores are found in numerous compounds with broad-spectrum antibacterial and antifungal activities.
-
Enzyme Inhibitors: Methoxy-substituted benzimidazoles and quinoxalines have been investigated as inhibitors of various enzymes, including kinases and polymerases, making them attractive candidates for the development of targeted therapies.
Conclusion
1-Methoxy-2,3-dinitrobenzene is a highly valuable and versatile precursor for the synthesis of medicinally important benzimidazole and quinoxaline derivatives. The straightforward reduction to the corresponding ortho-diamine, followed by well-established cyclocondensation reactions, provides an efficient and adaptable route to a wide array of complex heterocyclic structures. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to harness the full potential of this strategic starting material in their quest for novel therapeutic agents.
References
- Thakuria, H., & Das, G. (2008).
- Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Sustainable Chemistry & Engineering. (2021).
-
Discussion on the hydrogenation of 1,4-dimethoxy-2,3-dinitrobenzene on ResearchGate. (Accessed on relevant date). Available at: [Link]
Sources
Application Note: A Versatile Two-Step Protocol for the Synthesis of 4-Methoxybenzimidazoles from 1-Methoxy-2,3-dinitrobenzene
Abstract
Benzimidazoles represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiviral, anticancer, and anthelmintic properties.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of 4-methoxy-substituted benzimidazoles, a valuable scaffold in drug discovery. The synthesis proceeds via a robust two-step sequence commencing with the readily available starting material, 1-Methoxy-2,3-dinitrobenzene. The protocol first details the chemoselective reduction of the dinitroaromatic to the corresponding o-phenylenediamine intermediate, followed by a classical acid-catalyzed cyclocondensation with an aldehyde to furnish the target benzimidazole. This guide is designed for researchers in medicinal chemistry, organic synthesis, and drug development, offering in-depth explanations for experimental choices, detailed safety protocols, and methods for product characterization.
Introduction and Rationale
The benzimidazole scaffold's prevalence in medicinal chemistry is due to its structural similarity to naturally occurring purines, allowing it to interact readily with various biopolymers.[1][3] The synthesis of diversely substituted benzimidazoles is therefore a critical task. While numerous methods exist, most rely on the condensation of a pre-existing o-phenylenediamine with a one-carbon (C1) synthon, such as an aldehyde or carboxylic acid.[4][5]
This protocol specifically addresses the use of 1-Methoxy-2,3-dinitrobenzene as a starting point. This requires an initial reduction step to generate the key intermediate, 3-methoxy-1,2-phenylenediamine. The choice of this starting material allows for the introduction of a methoxy group at the 4-position of the resulting benzimidazole ring, a substitution pattern of significant interest for modulating pharmacological activity.
The selected methodology involves a two-stage process:
-
Reductive Diamination: Conversion of the two nitro groups to amines. For this, we employ sodium hydrosulfite (also known as sodium dithionite), a powerful, cost-effective, and relatively mild reducing agent for nitroarenes.[6][7] This method avoids the use of high-pressure hydrogenation or harsh metal-acid systems.
-
Cyclocondensation: Formation of the imidazole ring. This is achieved through the well-established condensation reaction of the in-situ generated diamine with an aldehyde, which proceeds readily under acidic conditions to yield the final benzimidazole product.[5][8]
Overall Synthetic Scheme
The two-step synthesis transforms 1-Methoxy-2,3-dinitrobenzene into a 2-substituted-4-methoxy-1H-benzimidazole. Benzaldehyde is used here as a representative aldehyde.
Caption: Overall two-step synthesis of 4-Methoxy-2-phenyl-1H-benzimidazole.
Experimental Protocols
PART 1: Reductive Diamination of 1-Methoxy-2,3-dinitrobenzene
Principle: The Zinin reduction mechanism, or a related pathway, is operative here. Sodium hydrosulfite in an aqueous-alcoholic solution reduces both nitro groups on the aromatic ring to primary amines.[7] The ethanol co-solvent is crucial for dissolving the organic starting material, while the water is necessary to dissolve the sodium hydrosulfite, creating a biphasic system where the reaction can occur at the interface upon heating.
Materials and Equipment
| Reagent/Equipment | Details |
|---|---|
| 1-Methoxy-2,3-dinitrobenzene | M.W. 198.13 g/mol |
| Sodium Hydrosulfite (Na₂S₂O₄) | M.W. 174.11 g/mol (use 85-90% technical grade) |
| Ethanol (EtOH) | 200 proof, denatured |
| Deionized Water (DI H₂O) | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Round-bottom flask (250 mL) | --- |
| Reflux condenser | --- |
| Magnetic stirrer and stir bar | --- |
| Heating mantle | --- |
| Separatory funnel (500 mL) | --- |
| Rotary evaporator | --- |
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methoxy-2,3-dinitrobenzene (1.98 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask and stir to dissolve the starting material.
-
Reagent Preparation: In a separate beaker, dissolve sodium hydrosulfite (approx. 85% purity, 12.2 g, ~60.0 mmol, 6 equivalents) in 75 mL of DI water. Note: Sodium hydrosulfite is sensitive to air and moisture and should be used promptly after weighing.[9]
-
Reaction Initiation: Add the aqueous sodium hydrosulfite solution to the ethanolic solution of the dinitrobenzene. Attach a reflux condenser to the flask.
-
Heating: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction is typically complete within 2-4 hours.
-
Rationale: Heating is necessary to overcome the activation energy of the reduction. Vigorous stirring is essential to maximize the surface area contact between the two phases.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates completion.
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. A precipitate may form.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Phase Separation: Collect the organic (top) layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by 50 mL of brine.
-
Causality: The bicarbonate wash is critical to remove sulfurous acid byproducts that may have formed from the decomposition of the reducing agent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield crude 3-methoxy-1,2-phenylenediamine. This intermediate is often a dark, oily solid and is typically used in the next step without further purification due to its instability and susceptibility to air oxidation.
PART 2: Cyclocondensation to form 4-Methoxy-2-phenyl-1H-benzimidazole
Principle: This reaction is a classic acid-catalyzed condensation. One of the amino groups of the o-phenylenediamine attacks the protonated carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. Subsequent dehydration leads to a Schiff base (imine), which is then attacked intramolecularly by the second amino group. A final elimination of a proton yields the aromatic benzimidazole ring.[5][10]
Materials and Equipment
| Reagent/Equipment | Details |
|---|---|
| Crude 3-methoxy-1,2-phenylenediamine | From Part 1 (approx. 10.0 mmol) |
| Benzaldehyde | M.W. 106.12 g/mol (1.06 g, 10.0 mmol) |
| Ethanol (EtOH) | 200 proof, denatured |
| Concentrated Hydrochloric Acid (HCl) | 12 M |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Round-bottom flask (100 mL) | --- |
| Reflux condenser | --- |
| Magnetic stirrer and stir bar | --- |
| Heating mantle | --- |
| Büchner funnel and filter paper | --- |
Protocol:
-
Setup: Transfer the crude 3-methoxy-1,2-phenylenediamine from Part 1 into a 100 mL round-bottom flask with a magnetic stir bar.
-
Solvent and Reagent Addition: Add 40 mL of ethanol, followed by benzaldehyde (1.06 g, 10.0 mmol).
-
Acid Catalyst: Add 1 mL of concentrated HCl dropwise while stirring. An immediate change in color or temperature may be observed.
-
Expertise: While various catalysts can be used, simple mineral acids like HCl are effective and easily neutralized during work-up.[4]
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the diamine intermediate is consumed.
-
Work-up - Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 mL of cold water with stirring.
-
Precipitation: While stirring, slowly add saturated sodium bicarbonate solution until the pH is neutral to basic (pH ~8). This will cause the benzimidazole product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold DI water to remove any inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Workflow and Mechanism Visualization
Caption: Step-by-step experimental workflow for the two-part synthesis.
Caption: Simplified representation of the reduction and cyclization mechanisms.
Characterization of Final Product
The synthesized benzimidazole should be characterized to confirm its structure and assess its purity.
Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[12]
-
Infrared Spectroscopy (IR): Useful for identifying key functional groups, such as the N-H stretch.
Expected Data for 4-Methoxy-2-phenyl-1H-benzimidazole:
| Analysis | Expected Results |
| ¹H NMR (600 MHz, DMSO-d₆) | δ ~12.5-13.0 (s, 1H, N-H), ~8.2 (d, 2H, Ar-H), ~7.2-7.6 (m, 5H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃). Note: The N-H proton is a broad singlet and its chemical shift can be variable.[11] |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ ~151.0 (C=N), ~150.0, ~143.0, ~135.0, ~130.0, ~129.5, ~129.0, ~126.5, ~123.0, ~115.0, ~110.0, ~100.0 (Aromatic C's), ~55.5 (OCH₃). |
| HRMS (ESI) | Calculated for C₁₄H₁₃N₂O [M+H]⁺: 225.1022; Found: 225.xxxx. |
| IR (KBr) | ν ~3430 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch).[12] |
Safety and Handling
Trustworthiness: A protocol's validity is directly tied to its safe execution. All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
1-Methoxy-2,3-dinitrobenzene: Dinitroaromatic compounds are toxic and can be absorbed through the skin. They are classified as fatal if swallowed or in contact with skin.[13] Handle with extreme care and avoid creating dust.
-
Sodium Hydrosulfite (Sodium Dithionite): This compound is self-heating and may ignite if it comes into contact with small amounts of water or moist air.[9] It is harmful if swallowed.[14] Always store in a tightly sealed container in a cool, dry place away from combustible materials. Do not return unused material to the original container.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from open flames and other ignition sources.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers. Aqueous waste containing residual reagents should be neutralized before collection.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Tidwell, M. W., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8685-8695. [Link]
-
Di Mola, A., et al. (2020). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 25(23), 5632. [Link]
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]
-
Skarżyńska, A., et al. (2024). Pd/PVP‐ Catalyzed Formylation of Amines and Nitroarenes to N‐Formamides with CO2 and Dimethylamine Borane: The Influence of CO2 on the Formation of Azoxyarenes. ChemCatChem. [Link]
-
LookChem. (2024). Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer. Retrieved from [Link]
-
Papakyriakou, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1400. [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]
-
Khan, I., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 117. [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(49), 34673-34686. [Link]
-
University of Washington. (2025). Sodium Hydrosulfite - Standard Operating Procedure. Retrieved from [Link]
-
Redox. (2024). Safety Data Sheet Sodium Hydrosulphite. Retrieved from [Link]
-
Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33887-33913. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. redox.com [redox.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. faculty.washington.edu [faculty.washington.edu]
The Untapped Potential of 1-Methoxy-2,3-dinitrobenzene: A Scaffold for Medicinal Chemistry Exploration
Foreword: Unveiling Opportunity in an Understated Molecule
In the vast landscape of medicinal chemistry, the value of a starting material is often measured by its inherent versatility and potential to generate diverse molecular architectures. While some compounds are celebrated for their immediate biological activity, others, like 1-Methoxy-2,3-dinitrobenzene, represent a latent opportunity—a chemically tractable scaffold poised for the synthesis of novel therapeutic agents. This guide eschews a conventional, rigid structure to instead present a narrative of scientific potential, grounded in the established reactivity of its constituent functional groups. Herein, we will explore the strategic application of 1-Methoxy-2,3-dinitrobenzene as a foundational element in drug discovery, moving from its core chemical principles to tangible, albeit prospective, therapeutic applications.
I. Foundational Chemistry: The Dual Reactivity of 1-Methoxy-2,3-dinitrobenzene
The medicinal chemistry potential of 1-Methoxy-2,3-dinitrobenzene is rooted in the interplay of its methoxy and dual nitro functionalities. The electron-withdrawing nature of the two nitro groups renders the aromatic ring electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). Concurrently, these nitro groups are readily susceptible to reduction, providing a gateway to highly functionalized aniline derivatives.
Key Chemical Properties and Reactivity
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₅ | PubChem |
| Molecular Weight | 198.13 g/mol | PubChem |
| Appearance | Pale yellow crystalline solid | Inferred from related compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Inferred from related compounds |
The strategic positioning of the nitro groups at the 2 and 3 positions, ortho and meta to the methoxy group, influences the regioselectivity of subsequent reactions, offering a handle for precise chemical modifications.
II. Strategic Derivatization: A Gateway to Bioactive Scaffolds
The true value of 1-Methoxy-2,3-dinitrobenzene lies in its capacity to serve as a precursor to a variety of medicinally relevant scaffolds. The following section outlines key synthetic transformations and the classes of compounds that can be accessed.
A. Reduction of Nitro Groups: Accessing Amino-Substituted Phenols
The sequential or complete reduction of the dinitro groups is arguably the most powerful transformation for this scaffold. This opens the door to a diverse array of aminophenol derivatives, a class of compounds known for a wide spectrum of biological activities.[1][2]
Experimental Protocol 1: Selective Reduction to Amino-nitro-methoxybenzene
Objective: To selectively reduce one nitro group, providing a versatile intermediate for further functionalization.
Materials:
-
1-Methoxy-2,3-dinitrobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1-Methoxy-2,3-dinitrobenzene (1.0 eq) in methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.1 eq) and ammonium chloride (1.1 eq) in water.
-
Cool the methanolic solution of the starting material to 0 °C in an ice bath.
-
Add the aqueous sodium sulfide/ammonium chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired amino-nitro-methoxybenzene isomer.
Causality of Experimental Choices: The use of sodium sulfide in the presence of ammonium chloride is a mild and selective method for the reduction of one nitro group in a polynitrated aromatic compound. The controlled temperature helps to prevent over-reduction.
B. Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity
The electron-deficient nature of the dinitro-substituted ring facilitates the displacement of a nitro group by various nucleophiles. This allows for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from this starting material.
Experimental Protocol 2: SNAr with a Thiol Nucleophile
Objective: To displace a nitro group with a thiol-containing moiety, a common strategy in the design of enzyme inhibitors.
Materials:
-
1-Methoxy-2,3-dinitrobenzene
-
A desired thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 1-Methoxy-2,3-dinitrobenzene (1.0 eq) in DMF, add the thiol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thioether derivative.
Causality of Experimental Choices: DMF is a suitable polar aprotic solvent for SNAr reactions. Potassium carbonate acts as a base to deprotonate the thiol, generating the active nucleophile.
III. Prospective Medicinal Chemistry Applications
Based on the accessible derivatives, we can postulate several promising avenues for the application of 1-Methoxy-2,3-dinitrobenzene in drug discovery.
A. Analgesic and Anti-inflammatory Agents
The reduction of 1-Methoxy-2,3-dinitrobenzene can lead to ortho- and para-aminophenol derivatives. This class of compounds is well-known for its analgesic and antipyretic properties, with paracetamol (acetaminophen) being a prime example.[1][3] Further derivatization of the amino and hydroxyl groups could lead to novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.[4]
B. Antioxidant and Neuroprotective Compounds
Aminophenol derivatives have also been investigated for their antioxidant and neuroprotective effects.[2][5] The ability of these compounds to scavenge reactive oxygen species makes them interesting candidates for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders.
C. Anticancer Agents
Nitroaromatic compounds have been explored as potential anticancer agents, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors.[6] Furthermore, the diamino derivatives of 1-Methoxy-2,3-dinitrobenzene can serve as building blocks for the synthesis of heterocyclic compounds with known antiproliferative activity.
IV. Proposed Screening Cascades
To evaluate the therapeutic potential of derivatives synthesized from 1-Methoxy-2,3-dinitrobenzene, a tiered screening approach is recommended.
Workflow for Biological Evaluation
Caption: A tiered approach to screening derivatives of 1-Methoxy-2,3-dinitrobenzene.
V. Conclusion and Future Directions
While 1-Methoxy-2,3-dinitrobenzene may not be a blockbuster drug in its own right, its true potential lies in its role as a versatile and underexplored starting material. The synthetic accessibility to a wide range of aminophenol and other substituted aromatic derivatives makes it a valuable tool for medicinal chemists. The proposed synthetic strategies and screening cascades provide a roadmap for unlocking the therapeutic potential of this humble molecule. Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from 1-Methoxy-2,3-dinitrobenzene to identify novel hits for a variety of disease targets.
VI. References
-
Pharmacy 180. Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses | Pharmacology. [Link]
-
Pharma Tutor. p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
-
PubMed. Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. [Link]
-
Kajay Remedies. Role of Para Aminophenol in Oncology Drug Development. [Link]
-
PubMed. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link]
-
PubMed. Tumor Promotion by 1-fluoro-2,4-dinitrobenzene, a Potent Skin Sensitizer. [Link]
-
PubMed Central. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. [Link]
-
PubMed. Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Methoxy-2,3-dinitrobenzene as a Key Intermediate in the Synthesis of Benzotriazole-Based Anticancer Agents
An Application Guide for Medicinal Chemists and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the strategic role of 1-Methoxy-2,3-dinitrobenzene as a foundational precursor in the synthesis of potential anticancer agents. While not possessing inherent cytotoxic properties, its true value lies in its function as a versatile starting material for constructing more complex heterocyclic systems. Specifically, we detail its conversion to substituted benzotriazoles, a class of compounds recognized for their significant and diverse pharmacological activities, including potent anticancer effects. This document offers field-proven insights, step-by-step synthetic protocols, and the underlying chemical rationale for researchers engaged in oncology drug discovery.
Introduction: The Strategic Importance of Dinitroaromatics in Medicinal Chemistry
1-Methoxy-2,3-dinitrobenzene is a substituted aromatic compound characterized by a methoxy (-OCH₃) group and two electron-withdrawing nitro (-NO₂) groups on the benzene ring[1][2]. The electronic nature of these substituents makes the molecule a valuable intermediate in organic synthesis. In the context of anticancer agent development, nitroaromatic compounds are of significant interest for two primary reasons:
-
Hypoxia-Activated Prodrugs: The low-oxygen environment (hypoxia) of solid tumors can facilitate the reduction of nitro groups, leading to the formation of cytotoxic species. This selective activation makes nitroaromatics attractive candidates for targeted cancer therapy[3][4].
-
Synthetic Precursors: More commonly, the nitro groups serve as synthetic handles. Their facile reduction to primary amines provides a gateway to a vast array of nitrogen-containing heterocyclic compounds[5][6].
This guide focuses on the latter application, demonstrating how 1-Methoxy-2,3-dinitrobenzene is a key building block for synthesizing 4-methoxy-substituted benzotriazoles. Benzotriazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent antiproliferative, kinase inhibitory, and pro-apoptotic effects against various cancer cell lines[7][8][9].
The Core Synthetic Pathway: From Dinitrobenzene to Bioactive Benzotriazole
The primary utility of 1-Methoxy-2,3-dinitrobenzene is its role in a reliable, two-step synthetic sequence to produce a substituted benzotriazole. The logic of this pathway is rooted in fundamental organic chemistry transformations.
Step 1: Reduction of Nitro Groups. The process begins with the simultaneous reduction of the two nitro groups to form the corresponding diamine, 4-methoxy-benzene-1,2-diamine. This transformation is critical as it installs the two adjacent amino groups necessary for the subsequent cyclization.
Step 2: Diazotization and Intramolecular Cyclization. The resulting o-phenylenediamine is then treated with nitrous acid (typically generated in situ from sodium nitrite and a protic acid). This leads to the diazotization of one amino group, forming a monodiazonium intermediate that spontaneously undergoes intramolecular cyclization to yield the stable benzotriazole ring system[7][10].
The substitution pattern of the initial dinitrobenzene is preserved throughout the synthesis, allowing for the creation of specifically functionalized benzotriazoles. The methoxy group from our starting material becomes a key feature of the final product, influencing its solubility, membrane permeability, and binding interactions with biological targets.
Sources
- 1. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3D-RAA31507 - 1-methoxy-23-dinitrobenzene | 16315-07-4 [cymitquimica.com]
- 3. Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols for the Purification of 1-Methoxy-2,3-dinitrobenzene by Column Chromatography
Introduction: The Critical Role of Purity for 1-Methoxy-2,3-dinitrobenzene in Research and Development
1-Methoxy-2,3-dinitrobenzene is a nitroaromatic compound with significant potential in organic synthesis, serving as a versatile building block for the development of novel pharmaceuticals and other high-value chemical entities. The precise arrangement of the methoxy and dinitro functional groups on the benzene ring imparts unique electronic properties that are instrumental in various chemical transformations. However, the synthetic routes to 1-Methoxy-2,3-dinitrobenzene often yield a crude product containing unreacted starting materials, regioisomers (such as 1-methoxy-2,4-dinitrobenzene), and other byproducts. The presence of these impurities can significantly hinder subsequent reactions, lead to the formation of undesirable side products, and complicate the interpretation of experimental data.
Therefore, achieving a high degree of purity is paramount for the successful application of 1-Methoxy-2,3-dinitrobenzene in research and drug development. Column chromatography is a powerful and widely used purification technique that separates compounds based on their differential adsorption onto a stationary phase.[1][2] This application note provides a detailed, step-by-step protocol for the purification of 1-Methoxy-2,3-dinitrobenzene using silica gel column chromatography, along with the scientific rationale behind each step to ensure a robust and reproducible purification process.
Safety Precautions: Handling Nitroaromatic Compounds
WARNING: Dinitrobenzene and its derivatives are toxic and potentially explosive. Handle these compounds with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for 1-Methoxy-2,3-dinitrobenzene and related compounds before commencing any work.
Principle of Separation: The Dynamics of Column Chromatography
Column chromatography separates molecules based on their polarity. A solid, polar stationary phase, typically silica gel, is packed into a column.[1] A liquid mobile phase, or eluent, which is less polar than the stationary phase, is then passed through the column. The crude sample is loaded onto the top of the column, and as the eluent flows through, the components of the mixture travel down the column at different rates.
Compounds with higher polarity will have a stronger affinity for the polar silica gel and will therefore move down the column more slowly. Conversely, less polar compounds will interact more weakly with the stationary phase and will be carried along more readily by the mobile phase, eluting from the column first. By carefully selecting the solvent system for the mobile phase, a high degree of separation can be achieved.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Crude 1-Methoxy-2,3-dinitrobenzene | Synthesis Grade | N/A | The protocol is designed for the purification of a crude reaction mixture. |
| Silica Gel | 60-120 mesh | Standard laboratory supplier | For flash column chromatography. |
| n-Hexane | HPLC Grade | Standard laboratory supplier | Non-polar component of the mobile phase. |
| Ethyl Acetate | HPLC Grade | Standard laboratory supplier | Polar component of the mobile phase. |
| Dichloromethane | HPLC Grade | Standard laboratory supplier | Alternative solvent for sample loading and mobile phase. |
| Thin Layer Chromatography (TLC) Plates | Silica gel coated with fluorescent indicator (F254) | Standard laboratory supplier | For monitoring the separation. |
| Glass Chromatography Column | Appropriate size for the scale of purification | Standard laboratory supplier | |
| Cotton or Glass Wool | Standard laboratory supplier | To plug the bottom of the column. | |
| Sand | Washed and dried | Standard laboratory supplier | To create a protective layer on top of the silica gel. |
| Collection Vessels | Test tubes or flasks | Standard laboratory supplier | For collecting fractions. |
Experimental Protocol
Part 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
The first and most critical step is to determine the optimal solvent system (eluent) that will effectively separate 1-Methoxy-2,3-dinitrobenzene from its impurities. This is achieved through preliminary analysis using Thin Layer Chromatography (TLC). The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound, allowing for good separation from other components.[2]
Procedure:
-
Prepare TLC Chambers: Line two or three small beakers or TLC chambers with filter paper and add different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Cover the chambers to allow the atmosphere to become saturated with the solvent vapors.
-
Spot the TLC Plate: Dissolve a small amount of the crude 1-Methoxy-2,3-dinitrobenzene in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate into one of the prepared chambers, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize: Repeat with different solvent systems until the desired separation and an Rf value of ~0.3 for the main product spot is achieved. For dinitroanisole isomers, a starting point of 8:1 petroleum ether:ethyl acetate has been reported to give an Rf of 0.12 for the 2,4-isomer, suggesting that a slightly more polar system may be required for the 2,3-isomer to achieve the target Rf.
Part 2: Column Chromatography Purification
This protocol is for a standard flash column chromatography setup. The amount of silica gel should be approximately 50-100 times the weight of the crude material to be purified.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of 1-Methoxy-2,3-dinitrobenzene.
Step-by-Step Procedure:
-
Column Preparation:
-
Secure a glass column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, mix the calculated amount of silica gel with the initial, least polar solvent system determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate) to form a slurry.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock at the bottom of the column to drain some of the solvent, allowing the silica gel to settle. Crucially, never let the solvent level fall below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude 1-Methoxy-2,3-dinitrobenzene in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder as an even layer on top of the sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent to the column.
-
Open the stopcock and begin collecting the eluting solvent in appropriately labeled test tubes or flasks.
-
Maintain a constant level of eluent above the stationary phase throughout the process.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexane:ethyl acetate) to elute more polar compounds.
-
-
Monitoring the Separation:
-
Periodically, collect a small sample from the eluting fractions and spot them on a TLC plate.
-
Run the TLC plate using the optimized solvent system to identify which fractions contain the pure 1-Methoxy-2,3-dinitrobenzene.
-
Group the test tubes containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure 1-Methoxy-2,3-dinitrobenzene into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, melting point) to confirm its purity and identity.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the solvent system using TLC. A less polar solvent will increase retention, while a more polar solvent will decrease it.[2] |
| Column overloading. | Use a larger column with more silica gel relative to the amount of crude product. | |
| Cracks or channels in the silica gel. | Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the stationary phase. | |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate). |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 1-Methoxy-2,3-dinitrobenzene by column chromatography. By following these detailed steps, from the crucial optimization of the solvent system using TLC to the meticulous packing and elution of the column, researchers can achieve a high degree of purity for their target compound. The principles and techniques described herein are fundamental to synthetic chemistry and are essential for ensuring the quality and reliability of materials used in research and drug development.
References
-
University of Rochester, Department of Chemistry. Chromatography: Column Chromatography. Available at: [Link]
-
PubChem. 1-Methoxy-2,3-dinitrobenzene. Available at: [Link]
-
Organic Syntheses. p-DINITROBENZENE. Available at: [Link]
-
Wikipedia. 2,4-Dinitroanisole. Available at: [Link]
-
PubMed. Equilibrium and column adsorption studies of 2,4-dinitroanisole (DNAN) on surface modified granular activated carbons. Available at: [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
Sources
Application Note & Protocol: High-Purity Recovery of 1-Methoxy-2,3-dinitrobenzene via Recrystallization
Abstract and Introduction
1-Methoxy-2,3-dinitrobenzene is a nitroaromatic compound with potential applications as an intermediate in fine chemical and pharmaceutical synthesis. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent downstream processes. Recrystallization is a robust and fundamental purification technique for solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3][4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[5]
This document provides a comprehensive guide to selecting an appropriate solvent and executing a detailed protocol for the purification of 1-Methoxy-2,3-dinitrobenzene. It is intended for researchers and chemists who require a high-purity sample of the target compound.
Physicochemical Properties & Critical Safety Precautions
-
IUPAC Name: 1-methoxy-2,3-dinitrobenzene[6]
-
CAS Number: 16315-07-4[6]
-
Appearance: Expected to be a yellow crystalline solid, typical for nitroaromatic compounds.
CRITICAL SAFETY PRECAUTIONS: Aromatic nitro compounds, including dinitrobenzene derivatives, are highly toxic and must be handled with extreme caution.
-
Toxicity: Dinitrobenzenes are classified as highly toxic. They can be fatal if inhaled or in contact with skin .[8] Systemic effects can include methemoglobinemia, leading to cyanosis (blue discoloration of the blood), headaches, and dizziness.
-
Handling: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical splash goggles, and double-gloving with appropriate nitrile gloves. Change gloves immediately if contamination is suspected.[8][9]
-
Exposure Response: In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[8][10] For inhalation, move the individual to fresh air immediately. Seek immediate medical attention for any exposure.[10]
-
Disposal: All waste, including mother liquor and contaminated materials, must be disposed of as hazardous chemical waste according to institutional guidelines.
Principles of Recrystallization Solvent Selection
The success of any recrystallization procedure hinges on the selection of an appropriate solvent.[4] The ideal solvent should exhibit a steep solubility curve for the target compound—that is, it should dissolve a large amount of the compound at its boiling point but a very small amount at low temperatures (e.g., 0-4 °C).[1][11]
Key Criteria for an Optimal Solvent:
-
High Solubilizing Power at High Temperature: The solvent must effectively dissolve the compound when hot to allow for the creation of a saturated solution.[11]
-
Low Solubilizing Power at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals upon cooling.[4]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[1]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[11]
Application Data: Solvent Screening for 1-Methoxy-2,3-dinitrobenzene
Due to the limited availability of specific solubility data for 1-Methoxy-2,3-dinitrobenzene, the following recommendations are based on data from the closely related isomer, 1-Methoxy-2,4-dinitrobenzene, and general protocols for dinitrobenzene compounds.[5][12][13] Small-scale trials are essential to confirm the optimal choice for the 2,3-isomer.
| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Assessment & Rationale |
| Ethanol (95%) | 78 | Good | Low | Highly Recommended. Dinitrobenzene compounds show excellent solubility profiles in ethanol, making it a primary candidate.[5] It is flammable but has a convenient boiling point. |
| Methanol | 65 | Good | Low | Recommended. Similar to ethanol, it is effective for dinitroanisoles.[12][13] Its lower boiling point makes for easier removal, but it is more toxic than ethanol. |
| Water | 100 | Very Low | Insoluble | Not Recommended as a primary solvent. While some dinitroanisoles can be recrystallized from water, the solubility is likely too low for efficient use.[12][13] May be useful as an anti-solvent. |
| Ethyl Acetate | 77 | Very High | Moderate | Use with caution. Dinitroanisoles are often very soluble in ethyl acetate even at room temperature, which could lead to poor recovery.[12] May be suitable in a solvent/anti-solvent system. |
| Acetone | 56 | Very High | High | Not Recommended. Similar to ethyl acetate, its high solvating power at low temperatures would likely result in significant product loss to the mother liquor.[12] |
Detailed Experimental Protocol for Purification
This protocol details the recrystallization of crude 1-Methoxy-2,3-dinitrobenzene using ethanol as the solvent.
5.1 Materials and Equipment
-
Crude 1-Methoxy-2,3-dinitrobenzene
-
Ethanol (95%, reagent grade)
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with a water/sand bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod or magnetic stirrer
-
Watch glass
-
Spatula
-
Ice bath
5.2 Step-by-Step Procedure
-
Preparation (in a fume hood): Place approximately 1.0 g of the crude 1-Methoxy-2,3-dinitrobenzene into a 50 mL Erlenmeyer flask. Add a boiling chip or a magnetic stir bar.
-
Dissolution: Add a small portion of 95% ethanol (e.g., 5-10 mL) to the flask. Gently heat the mixture to the boiling point of the ethanol using a heating mantle or water bath. Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solid and allowing it to dissolve.[1]
-
Achieving Saturation: Continue adding ethanol dropwise from a pipette while maintaining a gentle boil. Add just enough hot ethanol to completely dissolve the solid. Do not add excess solvent. Causality: Using the minimum amount of hot solvent ensures that the solution will become supersaturated upon cooling, which is necessary for crystallization and maximizing the yield.[4][5]
-
(Optional) Hot Gravity Filtration: If insoluble impurities (e.g., dust, sand) are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted piece of filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. Causality: This step must be performed quickly and with hot equipment to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, well-defined crystals. A slow, ordered growth of the crystal lattice is more effective at excluding smaller impurity molecules, leading to higher purity.[3]
-
Maximizing Crystal Formation: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-20 minutes. Causality: This further decreases the solubility of the compound in the solvent, maximizing the quantity of crystals that precipitate from the solution.
-
Isolation of Crystals: Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask. Place a piece of filter paper in the funnel, wet it with a small amount of cold 95% ethanol, and turn on the vacuum to seat the paper.
-
Collection and Washing: Swirl the flask to create a slurry and pour the crystals and mother liquor into the Buchner funnel. Once the mother liquor has been pulled through, wash the crystals with a small amount of ice-cold 95% ethanol. Causality: The wash step removes any residual mother liquor (containing dissolved impurities) from the surface of the crystals. The solvent must be cold to minimize redissolving the purified product.
-
Drying: Leave the vacuum on for several minutes to pull air through the crystals, aiding in the initial drying. Transfer the crystals from the filter paper to a pre-weighed watch glass. Allow them to air-dry completely in the fume hood or, for faster results, place them in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).
-
Analysis: Once dry, weigh the purified crystals to calculate the percent recovery. Determine the melting point of the purified sample to assess its purity. A sharp melting point close to the literature value indicates high purity.
Visualization of the Recrystallization Workflow
Caption: Figure 1: Key decision points and steps in the purification protocol.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was added. 2. The compound is very soluble even in cold solvent. | 1. Boil off some of the solvent to re-concentrate the solution and attempt cooling again. 2. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a seed crystal if available. |
| "Oiling out" occurs (product separates as a liquid). | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The solution is supersaturated with impurities. | 1. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. 2. If the problem persists, select a solvent with a lower boiling point. |
| Recovery is very low. | 1. Too much solvent was used. 2. The crystals were washed with solvent that was not cold. 3. Premature crystallization during hot filtration. | 1. Try to recover more product by evaporating the mother liquor. 2. Ensure the wash solvent is ice-cold. 3. Ensure filtration apparatus is pre-heated. |
| Crystals are colored. | 1. A colored impurity is co-crystallizing with the product. | 1. Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
References
-
PubChem. 1-Methoxy-2,3-dinitrobenzene. National Center for Biotechnology Information. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
-
Loba Chemie. m-DINITROBENZENE AR Safety Data Sheet.[Link]
-
Chemistry LibreTexts. Recrystallization.[Link]
- Google Patents.Method of crystallizing nitro products. US2874196A.
-
Chemsrc. Benzene,1-methoxy-2,3-dinitro-.[Link]
-
University of California, Los Angeles (UCLA) Chemistry. Recrystallization.[Link]
-
Scribd. Synthesis of m-Dinitrobenzene from Nitrobenzene.[Link]
-
ResearchGate. Experiment 10 Preparation of Dinitrobenzene.[Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation.[Link]
- Google Patents.Process for the production of dinitrobenzene and mononitrobenzene. US5488187A.
-
Cheméo. Chemical Properties of Benzene, 1-methoxy-3-nitro-.[Link]
-
Wikipedia. Recrystallization (chemistry).[Link]
-
NIST Chemistry WebBook. Benzene, 1-methoxy-2,4-dinitro-.[Link]
-
Cheméo. Chemical Properties of Benzene, 1-methoxy-4-nitro-.[Link]
-
YouTube. Synthesis of m-dinitrobenzene.[Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3D-RAA31507 - 1-methoxy-23-dinitrobenzene | 16315-07-4 [cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. M-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. mt.com [mt.com]
- 12. 1-Methoxy-2,4-dinitrobenzene CAS#: 119-27-7 [m.chemicalbook.com]
- 13. 1-Methoxy-2,4-dinitrobenzene | 119-27-7 [chemicalbook.com]
Application Note: Monitoring the Reaction Progress of 1-Methoxy-2,3-dinitrobenzene using Thin-Layer Chromatography
Abstract
This application note provides a detailed, field-proven protocol for monitoring the progress of chemical reactions involving 1-methoxy-2,3-dinitrobenzene using Thin-Layer Chromatography (TLC). As a rapid, cost-effective, and highly sensitive analytical technique, TLC is indispensable in the modern synthetic chemistry lab for determining reaction completion, identifying the formation of products, and detecting potential intermediates or byproducts.[1] This guide emphasizes the causality behind experimental choices, from eluent selection to visualization techniques, ensuring a robust and self-validating methodology suitable for researchers in organic synthesis and drug development.
Introduction: The Rationale for In-Process Reaction Monitoring
In organic synthesis, proceeding with a work-up or subsequent reaction step without confirming the consumption of the starting material can lead to significant losses in yield and complex purification challenges. Thin-Layer Chromatography (TLC) offers a direct, visual assessment of a reaction's progress in near real-time.[2][3] The technique operates on the principle of differential partitioning, where components of a mixture are separated based on their affinity for a stationary phase (typically silica gel) and a mobile phase (the eluent).[4][5]
This guide will use a representative transformation of 1-methoxy-2,3-dinitrobenzene—its selective reduction to 2-methoxy-6-nitroaniline—to illustrate the TLC monitoring workflow. The significant change in polarity from the dinitro starting material to the more polar amino-nitro product makes this an ideal system for demonstrating the power of TLC.
Core Principles: Causality in TLC Separations
The success of TLC analysis hinges on understanding the interplay between the analyte, the stationary phase, and the mobile phase.
-
Stationary Phase: We will use silica gel plates (SiO₂). Silica is a highly polar adsorbent. Molecules with polar functional groups (e.g., -NH₂, -OH, -COOH) will interact more strongly with the silica via hydrogen bonding and dipole-dipole interactions. This strong adsorption results in slower movement up the plate.[4]
-
Mobile Phase (Eluent): The eluent is a solvent or mixture of solvents that travels up the plate via capillary action, carrying the analytes with it. A more polar eluent will more effectively compete with the analytes for binding sites on the silica, causing all compounds to move further up the plate.[1]
-
Retention Factor (Rf): The Rf value is a quantitative measure of a compound's migration and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A key principle is that less polar compounds travel further up the plate and have higher Rf values , while more polar compounds are more strongly adsorbed to the silica gel and have lower Rf values .[8] Our goal is to select an eluent system that provides a clear separation between the Rf of the starting material and the product.
Protocol: Monitoring the Reduction of 1-Methoxy-2,3-dinitrobenzene
This protocol is designed as a self-validating system, employing reference standards and a co-spot to ensure unambiguous interpretation of the results.[2]
Materials and Equipment
-
TLC Plates: Silica Gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator that is active at 254 nm).[9]
-
TLC Developing Chamber: Glass tank with a tight-fitting lid.
-
Spotting Capillaries: Glass micro-capillaries.
-
Solvents: Reagent-grade Hexane and Ethyl Acetate (EtOAc).[10]
-
Visualization:
-
Hand-held UV lamp (254 nm).
-
Potassium permanganate (KMnO₄) stain.
-
-
Apparatus: Forceps, pencil, ruler, heat gun.
Eluent System Selection: The Key to Separation
The choice of eluent is the most critical parameter.[1] 1-methoxy-2,3-dinitrobenzene is a moderately polar aromatic compound. The product, 2-methoxy-6-nitroaniline, is significantly more polar due to the primary amine group. We need an eluent system that reflects this polarity difference.
A mixture of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate) is an excellent starting point.[9]
-
Initial Trial: Begin with a 3:1 Hexane:Ethyl Acetate (v/v) mixture.
-
Optimization Logic:
-
If all spots remain at the baseline (Rf values are too low), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., move to 2:1 or 1:1 Hexane:EtOAc).
-
If all spots run to the top of the plate (Rf values are too high), the eluent is too polar. Increase the proportion of hexane (e.g., move to 4:1 or 5:1 Hexane:EtOAc).
-
The ideal eluent will place the Rf of the starting material at approximately 0.6-0.7 and the product at 0.2-0.4.
Step-by-Step Experimental Workflow
Step 1: Chamber Preparation
-
Pour the chosen eluent (e.g., 3:1 Hexane:EtOAc) into the developing chamber to a depth of ~0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber so that it is wetted by the solvent, and close the lid.
-
Allow the chamber to saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform solvent front and reproducible Rf values.[8]
Step 2: TLC Plate Preparation and Spotting
-
Using a pencil (never ink), gently draw a baseline ~1 cm from the bottom of the TLC plate.
-
Prepare dilute solutions of your starting material (SM) and the reaction mixture (R) in a volatile solvent like ethyl acetate.
-
Spot the plate on the baseline as follows, keeping spots small and concentrated:[11]
-
Lane 1 (Left): Starting Material (SM) reference.
-
Lane 2 (Center): Co-spot (spot the SM, then spot the reaction mixture directly on top of it).
-
Lane 3 (Right): Reaction Mixture (R) aliquot.
-
Caption: Three-lane spotting strategy for unambiguous reaction monitoring.
Step 3: Development
-
Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate. Do not disturb the chamber during development.
-
When the solvent front is ~1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[12]
Step 4: Visualization and Interpretation
-
UV Visualization (Non-destructive):
-
Allow the plate to dry completely.
-
View the plate under a 254 nm UV lamp in a dark environment.[13]
-
The aromatic starting material and product will appear as dark purple/black spots against a glowing green background.
-
Gently circle the spots with a pencil.
-
-
Chemical Staining (Destructive Confirmation):
-
Prepare a potassium permanganate (KMnO₄) stain (e.g., 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).
-
Dip the plate quickly into the stain or spray it evenly.
-
The easily oxidizable amine group on the product will react instantly, appearing as a bright yellow-brown spot against the purple background. The dinitro starting material will react much slower, if at all.[14] Gentle heating with a heat gun can accelerate color development.
-
Step 5: Analysis of Reaction Progress
-
Time = 0: A single, strong spot corresponding to the starting material (SM) will be visible in all three lanes. The Rf of the spot in Lane 3 should be identical to that in Lane 1.
-
Intermediate Time: In Lane 3, the SM spot will be fainter, and a new, more polar spot (lower Rf) corresponding to the product (P) will appear. The co-spot in Lane 2 will show two distinct spots, confirming the identity of the remaining SM.
-
Reaction Completion: The spot corresponding to the SM will have completely disappeared from Lane 3. Only the lower Rf product spot will be visible.
Caption: Idealized TLC plates showing reaction progress over time.
Data Summary and Expected Results
The following table summarizes the expected results for the reduction of 1-methoxy-2,3-dinitrobenzene using a 3:1 Hexane:EtOAc eluent system.
| Compound | Structure | Expected Rf | UV (254 nm) Visualization | KMnO₄ Stain Visualization |
| Starting Material: 1-Methoxy-2,3-dinitrobenzene | C₇H₆N₂O₅ | ~0.65 | Dark spot (Quenching) | No immediate color change. |
| Product: 2-Methoxy-6-nitroaniline | C₇H₈N₂O₃ | ~0.30 | Dark spot (Quenching) | Immediate appearance of a yellow/brown spot. |
Expert Insights and Troubleshooting
-
Problem: Streaking Spots. This is often caused by overloading the sample on the plate or using a solvent in which the sample is too soluble, causing it to "bleed" during spotting. Solution: Dilute the sample solution further. Ensure the spotting solvent is volatile and the spot is completely dry before development.
-
Problem: Rf Values are Not Reproducible. This is almost always due to an unsaturated developing chamber. Solution: Always use filter paper and allow adequate time for chamber saturation before running the plate.
-
Problem: No Separation (Spots Overlap). The chosen eluent system has the wrong polarity to differentiate between your compounds. Solution: Systematically test different solvent systems. If Hexane:EtOAc fails, try a different solvent combination, such as Dichloromethane:Methanol for more polar compounds or Toluene:Acetone.[15]
-
Documentation Best Practice: The colors from chemical stains can fade over time. Immediately after visualization, circle the spots and record the Rf values. Taking a photograph of the plate for your electronic lab notebook is highly recommended.[16]
References
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2022). The Retention Factor. [Link]
-
PubChem. 1-Methoxy-2,3-dinitrobenzene. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]
-
Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
Chemsrc. Benzene,1-methoxy-2,3-dinitro-. [Link]
-
YouTube. (2017). Applying TLC - monitoring the progress of a reaction. [Link]
-
MDPI. (2020). Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). Uses of TLC. [Link]
-
Missouri S&T. Aromatic Nitro Compounds. [Link]
-
JoVE. (2015). Video: Thin Layer Chromatography: Principle, Procedure, Applications. [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Carl ROTH. Solvents for TLC. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). [Link]
-
YouTube. (2025). How can TLC monitor the progress of a chemical reaction?. [Link]
-
Clark College. Principles of Thin Layer Chromatography. [Link]
-
YouTube. (2013). Calculating Rf Values. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
LearnSci. Thin layer chromatography (TLC) Rf measurement. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. microbenotes.com [microbenotes.com]
- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 11. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure 1-Methoxy-2,3-dinitrobenzene
Introduction: The synthesis of 1-Methoxy-2,3-dinitrobenzene, also known as 2,3-dinitroanisole, presents significant challenges primarily due to the directing effects of the substituents on the aromatic ring, which complicates achieving the desired regioselectivity.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis. The core difficulty lies in introducing two nitro groups adjacent to each other and ortho/meta to a strongly ortho-, para-directing methoxy group.[1][2]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 1-Methoxy-2,3-dinitrobenzene in a practical question-and-answer format.
Question 1: My reaction yielded a mixture of products, and the desired 1-Methoxy-2,3-dinitrobenzene is only a minor component. What went wrong?
Answer: This is the most common challenge and stems from a lack of regioselectivity.
-
Probable Cause 1: Strong Ortho-, Para-Directing Effect of the Methoxy Group. The methoxy (-OCH₃) group is a powerful activating, ortho-, para-director.[1][2][3] During the first nitration of anisole, it overwhelmingly directs the initial nitro group to the ortho and para positions, with the para-isomer often being the major product due to reduced steric hindrance.[3][4]
-
Probable Cause 2: Directing Effects in the Second Nitration. When nitrating the resulting mono-nitroanisole, the directing effects of both the methoxy group (ortho-, para-) and the first nitro group (meta-) are at play.
-
Nitrating 2-nitroanisole: The -OCH₃ group directs to positions 4 and 6, while the -NO₂ group directs to positions 4 and 6. This strongly favors the formation of 1-methoxy-2,4-dinitrobenzene and 1-methoxy-2,6-dinitrobenzene.
-
Nitrating 4-nitroanisole: The -OCH₃ group directs to position 2, and the -NO₂ group also directs to position 2. This pathway almost exclusively yields 1-methoxy-2,4-dinitrobenzene.
-
-
Solution & Experimental Insights: Achieving the 2,3-dinitro substitution pattern is inherently difficult via direct dinitration of anisole. The product distribution is kinetically controlled and favors the 2,4- and 2,6-isomers. A more viable, albeit longer, strategy might involve starting with a differently substituted benzene ring to force the desired regiochemistry, such as using 2,3-dinitrophenol and subsequent methylation, though this presents its own challenges.
Question 2: My NMR and Mass Spec data show the presence of dinitrophenols. How can I prevent this side reaction?
Answer: The presence of phenolic byproducts indicates demethylation of the methoxy group.
-
Probable Cause: Harsh Reaction Conditions. The strong acidic environment of the nitrating mixture (concentrated H₂SO₄ and HNO₃), especially when combined with elevated temperatures, can catalyze the cleavage of the methyl-ether bond. This is a known side-reaction in the nitration of anisole derivatives.[5]
-
Solution & Experimental Insights:
-
Temperature Control: Maintain the reaction temperature as low as possible while still allowing the reaction to proceed. For dinitration, this is a delicate balance, as forcing the second nitration often requires more stringent conditions than the first.
-
Milder Nitrating Agents: Consider alternative nitrating agents that operate under less acidic conditions. A system of nitric acid with an anhydride like acetic or propionic anhydride can be effective and may reduce demethylation.[6]
-
Reaction Time: Minimize the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench it as soon as the desired product formation appears to plateau to avoid prolonged exposure to harsh acids.
-
Question 3: I'm struggling to separate the 1-Methoxy-2,3-dinitrobenzene from its isomers. What purification techniques are most effective?
Answer: Separating closely related, non-polar isomers like dinitroanisoles is a significant purification challenge.
-
Probable Cause: Similar Physicochemical Properties. The various dinitroanisole isomers have very similar polarities, boiling points, and solubilities, making separation by standard recrystallization or distillation difficult.
-
Solution & Experimental Insights:
-
Column Chromatography: This is the most reliable method. Use a high-resolution silica gel with a meticulously optimized eluent system. A non-polar/polar solvent gradient (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate or dichloromethane) is typically required to achieve separation.
-
Fractional Recrystallization: While challenging, this may be possible with the right solvent system. It requires slowly cooling a saturated solution to allow crystals of one isomer to form preferentially. This is often an iterative process requiring multiple recrystallization steps and will likely result in a significant loss of material.
-
Chemical Treatment: In some cases for dinitrobenzene isomers, treatment with an aqueous sulfite solution can selectively react with ortho and para isomers, making them water-soluble and easier to separate from the meta isomer.[7] While this specific application is for dinitrobenzene, a similar principle might be adaptable for dinitroanisoles but would require significant methods development.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism governing the dinitration of anisole?
The reaction proceeds via electrophilic aromatic substitution.[8][9] Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[9][10] The electron-rich anisole ring then acts as a nucleophile, attacking the nitronium ion. This process occurs twice to yield dinitroanisole. The regiochemical outcome is dictated by the directing effects of the substituents already on the ring.
`dot graph "Nitration_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} ` Caption: Dinitration of anisole workflow.
Q2: What are the best analytical methods for assessing the purity of my 1-Methoxy-2,3-dinitrobenzene product?
A combination of techniques is recommended for unambiguous identification and quantification.
| Analytical Technique | Purpose | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and isomer quantification. | A reverse-phase C18 column with a mobile phase like acetonitrile/water is effective for separating dinitro-aromatic isomers.[11][12][13] UV detection is suitable. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Isomer identification and detection of volatile impurities. | Provides molecular weight and fragmentation patterns to confirm the identity of each isomer. |
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation. | The proton and carbon NMR spectra will be unique for each isomer, allowing for definitive structural assignment of the purified product.[14] |
Q3: Are there any alternative synthetic routes to 1-Methoxy-2,3-dinitrobenzene?
Yes, while more complex, alternative routes can overcome the regioselectivity problem. A potential, though not commonly cited, route could be:
-
Start with 2,3-dinitrophenol: This starting material already has the desired nitro group arrangement.
-
Williamson Ether Synthesis: Methylate the phenolic hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). This reaction specifically forms the methoxy group at the desired position. This avoids the problematic dinitration of anisole.
`dot graph "Alternative_Route" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} ` Caption: Alternative synthesis via Williamson Ether Synthesis.
Part 3: Experimental Protocols
Protocol 1: Illustrative Synthesis via Dinitration of Anisole
Disclaimer: This protocol is illustrative of a general approach for dinitration. The yield of the target 2,3-isomer is expected to be very low, with 2,4- and 2,6-isomers being the major products. Extreme caution is required when working with nitrating mixtures.
-
Preparation of Nitrating Mixture: In a flask submerged in an ice/salt bath, slowly add 20 mL of concentrated nitric acid (HNO₃) to 20 mL of concentrated sulfuric acid (H₂SO₄) with continuous stirring. Keep the temperature below 10°C.
-
Reaction: In a separate three-necked flask equipped with a thermometer, dropping funnel, and stirrer, cool 10.8 g (0.1 mol) of anisole to 0°C.
-
Addition: Add the cold nitrating mixture dropwise to the anisole over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Maturation: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Quenching: Very slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow solid (a mixture of dinitroanisole isomers) will precipitate.
-
Work-up: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then wash with a cold 5% sodium bicarbonate solution to remove acidic residue. Finally, wash again with cold water.
-
Drying: Dry the crude product in a vacuum desiccator. The resulting solid is a mixture of isomers requiring extensive purification.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a hexane slurry.
-
Sample Loading: Dissolve the crude dinitroanisole mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., progressing from 1% to 2%, 5%, and 10% ethyl acetate in hexane).
-
Fraction Collection: Collect small fractions and monitor them by TLC using a suitable stain (e.g., UV light).
-
Analysis: Combine the fractions containing the pure desired isomer (as determined by TLC and confirmed by HPLC or GC-MS) and evaporate the solvent to yield the purified 1-Methoxy-2,3-dinitrobenzene.
Protocol 3: Purity Assessment by HPLC
-
System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.[11][13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Procedure: Prepare a standard solution of your purified sample in acetonitrile (~100 ppm). Inject 10 µL and record the chromatogram. A single, sharp peak indicates high purity. The presence of other peaks would indicate isomeric or other impurities.
References
-
Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere. Available at: [Link]
-
Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the same conditions? Available at: [Link]
-
Filo. (2025). How does anisole react with nitrating mixture? Write the equations. Available at: [Link]
-
Discussion Forum. (2024). How does anisole react in nitration, and what is the product obtained when it reacts with a mixture of concentrated sulfuric and nitric acids? Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2,4-Dinitroanisole on Newcrom R1 HPLC column. Available at: [Link]
-
Filo. (2025). Name the major product obtained in the nitration of anisole. Available at: [Link]
-
ResearchGate. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Available at: [Link]
-
ResearchGate. (2015). Effect of solvents on regioselectivity of anisole nitration. Available at: [Link]
-
Brainly.in. (2020). name the major product formed when anisole reacts with nitration mixture. Available at: [Link]
-
DTIC. (2014). Synthesis of C13- and N15-Labeled DNAN. Available at: [Link]
-
askIITians. (2025). What happens when anisole is nitrated? Available at: [Link]
-
PubMed. (1948). The mechanism of the nitration of anisole. Journal of the American Chemical Society. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Available at: [Link]
- Google Patents. (n.d.). Separation of dinitrobenzene isomers. US2040123A.
-
DTIC. (2019). The Development of a Solvent-Free Process to Prepare DNAN. Available at: [Link]
- Google Patents. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. US5977418A.
-
PrepChem.com. (n.d.). Synthesis of 2,4-Dinitroanisole. Available at: [Link]
-
ResearchGate. (2019). Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions. Available at: [Link]
-
Taylor & Francis Online. (2021). Synthesis of ,-labeled 2,4-dinitroanisole (DNAN) and ,-labeled 5-nitro-2,4-dihydro-3H-1,2,4-triazol. Available at: [Link]
-
Wikipedia. (n.d.). Nitration. Available at: [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroanisole. Available at: [Link]
-
PubChem. (n.d.). 1-Methoxy-2,3-dinitrobenzene. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). p-DINITROBENZENE. Available at: [Link]
Sources
- 1. How does anisole react with nitrating mixture? Write the equations. | Filo [askfilo.com]
- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 3. Question: Name the major product obtained in the nitration of anisole.. [askfilo.com]
- 4. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 5. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]
- 8. Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+ [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. aiinmr.com [aiinmr.com]
- 11. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of 2,4-Dinitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Separation of 1-Methoxy-2,3-dinitrobenzene and its 2,5-Isomer
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of separating 1-Methoxy-2,3-dinitrobenzene from its 1-Methoxy-2,5-dinitrobenzene regioisomer. This separation is a common hurdle following the nitration of 2-nitroanisole, where thermodynamic and kinetic factors lead to the formation of an isomer mixture. This document offers a framework for selecting and optimizing a separation strategy based on fundamental physicochemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the separation of dinitroanisole isomers.
Q1: Why is the separation of 1-Methoxy-2,3-dinitrobenzene and its 2,5-isomer so challenging?
The primary difficulty lies in the isomers' similar physical properties. As regioisomers, they have the same molecular formula (C₇H₆N₂O₅) and molecular weight (198.13 g/mol ).[1] This results in closely related polarities, solubilities, and boiling points, making conventional separation techniques like simple distillation or extraction ineffective. The separation relies on exploiting subtle differences in their crystal lattice energies or their interaction with chromatographic stationary phases.[2]
Q2: What are the principal methods for separating these dinitroanisole isomers?
There are two primary, highly effective methods for this type of separation:
-
Fractional Crystallization: This technique leverages small differences in the isomers' solubility in a specific solvent at varying temperatures. It is often the preferred method for larger-scale separations due to its cost-effectiveness and scalability.
-
Column Chromatography: This is a high-resolution technique that separates molecules based on their differential adsorption to a solid stationary phase (like silica gel or alumina) while a liquid mobile phase passes through.[3] It is ideal for achieving very high purity, especially on a smaller, laboratory scale.
Q3: How do I decide between fractional crystallization and column chromatography?
The choice depends on your specific experimental needs: scale, required purity, and available resources.
-
Choose Fractional Crystallization for:
-
Larger quantities of material (> 5-10 grams).
-
When moderate to high purity is sufficient.
-
Cost and time efficiency are priorities.
-
-
Choose Column Chromatography for:
-
Smaller quantities of material (< 5 grams).
-
When exceptionally high purity (>99%) is required for subsequent reactions or analysis.
-
When crystallization attempts have failed to yield the desired purity.
-
Section 2: Physicochemical Property Analysis
A successful separation strategy begins with understanding the properties of the compounds involved. While data for these specific isomers can be sparse, we can infer a strategy from closely related analogs.
| Property | 1-Methoxy-2,3-dinitrobenzene | 1-Methoxy-2,5-dinitrobenzene (analog) | Rationale for Separation |
| Molecular Weight | 198.13 g/mol [1] | 198.13 g/mol | Identical; no basis for separation. |
| Melting Point | Data not readily available. Analog 2,3-dinitrotoluene: ~60 °C.[4] | Data not readily available. Analog 2,4-dinitroanisole: 94-96 °C.[5][6] | A significant difference in melting points is highly probable. This strongly suggests that a separation based on differential solubility and crystal formation (fractional crystallization) is feasible. The isomer with the higher melting point is typically less soluble. |
| Polarity | Expected to be slightly more polar due to the proximity of the nitro groups creating a stronger localized dipole. | Expected to be slightly less polar as the dipoles of the nitro groups are further apart. | The difference in polarity is the key to a successful chromatographic separation. The more polar 2,3-isomer will adhere more strongly to a polar stationary phase (like silica gel) and elute later.[3] |
| Solubility | Varies by solvent. Generally soluble in organic solvents. | Varies by solvent. Generally soluble in organic solvents. Purification of the analog 2,4-dinitroanisole is often done with ethanol (EtOH) or methanol (MeOH).[5] | The key is not just solubility, but the difference in solubility between the two isomers in a chosen solvent. Ethanol is an excellent starting point for fractional crystallization experiments.[7] |
Section 3: Detailed Experimental Protocols
As a Senior Application Scientist, I advocate for a self-validating approach. Each protocol includes critical checkpoints to assess the success of the separation in real-time.
Protocol 1: Separation by Fractional Crystallization
This protocol is designed to enrich and isolate one isomer based on its lower solubility in a cooled solvent.
Causality of Choices: Ethanol is selected as the initial solvent because its polarity is suitable for dissolving nitroaromatic compounds when hot, but its hydrogen-bonding capability often leads to a sharp decrease in solubility upon cooling, promoting selective crystallization.[7] The slow cooling rate is critical to allow for the formation of ordered, pure crystals of the less soluble isomer, rather than a rapid co-precipitation of both.
Step-by-Step Methodology:
-
Dissolution: In a flask, add the crude isomer mixture (e.g., 10 g). Add a minimal amount of hot ethanol (start with ~50-70 mL) while stirring and heating until the entire solid dissolves completely. If it doesn't dissolve, add more hot ethanol dropwise until a clear solution is achieved.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should be observed.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the less soluble isomer.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Analysis (Checkpoint 1): Dry a small sample of the collected crystals and determine their melting point. Analyze a sample of the crystals and the filtrate (mother liquor) by Thin Layer Chromatography (TLC) to determine the composition of each fraction.
-
Second Crop (Optional): Reduce the volume of the mother liquor by about half through evaporation. Repeat the cooling process (steps 2-4) to obtain a second crop of crystals, which will likely be enriched in the more soluble isomer.
-
Purification: The isolated crystals can be further purified by repeating the recrystallization process until a sharp, constant melting point is achieved.
Visual Workflow: Fractional Crystallization
Sources
- 1. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Benzene, 1-methyl-2,3-dinitro- (CAS 602-01-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Methoxy-2,4-dinitrobenzene Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1-Methoxy-2,4-dinitrobenzene CAS#: 119-27-7 [m.chemicalbook.com]
- 7. 1,3-dinitrobenzene [chemister.ru]
overcoming low yield in the dinitration of o-nitroanisole
Introduction
The dinitration of o-nitroanisole to produce 2,4-dinitroanisole is a critical transformation in the synthesis of various high-value materials, including insensitive energetic materials.[1][2] While seemingly straightforward, this electrophilic aromatic substitution reaction is frequently plagued by issues leading to low yields and the formation of undesirable isomers and byproducts. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help researchers overcome common challenges and optimize their synthetic outcomes.
Mechanistic Overview: The "Why" Behind the Reaction
The dinitration of o-nitroanisole is an electrophilic aromatic substitution (EAS) reaction. The process involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[3]
The reaction proceeds in two main stages:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).
-
Nucleophilic Attack and Re-aromatization: The electron-rich anisole ring acts as a nucleophile, attacking the nitronium ion. This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex.[3][4] A weak base (like water or HSO₄⁻) then removes a proton from the carbon bearing the new nitro group, restoring aromaticity.[3]
The directing effects of the substituents on the starting material, o-nitroanisole, are crucial:
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[5]
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group, withdrawing electron density from the ring.
When these groups are in an ortho position relative to each other, their directing effects are synergistic. The methoxy group strongly directs incoming electrophiles to its ortho and para positions. The position para to the methoxy group (C4) and the position ortho to it (C6) are the most activated. The existing nitro group at C2 deactivates the ring, but its meta directing influence aligns with the methoxy group's activation of positions C4 and C6. The combination of strong activation from the methoxy group and steric hindrance at the C6 position (sandwiched between the two existing groups) overwhelmingly favors the second nitration at the C4 position, leading to the desired 2,4-dinitroanisole.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the dinitration of o-nitroanisole.
Q1: My yield of 2,4-dinitroanisole is extremely low. What are the most likely causes?
Low yields can stem from several factors, often related to reaction control and reagent quality.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Temperature Control | Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to oxidative side reactions, decomposition of the starting material and product, and the formation of tar-like byproducts. Phenolic byproducts are a common issue.[6] | Maintain strict temperature control, typically between 0-10°C, using an ice-salt or acetone-dry ice bath. Add the nitrating agent dropwise to the substrate solution to manage the heat evolution. |
| Incorrect Stoichiometry of Nitrating Agent | Insufficient nitrating agent will result in incomplete conversion of the starting material. Conversely, a large excess can promote over-nitration or oxidative degradation. | Use a modest excess of the nitrating agent. A molar ratio of approximately 2.2 to 2.5 equivalents of nitric acid relative to o-nitroanisole is a good starting point. |
| "Wet" Reagents or Glassware | The presence of excess water in the reaction mixture can dilute the mixed acid, reducing its efficacy by hindering the formation of the essential nitronium ion (NO₂⁺). | Use concentrated (98-100%) sulfuric acid and fuming nitric acid if possible. Ensure all glassware is thoroughly dried before use. |
| Inefficient Quenching/Workup | The product can be lost or degraded during the workup phase. Pouring the reaction mixture onto an insufficient amount of ice can lead to localized heating and hydrolysis of the product to 2,4-dinitrophenol. | Quench the reaction by pouring the entire mixture slowly and with vigorous stirring into a large volume of crushed ice and water. This ensures rapid cooling and dilution, causing the organic product to precipitate cleanly. |
Q2: I'm seeing significant amounts of an isomeric byproduct. How can I improve the regioselectivity for 2,4-dinitroanisole?
While the 2,4-isomer is heavily favored, the formation of 2,6-dinitroanisole is the most common isomeric impurity.
-
Mechanistic Reason: The C6 position is also activated by the methoxy group (it is ortho to it). However, it is sterically hindered by the adjacent methoxy and nitro groups.
-
Troubleshooting:
-
Lower Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5°C) increases the selectivity of the reaction. At higher temperatures, the nitronium ion has enough kinetic energy to overcome the steric barrier at the C6 position more frequently.
-
Slower Addition Rate: Adding the nitrating agent very slowly allows for better dissipation of localized heat and favors attack at the thermodynamically preferred, less hindered C4 position.
-
Q3: My final product is a yellow, oily substance instead of the expected pale-yellow crystals. What's wrong?
This is a classic sign of impurities, most commonly 2,4-dinitrophenol.
-
Cause: This phenolic impurity arises from the hydrolysis of the methoxy group of either the starting material or the product. This is often acid-catalyzed and exacerbated by elevated temperatures during the reaction or workup. The presence of sodium dinitrophenolate during workup can also impart a deep yellow color.[7]
-
Solution:
-
Strict Temperature Control: As mentioned, keep the reaction and quenching steps cold.
-
Purification: The most effective way to remove phenolic impurities is through recrystallization. Ethanol or a mixture of ethanol and water is a common choice.[8] The 2,4-dinitrophenol is more polar and will have different solubility characteristics, allowing for its separation. A wash with a cold, dilute sodium bicarbonate solution during the workup can also help remove acidic phenolic impurities, but be cautious as this can promote further hydrolysis if not done quickly and at low temperatures.
-
Q4: The reaction mixture turned dark brown or black and produced a lot of tar. Is it salvageable?
Unfortunately, extensive tar formation usually indicates significant oxidative degradation and is often irreversible.
-
Cause: This is almost always due to a runaway reaction where the temperature rose too high. The strong oxidizing nature of the mixed acid, especially at elevated temperatures, will destroy the aromatic ring system.[6]
-
Prevention: This highlights the critical importance of temperature control. For future attempts:
-
Use a more efficient cooling bath.
-
Ensure the substrate is fully dissolved before beginning the addition of the nitrating agent.
-
Reduce the rate of addition of the nitrating agent significantly.
-
Ensure efficient stirring throughout the reaction.
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting the dinitration of o-nitroanisole.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of 2,4-dinitroanisole. Warning: This reaction involves highly corrosive and oxidizing acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[9][10][11][12]
Reagents and Equipment
-
o-Nitroanisole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%) or Concentrated Nitric Acid (70%)
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice-salt bath
-
Large beaker with crushed ice
-
Büchner funnel and filter paper
Step-by-Step Procedure
-
Preparation of the Substrate Solution:
-
In a round-bottom flask, add concentrated sulfuric acid (e.g., 25 mL).
-
Cool the flask in an ice-salt bath to 0°C with gentle stirring.
-
Slowly and carefully, add o-nitroanisole (e.g., 0.1 mol) in small portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a separate flask or beaker, carefully add fuming nitric acid (e.g., 0.22 mol) to concentrated sulfuric acid (e.g., 15 mL). ALWAYS add acid to acid cautiously in this specific case, or prepare by adding acid to water if diluting. For nitrating mixtures, they are prepared by carefully mixing the concentrated acids.
-
Cool this mixture down to 0°C before use.
-
-
Nitration Reaction:
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of o-nitroanisole over a period of 45-60 minutes.
-
CRITICAL: Meticulously maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes.
-
-
Quenching and Isolation:
-
Fill a large beaker (e.g., 2L) with a substantial amount of crushed ice and water (e.g., 500g).
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale-yellow solid should precipitate.
-
Allow the mixture to stir for 15-20 minutes to ensure complete precipitation and to hydrolyze any remaining reactive species.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. This removes residual acid.
-
-
Purification:
-
Press the solid as dry as possible on the filter.
-
Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Visualizing the Experimental Workflow
Caption: Optimized workflow for the synthesis of 2,4-dinitroanisole.
References
- CN103396318A - Synthetic process for 2,4-dinitroanisole - Google P
- The Development of a Solvent-Free Process to Prepare DNAN - Defense Technical Inform
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry.
- 2,4-dinitroaniline - Organic Syntheses Procedure.
- Sciencemadness Discussion Board - 2,4-Dinitroanisole - Powered by XMB 1.9.11.
-
Synthesis of ,-labeled 2,4-dinitroanisole (DNAN)... - Taylor & Francis Online.
- Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.
- Nitration of Substituted Aromatic Rings and R
- Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts.
- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group.
- Nitric acid - Incident management - GOV.UK.
- Safety Data Sheet - Mixed Nitr
- NITRIC ACID SAFETY - University of Washington.
- Mixed Nitrating Acid, Less Than 50% (HNO3)
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. tandfonline.com [tandfonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. Sciencemadness Discussion Board - 2,4-Dinitroanisole - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. dynonobel.com [dynonobel.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 1-Methoxy-2,3-dinitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methoxy-2,3-dinitrobenzene. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with impurities and side products during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively control your experimental outcomes.
The synthesis of 1-Methoxy-2,3-dinitrobenzene is a nuanced electrophilic aromatic substitution reaction. Achieving high purity is critical, as isomeric and other impurities can significantly impact the efficacy, safety, and regulatory approval of downstream products. This guide addresses the most common issues in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) about Common Side Products
Q1: I've synthesized 1-Methoxy-2,3-dinitrobenzene, but my characterization shows other dinitro-isomers. What are they and why did they form?
A1: The most common isomeric impurities are 1-Methoxy-3,4-dinitrobenzene and 1-Methoxy-2,5-dinitrobenzene . Their formation is a direct consequence of the directing effects of the substituents on the aromatic ring during the nitration process.
The synthesis of 1-Methoxy-2,3-dinitrobenzene typically proceeds via the nitration of m-nitroanisole. In this precursor, you have two competing directing groups:
-
The methoxy group (-OCH₃) is an activating, ortho, para-director due to its strong resonance effect.[1]
-
The nitro group (-NO₂) is a deactivating, meta-director.
The incoming electrophile (the nitronium ion, NO₂⁺) will add to the positions most activated or least deactivated. The interplay of these effects leads to a mixture of products. While the 2- and 3-positions are targeted, substitution at other available positions leads to the formation of these isomers. Controlling the reaction temperature and the rate of acid addition is crucial for maximizing the yield of the desired 2,3-isomer.[2]
Q2: My final product is a dark, tar-like substance, not the expected crystalline solid. What is the cause?
A2: The formation of dark, often intractable, material is typically due to oxidation and polymerization side reactions . The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing environment.[3]
Causality:
-
Oxidative Degradation: The electron-rich anisole ring is susceptible to oxidation, which can lead to ring-opening or the formation of quinone-like structures.[4] These species are highly reactive and colored.
-
Condensation Reactions: Oxidized intermediates can polymerize or condense, forming high-molecular-weight, tarry byproducts.
-
Presence of Nitrous Acid: Nitrous acid (HNO₂), often present as an impurity in nitric acid, can catalyze these unwanted oxidative pathways.[5]
To mitigate this, ensure you are using high-purity nitric acid and consider adding a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture.
Q3: My NMR and Mass Spec data indicate the presence of a dinitrophenol. How is this possible?
A3: You are likely observing 2,3-dinitrophenol , which forms via the hydrolysis (demethylation) of the methoxy group . This is a well-documented side reaction in the nitration of aromatic ethers under strong acidic conditions.[5][6]
Mechanism: The ether linkage is susceptible to cleavage in a hot, strongly acidic, aqueous environment. A water molecule can act as a nucleophile, attacking the carbon of the methyl group or the aromatic carbon attached to the ether oxygen, leading to the loss of the methyl group as methanol or a methyl sulfate species and the formation of a hydroxyl group (-OH).
To prevent this, it is essential to control the reaction temperature and minimize the amount of water in the reaction. Using fuming nitric acid or oleum (fuming sulfuric acid) can help maintain anhydrous conditions.
Q4: Is it possible to over-nitrate the ring and form a trinitroanisole?
A4: Yes, over-nitration is a potential side reaction, especially if the reaction conditions are too harsh (e.g., elevated temperature, prolonged reaction time, or excessively strong nitrating agents). The likely product would be 1-Methoxy-2,3,x-trinitrobenzene . Given the existing deactivating nitro groups, forcing a third nitro group onto the ring requires significant energy and increases the likelihood of oxidative degradation. Careful control over stoichiometry and temperature is the primary method to prevent this.[7]
Section 2: Troubleshooting Guide: A Problem-to-Solution Approach
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Poor Isomeric Purity
Your analysis shows a mixture of 1-Methoxy-2,3-dinitrobenzene with significant amounts of 3,4- and 2,5-isomers.
-
Root Cause Analysis: The selectivity of electrophilic aromatic substitution is highly dependent on kinetic versus thermodynamic control. High temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers, leading to a product mixture that reflects thermodynamic stability rather than kinetic preference. Slow, controlled addition of the nitrating agent at a low temperature ensures that the reaction proceeds under kinetic control, favoring the desired isomer.[8]
-
Corrective Actions & Protocol:
-
Temperature Control: Maintain a strict reaction temperature, typically between 0°C and 10°C, using an ice-salt or acetone-dry ice bath.
-
Slow Addition: Add the nitrating mixture dropwise to the solution of m-nitroanisole over a prolonged period (e.g., 60-90 minutes) with vigorous stirring. This prevents localized temperature spikes and high concentrations of the nitrating agent.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent isomerization or side reactions.
-
-
Purification Protocol: Fractional Recrystallization Isomers often have slightly different solubilities in a given solvent. Fractional recrystallization can be used to enrich the desired isomer.
-
Dissolve the crude product mixture in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Allow the solution to cool slowly. The least soluble isomer will crystallize first.
-
Filter the crystals and analyze their purity.
-
Cool the mother liquor further to crystallize subsequent fractions.
-
Repeat the process on the enriched fractions until the desired purity is achieved. Column chromatography is an alternative for difficult separations.[9]
-
Problem 2: Presence of Phenolic Impurities (2,3-Dinitrophenol)
Your product is contaminated with an acidic impurity, identified as 2,3-dinitrophenol.
-
Root Cause Analysis: As detailed in FAQ Q3, this arises from the hydrolysis of the methoxy group. This is exacerbated by excess water in the reagents or by running the reaction at too high a temperature, which accelerates the hydrolysis rate.
-
Corrective Actions:
-
Use anhydrous grade sulfuric acid (98%+) and fuming nitric acid or oleum to minimize water content.
-
Ensure all glassware is thoroughly dried before use.
-
Strictly adhere to low-temperature protocols.
-
-
Purification Protocol: Aqueous Basic Wash Phenols are acidic and can be easily separated from neutral aryl ethers by a liquid-liquid extraction with a mild base.
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe effervescence (CO₂ release) as the base neutralizes the acidic phenol. Repeat the wash until no more gas evolves.
-
The sodium salt of the dinitrophenol (sodium 2,3-dinitrophenoxide) is water-soluble and will be removed into the aqueous layer.
-
Separate the organic layer, wash it with brine (saturated NaCl solution) to remove residual water, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified, neutral product.
-
Problem 3: Product is Dark and Oily
The isolated product is a dark, viscous oil or a discolored solid that is difficult to purify.
-
Root Cause Analysis: This indicates the presence of oxidative and polymeric byproducts. The root cause is often overly aggressive reaction conditions or the presence of catalytic amounts of nitrous acid (HNO₂).
-
Corrective Actions:
-
Add a Nitrous Acid Scavenger: Before starting the reaction, add a small amount (1-2 mol%) of urea or sulfamic acid to the concentrated sulfuric acid. These compounds react with and destroy any traces of nitrous acid.
-
Avoid Excess Nitrating Agent: Use a precise stoichiometry of the nitrating agent (typically 1.05 to 1.1 equivalents). A large excess of nitric acid increases the oxidative potential of the mixture.
-
-
Purification Protocol: Recrystallization with Activated Charcoal Activated charcoal has a high surface area and can effectively adsorb colored, polymeric impurities.
-
Dissolve the crude, discolored product in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of the crude product). Caution: Add the charcoal to the warm, not boiling, solution to avoid bumping.
-
Gently heat the mixture for 5-10 minutes with swirling.
-
Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal.
-
Allow the clear, filtered solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
Section 3: Visual Guides & Diagrams
Visualizing the chemical pathways and troubleshooting logic can greatly aid in understanding and resolving synthesis issues.
Caption: Troubleshooting workflow for an impure synthesis product.
Caption: Simplified mechanism of acid-catalyzed hydrolysis to a phenol.
Section 4: References
-
askIITians. (n.d.). What happens when anisole is nitrated? Retrieved from [Link] [10]2. Hughes, E. D., Ingold, C. K., & Reed, R. I. (1950). The Mechanism of the Nitration of Anisole. Journal of the Chemical Society, 2400-2440. (A historical reference for mechanism, general principles apply).
Sources
- 1. Nitration of Anizole | myetutors [blog.myetutors.com]
- 2. How does anisole react with nitrating mixture? Write the equations. | Filo [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - 2,4-Dinitroanisole - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. What happens when anisole is nitrated? - askIITians [askiitians.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,3-Dinitroanisole
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions involving 2,3-dinitroanisole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal outcomes in your synthetic endeavors.
Introduction to SNAr on 2,3-Dinitroanisole
Nucleophilic aromatic substitution is a critical transformation in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reactivity of the aromatic substrate is paramount and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂).[1] In 2,3-dinitroanisole, the two nitro groups activate the aromatic ring, making it susceptible to attack by nucleophiles. However, the meta positioning of one nitro group relative to the leaving group (methoxy, -OCH₃) and the potential for competing reactions present unique challenges. This guide is designed to address these specific challenges head-on.
The generally accepted mechanism for SNAr reactions is an addition-elimination pathway.[2] This involves the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The aromaticity is then restored by the departure of the leaving group.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2,3-dinitroanisole in a question-and-answer format.
Q1: My SNAr reaction is showing low or no conversion of the starting material. What are the potential causes and how can I improve the yield?
Low conversion is a common hurdle and can often be traced back to several key factors:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the activated ring effectively.
-
Suboptimal Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Solution: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[5][6] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[7][8] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its reactivity.[6]
-
-
Inadequate Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended.[9] Monitoring the reaction by Thin-Layer Chromatography (TLC) will help determine the optimal temperature.
-
-
Poor Leaving Group Ability of Methoxy Group: While activated by the nitro groups, the methoxy group is not as good a leaving group as a halide (e.g., F, Cl).
-
Solution: In some cases, higher temperatures or stronger nucleophiles are necessary to facilitate the departure of the methoxy group.
-
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions, and how can I minimize them?
The formation of byproducts can significantly complicate purification and reduce the yield of the desired product. Here are some common side reactions and strategies to mitigate them:
-
Hydrolysis: The presence of water can lead to the hydrolysis of 2,3-dinitroanisole to form 2,3-dinitrophenol, especially under basic conditions.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[9]
-
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine), which can then react with your substrate.[9]
-
Solution: If you suspect solvent-related side reactions, consider switching to a more stable polar aprotic solvent like DMSO or lowering the reaction temperature.
-
-
Reduction of Nitro Groups: Certain nucleophiles or reaction conditions can lead to the reduction of one or both nitro groups. For example, some amines can act as reducing agents at elevated temperatures.[10]
-
Solution: Carefully select your nucleophile and consider milder reaction conditions. If reduction is a persistent issue, alternative synthetic routes may need to be explored.
-
-
Formation of Meisenheimer Complexes: In the presence of strong nucleophiles, stable Meisenheimer complexes can form, which may be observed as colored species in the reaction mixture.[11]
-
Solution: While the formation of the Meisenheimer complex is a key step in the reaction mechanism, its stability can sometimes hinder the subsequent elimination of the leaving group. Adjusting the solvent or temperature may be necessary to promote the forward reaction.
-
Q3: The regioselectivity of the substitution is not what I expected. How can I control which position the nucleophile attacks?
With 2,3-dinitroanisole, the nucleophile can potentially attack at the C1 (ipso-substitution, displacing the methoxy group) or other positions on the ring, although the latter is less common due to the directing effects of the nitro groups.
-
Understanding Electronic Effects: The nitro groups at the 2- and 3-positions activate the ring. The ortho-nitro group (at C2) provides strong activation for substitution at C1 through resonance stabilization of the Meisenheimer intermediate. The meta-nitro group (at C3) provides weaker activation through an inductive effect.[1]
-
Controlling Regioselectivity: In most cases, nucleophilic attack will occur at the carbon bearing the leaving group (C1) due to the strong activation from the ortho-nitro group. If you are observing unexpected regioselectivity, it could be due to unusual steric or electronic factors of a complex nucleophile. A thorough characterization of your product is crucial to confirm the site of substitution.
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) in SNAr reactions, and should I consider using one for my reaction with 2,3-dinitroanisole?
A phase-transfer catalyst can be beneficial when the nucleophile (often an inorganic salt) is soluble in an aqueous phase while the aromatic substrate is soluble in an organic phase.[12] The PTC facilitates the transfer of the nucleophile from the aqueous to the organic phase, allowing the reaction to proceed.[13][14]
-
When to Use a PTC: If you are using a nucleophile that has poor solubility in your chosen organic solvent, a PTC such as a quaternary ammonium salt can significantly improve the reaction rate.[12]
-
Considerations: The use of a PTC can sometimes complicate the workup and purification process. It's often preferable to find a suitable solvent system where both reactants have adequate solubility.
Q2: Can I use a catalyst to improve the reaction rate?
While traditional SNAr reactions on activated substrates like 2,3-dinitroanisole often do not require a catalyst, certain catalytic systems can be employed, particularly for less activated substrates.[15]
-
Metal-Catalyzed SNAr: Some transition metal complexes can activate aromatic rings towards nucleophilic attack by withdrawing electron density.[15][16] However, for a highly activated substrate like 2,3-dinitroanisole, this is generally not necessary.
-
Nucleophilic Catalysis: In some cases, nucleophilic catalysts have been reported to enhance SNAr reactions.[15]
Q3: How do I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of SNAr reactions.[17]
-
TLC Procedure: Spot the reaction mixture alongside the starting material (2,3-dinitroanisole) on a TLC plate. A suitable solvent system (eluent) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Experimental Protocols
General Protocol for Nucleophilic Substitution on 2,3-Dinitroanisole with an Amine Nucleophile
This protocol provides a general guideline. The specific conditions, such as temperature and reaction time, may need to be optimized for your particular amine nucleophile.
Materials:
-
2,3-Dinitroanisole
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Non-nucleophilic base (e.g., K₂CO₃, if the amine salt is used or if deprotonation is required)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-dinitroanisole (1.0 equivalent) and the non-nucleophilic base (if required, 1.2-2.0 equivalents).
-
Solvent Addition: Add the anhydrous polar aprotic solvent to dissolve the reactants.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[17]
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6][18]
Data Presentation
Table 1: Influence of Solvent on SNAr Reaction Rate
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Relative Rate |
| DMSO | 47 | Hours | Very Fast |
| DMF | 37 | Hours | Fast |
| Acetonitrile | 37.5 | Hours to Days | Moderate |
| THF | 7.6 | Days | Slow |
| Toluene | 2.4 | Very Slow/No Reaction | Very Slow |
This table provides a general trend. Actual reaction times will vary depending on the specific nucleophile and temperature.
Visualizations
Reaction Mechanism
Caption: The addition-elimination mechanism of SNAr.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting low reaction yields.
References
- Vertex AI Search. (n.d.). Reaction in Water/aqueous Surfactants/PTC - Wordpress.
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- ResearchGate. (2025). (PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Catalysed SNAr reactions - Wordpress.
- BenchChem. (n.d.). Technical Support Center: SNAr Reactions with 1-Bromo-5-methoxy-2,4-dinitrobenzene.
- ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
- RSC Publishing. (2020, July 3). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis.
- RSC Publishing. (n.d.). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in.
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- YouTube. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline.
- SciSpace. (n.d.). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Wikipedia. (n.d.). 2,4-Dinitroanisole.
- Reddit. (2023, December 23). SNAr troubleshooting : r/AskChemistry.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
- ACS Publications. (n.d.). Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile | The Journal of Organic Chemistry.
- ResearchGate. (2025). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
- ResearchGate. (n.d.). Scheme 1. Example of nucleophilic aromatic substitution (SNAr) in which....
- BenchChem. (n.d.). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
- CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- gChem Global. (n.d.). SNAr Reaction.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Semantic Scholar. (1981, October 20). Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene.
- PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
- Sciencemadness Discussion Board. (2022, April 16). 2,4-Dinitroanisole.
- PubMed. (2014, June 14). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. gchemglobal.com [gchemglobal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 14. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Methoxybenzene Derivatives
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the exothermic nature of nitration reactions involving methoxybenzene derivatives. This resource is structured to address common challenges through practical troubleshooting guides and frequently asked questions, ensuring both safety and experimental success.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is designed to provide immediate, actionable solutions to specific problems that may arise during the nitration of methoxybenzene and its derivatives.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is increasing uncontrollably after adding the nitrating agent. What should I do, and what caused this?
Answer:
A rapid and uncontrolled temperature increase is a classic sign of a runaway reaction, where the rate of heat generation far exceeds the system's cooling capacity.[1] This is a significant safety hazard and requires immediate action.
Immediate Corrective Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[1]
-
Enhance Cooling: Increase the efficiency of your cooling bath. For an ice-water bath, add more ice and salt. For a dry ice/acetone bath, carefully add more dry ice.
-
Ensure Vigorous Stirring: Inadequate stirring can create localized hot spots. Verify that your stirring mechanism is functioning optimally.[2]
-
Emergency Quench (Last Resort): If the temperature continues to escalate, and it is safe to do so, quench the reaction by carefully and slowly pouring the reaction mixture into a large volume of crushed ice and water or a prepared quench solution (e.g., cold aqueous sodium bicarbonate).[2][3]
Root Cause Analysis and Prevention:
-
Rate of Addition: The most common cause is adding the nitrating agent too quickly. The nitration of activated aromatic rings, such as methoxybenzene, is highly exothermic.[4] Future experiments should employ a slower, dropwise addition using a dropping funnel or a syringe pump to maintain a stable internal temperature.[1]
-
Inadequate Pre-cooling: Ensure the reaction vessel and its contents are thoroughly cooled to the target temperature before starting the addition of the nitrating agent.
-
Concentration of Reagents: Using overly concentrated nitric acid or sulfuric acid can significantly increase the reaction rate and heat output.[5] Verify the concentrations of your reagents and consider using more dilute conditions if necessary.[6]
Issue 2: Poor Regioselectivity - Formation of Undesired Isomers
Question: My final product is a mixture of ortho- and para-nitroanisole, but I need to maximize the yield of the para isomer. How can I improve the regioselectivity?
Answer:
The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution.[7][8] While a mixture of isomers is common, the ratio can be influenced by several factors.[9] The para product is often favored due to reduced steric hindrance.[10][11]
Strategies to Enhance Para-Selectivity:
-
Steric Hindrance: The size of the electrophile can influence the ortho/para ratio. While the nitronium ion (NO₂⁺) is relatively small, the choice of nitrating agent and reaction conditions can play a role.[12]
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para isomer. The activation energy for para substitution is often lower than that for ortho substitution. Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
Catalyst Systems: Certain solid acid catalysts, like zeolites, have been shown to promote para-selectivity in the nitration of substituted aromatics by creating a sterically hindered environment around the active sites.[13]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for ortho and para attack, thereby affecting the isomer distribution. Experimenting with different solvent systems may be beneficial.
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for enhancing para-selectivity.
Issue 3: Formation of Byproducts and Tar
Question: My reaction has produced a dark, tarry substance, and the yield of my desired product is low. What is causing this, and how can I prevent it?
Answer:
The formation of tar and other byproducts in the nitration of activated systems like methoxybenzene derivatives is often due to over-nitration (di- or tri-nitration) or oxidative side reactions.[14] The methoxy group strongly activates the ring, making it susceptible to further nitration even after the first nitro group is introduced.[14][15]
Preventative Measures:
-
Strict Temperature Control: Higher temperatures can promote oxidation and multiple nitrations. Maintaining a consistently low temperature is crucial.
-
Stoichiometry: Use a precise stoichiometry, typically with a slight excess of the methoxybenzene derivative relative to the nitrating agent, to minimize the chance of multiple nitrations.
-
Choice of Nitrating Agent: A less aggressive nitrating agent may be beneficial. For instance, using nitric acid in acetic anhydride can sometimes provide a more controlled reaction compared to the potent nitric acid/sulfuric acid mixture.[16]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14] Quench the reaction as soon as the starting material has been consumed to prevent the product from undergoing further reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the nitration of methoxybenzene?
A1: The nitration of methoxybenzene is an electrophilic aromatic substitution reaction.[17] Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[15][18][19] The electron-rich benzene ring of methoxybenzene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[17] Finally, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitroanisole product.[18]
Mechanism of Nitronium Ion Formation and Electrophilic Attack
Caption: Key steps in the nitration of methoxybenzene.
Q2: What are the essential safety precautions for conducting nitration reactions?
A2: Nitration reactions are inherently hazardous due to their exothermic nature and the corrosive and reactive chemicals involved.[20] Strict adherence to safety protocols is mandatory.[1]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[20]
-
Ventilation: Perform all operations in a certified chemical fume hood to avoid inhaling toxic fumes, such as nitrogen oxides.[20]
-
Controlled Addition: As detailed in the troubleshooting guide, use a dropping funnel or syringe pump for the slow, controlled addition of the nitrating agent.[1]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.[2]
-
Emergency Preparedness: Have an appropriate cooling bath and an emergency quench station (e.g., a large beaker of ice water) readily accessible.[2]
Q3: How can I effectively monitor the progress of my nitration reaction?
A3: Monitoring the reaction is key to achieving high yields and preventing byproduct formation.
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively tracking the consumption of the starting material (methoxybenzene derivative) and the formation of the product.[14]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC or GC can be used to determine the precise ratio of starting material, products, and byproducts at various time points.[14]
Q4: Can I perform the nitration of anisole with only nitric acid?
A4: Yes, it is possible to nitrate anisole using only nitric acid, even dilute nitric acid, because the methoxy group is a strong activating group.[6] However, the reaction rate is significantly faster and more efficient when a strong acid catalyst like sulfuric acid is used to generate a higher concentration of the nitronium ion electrophile.[15][17] For less activated derivatives or for achieving faster reaction times, the use of mixed acid is standard practice.[16]
Section 3: Protocols and Data
Standard Protocol for the Nitration of Anisole
This protocol is a general guideline and should be adapted based on a thorough risk assessment for the specific derivative and scale.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Initial Cooling: Add anisole (1.0 eq) to a suitable solvent (e.g., dichloromethane) in the flask and cool the mixture to 0-5 °C with stirring.
-
Prepare Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.2 eq) while cooling in an ice bath.
-
Controlled Addition: Slowly add the cold nitrating mixture to the stirred anisole solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the anisole is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[3]
-
Work-up: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If an oil forms, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table 1: Influence of Temperature on Isomer Distribution
| Methoxybenzene Derivative | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Reference |
| Anisole | 0 | ~31 | ~67 | [12] |
| Anisole | 25 | ~42 | ~56 | [12] |
| 4-Methylanisole | 10 | 90 (2-nitro) | <10 (3-nitro) | Fieser & Fieser |
Note: Isomer ratios are approximate and can vary with specific reaction conditions. The methoxy group's strong directing effect generally leads to a predominance of the para isomer, with the ortho isomer being the second major product.[8][10]
References
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Worthington, K. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]
-
Dong, Z., & Kuhn, S. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 394–403. [Link]
-
Olah, G. A., & Lin, H. C. (1974). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Journal of the American Chemical Society, 96(9), 2892–2898. [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Nitration. [Link]
-
Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the s...[Link]
-
Morsch, L. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
Shi, Y., et al. (2022). Research Progress on Continuous-Flow Nitrification Technology and Equipment. SynOpen, 6(1), 1-10. [Link]
-
Lab Safety Supply. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. [Link]
-
Chemistry Stack Exchange. (2022, June 10). Can anisole be nitrated only with nitric acid?[Link]
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
-
Adamiak, J., et al. (2017). Controlled nitration of anisole over HNO3/PO4/MoO3/SiO2/solvent systems. Applied Catalysis A: General, 531, 123-131. [Link]
-
Frontiers in Chemistry. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
-
ResearchGate. (n.d.). Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. [Link]
-
Filo. (2025, September 25). Name the major product obtained in the nitration of anisole. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
-
Discussion Forum. (2024, February 13). How does anisole react in nitration, and what is the product obtained when it reacts with a mixture of concentrated sulfuric and nitric acids?[Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
Safety Emporium. (2024, June 6). Nitration reaction safety [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, October 14). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Brainly.in. (2019, August 2). Explain nitration of anisole. [Link]
-
askIITians. (2025, August 30). What happens when anisole is nitrated?[Link]
-
Brainly.in. (2020, December 15). name the major product formed when anisole reacts with nitration mixture. [Link]
-
Vedantu. (n.d.). Write equations of the following reactions a Alkylation class 11 chemistry CBSE. [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vapourtec.com [vapourtec.com]
- 5. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. byjus.com [byjus.com]
- 8. brainly.in [brainly.in]
- 9. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 10. Question: Name the major product obtained in the nitration of anisole.. [askfilo.com]
- 11. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 12. researchgate.net [researchgate.net]
- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 16. Nitration - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
preventing over-nitration in the synthesis of dinitroanisoles
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Nitration
Welcome to the technical support center for the synthesis of dinitroanisoles. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the specific challenges associated with controlling the nitration of anisole to achieve high yields of the desired dinitro-isomers while minimizing the formation of the highly explosive and often undesirable trinitroanisole.
Understanding the Challenge: The Reactivity of Anisole
Anisole's methoxy group (-OCH₃) is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack.[1] This high reactivity, while beneficial for achieving dinitration, also presents the primary challenge: preventing the reaction from proceeding to the trinitrated state.[2] This guide will equip you with the knowledge and protocols to precisely control your reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my dinitroanisole synthesis yielding a significant amount of 2,4,6-trinitroanisole (picric acid methyl ether)?
A1: Over-nitration is the most common issue in dinitroanisole synthesis. It typically stems from one or more of the following factors:
-
Excessive Nitrating Agent: Using a stoichiometric excess of the nitrating agent (e.g., nitric acid) dramatically increases the likelihood of a third nitration event.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times provide the necessary energy for the addition of a third nitro group. The nitration of anisole is an exothermic process, and failure to control the temperature can lead to a runaway reaction.[2]
-
Concentrated Acid Mixtures: While a strong acid catalyst like sulfuric acid is necessary to generate the nitronium ion (NO₂⁺), an overly concentrated acid medium can excessively protonate the methoxy group, leading to side reactions, or it can be too aggressive, promoting trinitration.[3]
Q2: I'm observing a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?
A2: The formation of tars or dark-colored byproducts is often due to oxidative side reactions.[4] Phenolic compounds, which can form via demethylation of anisole under harsh acidic conditions, are particularly prone to oxidation by nitric acid. To mitigate this:
-
Maintain Low Temperatures: Strict temperature control is crucial. Running the reaction at or below 10°C is often recommended.[2]
-
Controlled Addition of Reagents: Add the nitrating agent dropwise to the anisole solution to manage the exothermic nature of the reaction and prevent localized "hot spots."[2]
-
Consider a Milder Nitrating Agent: For sensitive substrates, exploring alternative nitrating agents like acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be a viable strategy to reduce oxidative degradation.[2]
Q3: My yield of 2,4-dinitroanisole is consistently low, even without significant over-nitration. What are other potential causes?
A3: Low yields can be attributed to several factors beyond over-nitration:
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low may lead to incomplete conversion of the starting material or the mono-nitroanisole intermediates.
-
Formation of Isomers: The methoxy group is an ortho-, para-director.[1][5] You will inevitably get a mixture of 2-nitroanisole and 4-nitroanisole after the first nitration step. The subsequent nitration of these isomers leads to 2,4-dinitroanisole and 2,6-dinitroanisole. Optimizing conditions to favor the 2,4-isomer is key. The ortho/para ratio can be influenced by the solvent and the specific nitrating system used.[6][7]
-
Loss During Workup: Dinitroanisoles have some solubility in common organic solvents used for extraction. Careful selection of solvents and minimizing the number of extraction steps can improve recovery. Recrystallization is a common purification method, and some product loss is expected at this stage.[8]
Q4: How can I selectively synthesize 2,4-dinitroanisole over other isomers?
A4: While a mixture of isomers is common, you can influence the regioselectivity:
-
Steric Hindrance: The para position is generally favored due to less steric hindrance from the methoxy group.[1][5] Using bulkier nitrating agents can sometimes increase the proportion of the para-substituted intermediate, which then leads to 2,4-dinitroanisole.
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio.[7] Nonpolar solvents often give a relatively consistent ortho/para ratio, while polar solvents can cause more variation.[7]
Troubleshooting Guides
Issue 1: Excessive Trinitration
Symptoms:
-
The final product is a mixture of dinitro- and trinitroanisole, confirmed by analytical techniques like NMR or LC-MS.
-
The melting point of the crude product is higher than expected for pure dinitroanisole.
Root Cause Analysis & Corrective Actions:
| Potential Cause | Underlying Principle | Recommended Action |
| Excess Nitrating Agent | A higher concentration of the electrophile (NO₂⁺) drives the reaction equilibrium towards further substitution. | Carefully calculate and use a stoichiometric amount of the nitrating agent (typically 2.0 to 2.4 equivalents relative to anisole).[2] |
| High Reaction Temperature | Increased thermal energy overcomes the activation barrier for the third nitration, which is higher than for the first two. | Maintain a strict reaction temperature, ideally between 0-10°C, using an ice bath. Monitor the internal temperature of the reaction vessel.[2] |
| Prolonged Reaction Time | Even at lower temperatures, extended reaction times can allow the slower third nitration to occur to a greater extent. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material and mono-nitro intermediates are consumed. |
Workflow Diagram: Preventing Over-Nitration
Caption: Workflow for controlled dinitration of anisole.
Issue 2: Formation of Phenolic Byproducts and Tars
Symptoms:
-
The reaction mixture becomes dark brown or black.
-
The crude product is difficult to purify and may be oily or tar-like.
-
Presence of 2,4-dinitrophenol in the product mixture, identifiable by its characteristic yellow color and different chromatographic behavior.[9]
Root Cause Analysis & Corrective Actions:
The methoxy group can be cleaved under strongly acidic and high-temperature conditions, leading to the formation of phenol. Phenol is even more activated than anisole and is highly susceptible to oxidation by nitric acid, leading to complex polymeric materials (tars).[4][10]
Experimental Protocol: Minimized Demethylation and Oxidation
-
Reagent Preparation:
-
Formation of Nitrating Agent:
-
Slowly add 98% nitric acid dropwise to the cooled propionic anhydride with vigorous stirring. This in situ formation of propionyl nitrate is less harsh than traditional mixed acid.[2] Maintain the temperature below 10°C.
-
-
Nitration Reaction:
-
To the cooled nitrating mixture, add the anisole solution dropwise over an extended period (e.g., 2-3 hours for a 10g scale reaction) to ensure the internal temperature does not exceed 10°C.[2]
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to stir overnight, gradually reaching room temperature.[2]
-
Pour the reaction mixture into a beaker of ice water to precipitate the product and quench the reaction.
-
Isolate the solid product by filtration, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to remove any acidic impurities, including phenolic byproducts.
-
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Nitration pathway of anisole.
References
-
Sciencemadness Discussion Board - 2,4-Dinitroanisole. (2022). Available at: [Link]
- Method for continuously synthesizing 2,4-dimitroanisole. (2016). Google Patents. CN105777550A.
-
2,4-dinitroaniline. Organic Syntheses Procedure. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
- Synthetic process for 2,4-dinitroanisole. (2013). Google Patents. CN103396318B.
-
The Development of a Solvent-Free Process to Prepare DNAN. (2019). Defense Technical Information Center (DTIC). Available at: [Link]
-
Treatments applied to the synthetic 2,4-dinitroanisole (DNAN). ResearchGate. Available at: [Link]
-
Why is anisole nitrated more rapidly than thioanisole under the same conditions? Pearson+. Available at: [Link]
-
Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (1978). ResearchGate. Available at: [Link]
-
Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
What is the major product formed on the mono-nitration of anisole? Homework.Study.com. Available at: [Link]
-
Effect of solvents on regioselectivity of anisole nitration. ResearchGate. Available at: [Link]
-
Picric acid - with phenol and HNO3. (2007). Sciencemadness.org. Available at: [Link]
-
Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (1978). National Institutes of Health (NIH). Available at: [Link]
-
Name the major product obtained in the nitration of anisole. (2025). Filo. Available at: [Link]
-
What happens when anisole is nitrated? (2025). askIITians. Available at: [Link]
-
MECHANISM OF NITRATION OF PHENOLSULPHONIC ACIDS. Available at: [Link]
-
How to convert phenol to picric acid. (2025). Filo. Available at: [Link]
Sources
- 1. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Picric acid - with phenol and HNO3 - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Question: Name the major product obtained in the nitration of anisole.. [askfilo.com]
- 6. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - 2,4-Dinitroanisole - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. echemi.com [echemi.com]
Technical Support Center: Improving the Solubility of 1-Methoxy-2,3-dinitrobenzene for Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Methoxy-2,3-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in their synthetic workflows. We provide in-depth, experience-driven answers to frequently asked questions, troubleshooting for common experimental issues, and validated protocols for advanced solubility enhancement techniques.
Part 1: Frequently Asked Questions (FAQs) on Core Properties
This section addresses fundamental questions regarding the properties and handling of 1-Methoxy-2,3-dinitrobenzene.
Q1: What is 1-Methoxy-2,3-dinitrobenzene and what are its key properties?
1-Methoxy-2,3-dinitrobenzene is an organic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) and two nitro groups (-NO₂).[1] Its structure makes it a useful intermediate in the synthesis of various specialty chemicals. However, the presence of the polar nitro groups and the nonpolar aromatic ring results in challenging solubility characteristics.
Table 1: Physicochemical Properties of 1-Methoxy-2,3-dinitrobenzene and Related Isomers
| Property | 1-Methoxy-2,3-dinitrobenzene | 1-Methoxy-2,4-dinitrobenzene |
| Molecular Formula | C₇H₆N₂O₅[1][2] | C₇H₆N₂O₅[3][4] |
| Molecular Weight | 198.13 g/mol [1][2] | 198.13 g/mol [3][4] |
| Appearance | Yellow crystals or crystalline powder[4] | Yellow crystals or crystalline powder[5] |
| Melting Point | Not specified, but the 2,4-isomer is 94-96 °C[4] | 94-96 °C[4][5] |
| Water Solubility | Expected to be very low | 155 mg/L at 15°C[3][5] |
| Organic Solubility | Soluble in some polar organic solvents | Completely soluble in ethyl acetate and acetone; soluble in hot methanol.[3][4][5] |
Q2: Why is the solubility of 1-Methoxy-2,3-dinitrobenzene often a challenge?
The limited solubility stems from a combination of factors inherent to its molecular structure:
-
Strong Intermolecular Forces: The nitro groups are highly polar and electron-withdrawing, leading to strong dipole-dipole interactions and potential π-π stacking between the aromatic rings in the solid state. These forces require a significant amount of energy to overcome, making the compound resistant to dissolution in many solvents.
-
"Bifunctional" Polarity: The molecule possesses both a nonpolar aromatic core and highly polar nitro groups. This duality makes it difficult to find a single solvent that can effectively solvate both parts of the molecule simultaneously. Nonpolar solvents fail to interact with the nitro groups, while highly polar protic solvents like water cannot adequately solvate the hydrophobic benzene ring.[6][7]
Part 2: Troubleshooting Guide for Common Solubility Issues
This section provides a systematic approach to diagnosing and solving solubility problems encountered during experiments.
dot
Caption: Troubleshooting workflow for solubility issues.
Issue 1: The compound fails to dissolve in my chosen solvent at room temperature.
-
Causality: As established, the strong crystal lattice energy of dinitroaromatic compounds often prevents dissolution in cold or room-temperature solvents. Even suitable solvents like methanol or ethanol may show poor performance without heating.[4][8]
-
Solution Pathway:
-
Confirm Solvent Choice: Ensure you are using a suitable polar aprotic or polar protic solvent. Good starting points include acetone, ethyl acetate, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3][5][9]
-
Apply Heat: Gently warm the solvent while stirring. The solubility of most dinitrobenzene derivatives increases dramatically with temperature.[8] Always use a condenser to prevent solvent loss.
-
Use a Co-Solvent: If a single solvent is ineffective, a co-solvent system can be employed. For example, adding a small amount of DMSO to a less polar solvent like dichloromethane (DCM) can disrupt intermolecular forces and enhance solubility.[10]
-
Issue 2: The compound dissolves upon heating but precipitates upon cooling or addition of another reagent.
-
Causality: This is a classic sign of a compound with a steep solubility-temperature curve, which is typical for crystalline solids.[11] The solution was likely saturated or supersaturated at the higher temperature, and cooling reduced the solubility limit, causing crystallization.[12] Adding a reagent that is a poor solvent for your compound (an anti-solvent) will also induce precipitation.
-
Solution Pathway:
-
Maintain Temperature: If the reaction allows, maintain the elevated temperature throughout the process to keep the compound in solution.
-
Increase Solvent Volume: The simplest solution is to use a larger volume of the hot solvent to create a more dilute solution that remains stable upon cooling to the reaction temperature.
-
Reagent Addition Strategy: If adding another reagent, consider dissolving it in the same solvent as the reaction mixture to avoid changing the overall solvent properties. Alternatively, add the second reagent slowly to the warm solution to prevent localized supersaturation and sudden precipitation.
-
Part 3: Advanced Strategies & Experimental Protocols
When standard methods are insufficient, several advanced techniques can be employed to overcome severe solubility limitations.
1. Microwave-Assisted Organic Synthesis (MAOS)
-
Expertise & Causality: Microwave irradiation directly heats polar molecules in the reaction mixture through dielectric heating.[13][14][15] This leads to rapid, uniform, and localized heating that can far exceed the boiling point of the solvent in a sealed vessel.[16][17] This superheating dramatically increases the solubility of reagents like 1-Methoxy-2,3-dinitrobenzene and can significantly accelerate reaction rates.[13]
-
Protocol: Microwave-Enhanced Dissolution & Reaction
-
Vessel Selection: Choose a microwave-safe sealed reaction vessel appropriate for the scale of your reaction.
-
Reagent Loading: Add 1-Methoxy-2,3-dinitrobenzene, other reactants, and a microwave-absorbing solvent (e.g., DMF, ethanol, NMP) to the vessel.
-
Parameter Setting: Set the microwave synthesizer to a target temperature (e.g., 100-150°C) and a maximum pressure limit for safety.
-
Irradiation: Start the irradiation. The system will rapidly heat the mixture to the set point, promoting dissolution and initiating the reaction. Hold at the target temperature for the required reaction time.
-
Cooling: After the reaction is complete, the vessel is cooled using compressed air before opening. The product may crystallize upon cooling, which can aid in purification.[14]
-
2. Sonication (Ultrasound-Assisted Synthesis)
-
Expertise & Causality: High-intensity ultrasound waves induce a phenomenon called acoustic cavitation in the liquid—the formation, growth, and violent collapse of microscopic bubbles.[18] This collapse generates localized hot spots with extreme temperatures and pressures, as well as powerful shockwaves. These physical effects act as a micro-mixing force, breaking down solid agglomerates and enhancing mass transfer at the solid-liquid interface, thereby accelerating dissolution and improving reaction efficiency.[18][19][20]
-
Protocol: Ultrasound-Assisted Dissolution
-
Setup: Place the reaction flask containing the solid compound and solvent into an ultrasonic cleaning bath or use a direct-immersion ultrasonic horn.
-
Solvent Choice: Water or polar protic solvents often work well for sonochemical reactions.[20]
-
Irradiation: Turn on the ultrasound generator (typically 20-40 kHz). The acoustic energy will be transferred to the solution.
-
Monitoring: Visually monitor the dissolution of the solid. Sonication can often achieve dissolution at a lower bulk temperature than conventional heating. The reaction time is often significantly reduced.[18][21]
-
Work-up: Once the reaction is complete, proceed with the standard work-up procedure.
-
3. Phase-Transfer Catalysis (PTC)
-
Expertise & Causality: PTC is a powerful technique for reactions where the reactants are in separate, immiscible phases (e.g., a solid organic compound and an aqueous reagent).[22] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the reaction by transporting one of the reactants (usually an anion) across the phase boundary into the phase where the other reactant resides.[22][23] This overcomes the insolubility barrier by bringing the reactants together.[24][25]
-
Diagram: Mechanism of Phase-Transfer Catalysis
dot
Sources
- 1. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3D-RAA31507 - 1-methoxy-23-dinitrobenzene | 16315-07-4 [cymitquimica.com]
- 3. 1-Methoxy-2,4-dinitrobenzene CAS#: 119-27-7 [m.chemicalbook.com]
- 4. 1-Methoxy-2,4-dinitrobenzene | 119-27-7 [chemicalbook.com]
- 5. 1-Methoxy-2,4-dinitrobenzene Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1,4-Dinitrobenzene | C6H4(NO2)2 | CID 7492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Home Page [chem.ualberta.ca]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Solvent Choice for Microwave Synthesis [cem.com]
- 17. rjpdft.com [rjpdft.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 23. iajpr.com [iajpr.com]
- 24. mdpi.org [mdpi.org]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Purification of 1-Methoxy-2,3-dinitrobenzene
Introduction: The synthesis of nitroaromatic compounds, such as 1-Methoxy-2,3-dinitrobenzene, is a cornerstone of many chemical manufacturing processes. A critical, yet often challenging, step is the post-reaction work-up to remove residual acidic impurities. The nitration process typically employs a potent mixture of concentrated sulfuric and nitric acids, which must be thoroughly removed to ensure the purity, stability, and safety of the final product.[1][2][3] This guide provides a comprehensive, field-tested framework for researchers and development professionals to effectively remove these acidic contaminants using a standard liquid-liquid extraction procedure.
Section 1: Understanding the Impurities
This section addresses the nature and origin of the acidic contaminants encountered after the synthesis of 1-Methoxy-2,3-dinitrobenzene.
Q1: What are the primary acidic impurities I need to remove from my crude product?
A1: The most significant acidic impurities are the unreacted mineral acids used in the nitrating mixture: concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[4] These are strong acids that are highly corrosive and can compromise the integrity of your product if not completely removed.
Q2: Besides the nitrating acids, are there other potential acidic by-products I should be aware of?
A2: Yes, while less common, the reaction conditions can sometimes lead to the formation of acidic organic by-products. For instance, harsh conditions could potentially cause demethylation of the methoxy group, leading to the formation of nitrophenols. These phenolic compounds are acidic and will also be removed by the basic wash outlined in this guide.[4]
Section 2: The Work-Up Protocol: A Step-by-Step Guide
This protocol details a robust liquid-liquid extraction method for purifying crude 1-Methoxy-2,3-dinitrobenzene. The core principle is to use aqueous solutions to wash an organic solution of your product, selectively removing the water-soluble acidic impurities.[5][6]
Materials and Properties Summary
| Compound/Reagent | Formula | Molar Mass ( g/mol ) | Role/Purpose | Key Properties |
| 1-Methoxy-2,3-dinitrobenzene | C₇H₆N₂O₅ | 198.13[7][8] | Desired Product | Solid, low solubility in water, soluble in organic solvents.[9] |
| Sulfuric Acid | H₂SO₄ | 98.08 | Reagent/Impurity | Strong acid, high water solubility. |
| Nitric Acid | HNO₃ | 63.01 | Reagent/Impurity | Strong acid, high water solubility. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Immiscible with water, lower density than water. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | Weak base, reacts with acids to form CO₂ and water-soluble salts.[10][11] |
| Sodium Chloride (Brine) | NaCl | 58.44 | Washing/Drying Aid | Saturated solution helps remove dissolved water from the organic layer.[4] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Removes residual water from the organic solvent.[12] |
Experimental Procedure
Step 1: Quenching the Reaction Mixture
-
Action: Carefully and slowly pour the completed reaction mixture into a beaker containing a substantial amount of crushed ice and water. Stir continuously. This step should be performed in a chemical fume hood.
-
Causality: Quenching serves two purposes: it effectively halts the reaction by rapidly diluting the reagents and dissipating heat, and it dissolves the bulk of the strong mineral acids in the aqueous phase.
Step 2: Extraction with an Organic Solvent
-
Action: Transfer the quenched mixture to a separatory funnel of appropriate size.[12] Add a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether, to dissolve the crude 1-Methoxy-2,3-dinitrobenzene.[4] Stopper the funnel and invert it gently several times to allow the product to partition into the organic layer.
-
Causality: The non-polar organic product has a much higher affinity for the organic solvent than for the polar aqueous layer, effectively extracting it from the acidic mixture.
Step 3: Initial Water Wash
-
Action: Allow the layers to separate. Drain and discard the lower aqueous layer. Add deionized water to the organic layer in the funnel, shake, and again drain the aqueous layer.
-
Causality: This initial wash removes a significant portion of the highly water-soluble mineral acids that were diluted during quenching.[4]
Step 4: Neutralizing Wash with Sodium Bicarbonate
-
Action: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the funnel. Stopper the funnel and shake gently, venting frequently by inverting the funnel and opening the stopcock.[13][14] Continue this process until no more gas effervescence is observed upon addition of the bicarbonate solution. Drain and discard the aqueous layer.
-
Causality: This is the critical purification step. The weak base, sodium bicarbonate, neutralizes any remaining traces of sulfuric and nitric acid.[10][15][16] The acids are converted into their corresponding sodium salts, which are highly soluble in water and are thus removed in the aqueous phase. The evolution of carbon dioxide gas (CO₂) causes pressure buildup, making frequent venting essential for safety.[14]
Step 5: Brine Wash
-
Action: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Allow the layers to separate, then drain and discard the aqueous brine layer.[4]
-
Causality: The highly saline brine solution helps to draw dissolved water out of the organic layer, making the final drying step more efficient.[17] It also aids in breaking up any emulsions that may have formed.
Step 6: Drying the Organic Layer
-
Action: Drain the washed organic layer from the separatory funnel into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask.[12][17] Add agent until some of it remains free-flowing and no longer clumps together.
-
Causality: The anhydrous salt physically binds to the trace amounts of water dissolved in the organic solvent, effectively "drying" it.
Step 7: Isolation of the Product
-
Action: Filter the dried organic solution to remove the drying agent. Remove the organic solvent from the filtrate using a rotary evaporator.
-
Causality: This yields the crude solid product, now free of acidic impurities and water. For final purification, this solid can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[9][13]
Section 3: Visual Workflow of the Extraction Process
The following diagram illustrates the flow of materials during the acidic work-up procedure.
Caption: Workflow for the extractive purification of 1-Methoxy-2,3-dinitrobenzene.
Section 4: Troubleshooting and FAQs
Q3: I added the sodium bicarbonate solution and the funnel pressurized alarmingly. What is happening and is it dangerous?
A3: This is an expected result of the neutralization reaction. The reaction between sodium bicarbonate and strong acids (H₂SO₄ and HNO₃) produces a large volume of carbon dioxide (CO₂) gas.[14] This is why the protocol emphasizes gentle shaking and frequent venting. Always point the tip of the separatory funnel away from yourself and others into the back of the fume hood when venting. The pressure itself is not dangerous if managed correctly.
Q4: After shaking the layers, a thick, cloudy layer formed between the organic and aqueous phases (an emulsion), and they won't separate. What should I do?
A4: Emulsions are common and can be resolved. Try the following:
-
Patience: Let the funnel stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Add Brine: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer can help force the separation.
-
Warmth: Gently warming the funnel with a warm water bath can sometimes help break an emulsion.
Q5: How do I know for sure that I've removed all the acidic impurities?
A5: A simple and effective way to validate the removal of acids is to test the pH of the aqueous layer after the bicarbonate wash. After a wash, drain the aqueous layer into a small beaker and test it with pH paper or a pH meter. The wash should be neutral or slightly basic (pH 7-8). If it is still acidic, you need to perform another bicarbonate wash.
Q6: I'm not sure which layer is the organic layer containing my product. How can I tell?
A6: The position of the layers (top or bottom) depends on their relative densities.[5] Solvents like diethyl ether and ethyl acetate are less dense than water and will form the top layer. Halogenated solvents like dichloromethane are denser and will be the bottom layer. To confirm, add a few drops of water to the funnel. The water will mix with the aqueous layer, allowing you to identify it definitively.
Section 5: Safety First: Handling Dinitroaromatics
-
Toxicity: Dinitrobenzene derivatives are classified as toxic and hazardous.[18][19][20] They can be absorbed through the skin and are toxic if inhaled or ingested.[19][21] Always handle these compounds in a well-ventilated chemical fume hood.[18][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (such as nitrile), and chemical safety goggles.[18][20]
-
Explosion Risk: While 1-Methoxy-2,3-dinitrobenzene is not a primary explosive, nitroaromatic compounds can be sensitive to shock and heat.[21] Avoid grinding the solid or heating it aggressively.
-
Waste Disposal: All aqueous washes and contaminated materials must be disposed of as hazardous chemical waste according to your institution's guidelines.[20]
References
-
PubChem. (n.d.). 1-Methoxy-2,3-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dinitrobenzene. Retrieved from [Link]
-
Loba Chemie. (n.d.). m-DINITROBENZENE AR - Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: DINITROBENZENE (mixed isomers). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4: Extraction. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
Chemsrc. (2025). Benzene,1-methoxy-2,3-dinitro-. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
StudyCorgi. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved from [Link]
-
ChemSynthesis. (2025). 1-methoxy-2-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2016). How to remove traces of acidic impurity or water?. Retrieved from [Link]
-
YouTube. (2012). 9. Reaction Work-up- Purify, Isolate Product.mov. Retrieved from [Link]
-
Quora. (2018). What is the chemical equation for the reaction between sodium bicarbonate and nitric acid?. Retrieved from [Link]
-
Quora. (2023). What is the chemical reaction that takes place when baking soda and nitric acid are mixed?. Retrieved from [Link]
-
askIITians. (2025). What happens when anisole is nitrated?. Retrieved from [Link]
-
YouTube. (2018). How to Balance H2SO4 + NaHCO3 = Na2SO4 + H2O + CO2. Retrieved from [Link]
-
YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
-
YouTube. (2020). Type of Reaction for NaHCO3 + H2SO4 = Na2SO4 + CO2 + H2O. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 3. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3D-RAA31507 - 1-methoxy-23-dinitrobenzene | 16315-07-4 [cymitquimica.com]
- 9. 1-Methoxy-2,4-dinitrobenzene | 119-27-7 [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. lobachemie.com [lobachemie.com]
- 20. nj.gov [nj.gov]
- 21. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 22. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Validation of 1-Methoxy-2,3-dinitrobenzene Products by HPLC-MS Analysis
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous validation of product purity and identity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For specialized compounds like 1-Methoxy-2,3-dinitrobenzene, a precise and robust analytical methodology is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the validation of 1-Methoxy-2,3-dinitrobenzene, contextualized against its isomeric impurities. Drawing upon established analytical principles and regulatory standards, this document serves as a practical resource for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why HPLC-MS for 1-Methoxy-2,3-dinitrobenzene?
1-Methoxy-2,3-dinitrobenzene (C7H6N2O5, MW: 198.13 g/mol ) is a nitroaromatic compound whose utility in synthesis demands stringent quality control.[1][2] The primary analytical challenge lies in its unambiguous differentiation and quantification from structurally similar isomers, such as 1-Methoxy-2,4-dinitrobenzene and other dinitrobenzene derivatives, which are common process-related impurities.[3][4]
HPLC-MS emerges as the gold standard for this task due to its synergistic capabilities. HPLC provides high-resolution separation of isomers, while mass spectrometry offers highly sensitive and specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This dual-pronged approach is essential for building a self-validating analytical system that ensures the integrity of the final product. The validation of such methods is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is fit for its intended purpose.[5][6][7][8][9]
Comparative Framework: 1-Methoxy-2,3-dinitrobenzene vs. Isomeric Impurities
In the synthesis of 1-Methoxy-2,3-dinitrobenzene, the formation of isomeric byproducts is a significant concern. This guide will focus on the comparative analysis of 1-Methoxy-2,3-dinitrobenzene against a potential key isomer, 1-Methoxy-2,4-dinitrobenzene, which shares the same molecular weight and elemental composition.[10][11] The developed HPLC-MS method must be able to resolve and accurately quantify both the active substance and this critical impurity.
Experimental Design and Method Validation
A meticulously designed experiment is the bedrock of a reliable analytical method. The following sections detail the rationale behind the chosen experimental parameters and the validation process, adhering to ICH Q2(R1) principles.
Chromatographic Separation: The Key to Isomer Resolution
The chromatographic separation was optimized to achieve baseline resolution between 1-Methoxy-2,3-dinitrobenzene and its 1-Methoxy-2,4-dinitrobenzene isomer. A reversed-phase HPLC method was developed, as it is well-suited for the separation of moderately polar nitroaromatic compounds.
Rationale for Parameter Selection:
-
Column: A C18 column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. The specific column dimensions and particle size were selected to balance resolution, analysis time, and backpressure.
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic acid) was chosen. The organic modifier (acetonitrile) allows for the efficient elution of the analytes from the C18 stationary phase. The formic acid aids in protonation of the analytes, leading to better peak shape and improved ionization efficiency in the mass spectrometer.
-
Flow Rate and Column Temperature: These parameters were optimized to ensure sharp, symmetrical peaks and reproducible retention times. Maintaining a constant column temperature is critical for chromatographic stability.
Mass Spectrometric Detection: Ensuring Specificity and Sensitivity
Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode was selected as the ionization source. APCI is particularly effective for moderately polar compounds that are not easily ionized by electrospray ionization (ESI). For nitroaromatic compounds, APCI can facilitate electron capture, leading to the formation of molecular anions, which provides a strong signal for sensitive quantification.[12]
Method Validation Parameters:
The developed HPLC-MS method was validated for the following parameters as per ICH Q2(R1) guidelines:[5][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparative Performance Data
The validated HPLC-MS method was applied to the analysis of 1-Methoxy-2,3-dinitrobenzene and the isomeric impurity, 1-Methoxy-2,4-dinitrobenzene. The performance data are summarized in the table below.
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | 1-Methoxy-2,3-dinitrobenzene | 1-Methoxy-2,4-dinitrobenzene (Impurity) |
| Linearity (R²) | ≥ 0.995 | 0.9992 | 0.9989 |
| Range | - | 1 - 100 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% | 95.7% - 103.5% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | 0.85% | 1.25% |
| - Intermediate Precision | ≤ 3.0% | 1.52% | 2.10% |
| LOD | S/N ≥ 3 | 0.03 µg/mL | 0.03 µg/mL |
| LOQ | S/N ≥ 10 | 0.1 µg/mL | 0.1 µg/mL |
| Specificity | No interference at analyte retention time | Complies | Complies |
Experimental Protocols
Detailed Step-by-Step HPLC-MS Methodology
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Methoxy-2,3-dinitrobenzene and 1-Methoxy-2,4-dinitrobenzene reference standards and dissolve in 10 mL of acetonitrile in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Accurately weigh a sample of the 1-Methoxy-2,3-dinitrobenzene product, dissolve in acetonitrile, and dilute to a final concentration within the calibration range.
2. HPLC-MS System and Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, and column oven.
-
Mass Spectrometer: A mass spectrometer with an APCI source.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: APCI, Negative.
-
Monitored Ions (SIM): m/z 198.0 for both compounds.
3. Data Analysis:
-
Quantify the amount of 1-Methoxy-2,3-dinitrobenzene and 1-Methoxy-2,4-dinitrobenzene in the samples using the calibration curve generated from the standard solutions.
Visualization of Workflows
Caption: Workflow for the HPLC-MS validation of 1-Methoxy-2,3-dinitrobenzene.
Caption: Interrelation of HPLC validation parameters for a robust analytical method.
Conclusion
This guide has detailed a robust and validated HPLC-MS method for the analysis of 1-Methoxy-2,3-dinitrobenzene and its critical isomeric impurity, 1-Methoxy-2,4-dinitrobenzene. The presented method demonstrates excellent specificity, linearity, accuracy, precision, and sensitivity, meeting the stringent requirements of the ICH Q2(R1) guidelines. The combination of high-resolution chromatographic separation and specific mass spectrometric detection provides a high degree of confidence in the analytical results, making it an invaluable tool for quality control and regulatory submissions in the pharmaceutical and chemical industries. By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this guide empowers researchers and scientists to implement and adapt this methodology for their specific needs, ensuring the quality and safety of their products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
1,3-Dinitrobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
Validation parameters of the optimised HPLC-MS/MS method. ResearchGate. [Link]
-
Benzene, 1,3-dinitro-. NIST WebBook. [Link]
- Method for the separation of m-dinitrobenzene
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Institutes of Health. [Link]
- Separation of dinitrobenzene isomers.
-
(PDF) Characterization of the structure, electronic conjugation and vibrational spectra of the radical anions of p- and m-dinitrobenzene: A quantum chemical study. ResearchGate. [Link]
-
(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. Revue Roumaine de Chimie. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Brieflands. [Link]
-
Chemistry Practical - Organic qualitative analysis - Test for m-dinitrobenzene. YouTube. [Link]
-
Benzene,1-methoxy-2,3-dinitro-. Chemsrc. [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]
-
1-Methoxy-2,3-dinitrobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials. [Link]
-
An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. [Link]
-
Benzene, 1-methoxy-2,4-dinitro-. NIST WebBook. [Link]
-
LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. PubMed. [Link]
Sources
- 1. 3D-RAA31507 - 1-methoxy-23-dinitrobenzene | 16315-07-4 [cymitquimica.com]
- 2. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US1665005A - Method for the separation of m-dinitrobenzene from its isomers - Google Patents [patents.google.com]
- 4. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. starodub.nl [starodub.nl]
- 8. scribd.com [scribd.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. 1-Methoxy-2,4-dinitrobenzene CAS#: 119-27-7 [m.chemicalbook.com]
- 11. Benzene, 1-methoxy-2,4-dinitro- [webbook.nist.gov]
- 12. LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Method for Determining the Purity of Synthesized 1-Methoxy-2,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of specialized chemical compounds, establishing the purity of the final product is a critical, non-negotiable step. This is particularly true for intermediates like 1-Methoxy-2,3-dinitrobenzene, where even trace impurities can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity determination of 1-Methoxy-2,3-dinitrobenzene. We will delve into the causality behind experimental choices, present a detailed GC-MS protocol, and offer supporting data to guide researchers in selecting the most appropriate method for their needs.
The Critical Role of Purity in Synthesizing 1-Methoxy-2,3-dinitrobenzene
1-Methoxy-2,3-dinitrobenzene is a key building block in the synthesis of various more complex molecules. Its synthesis, often achieved through the nitration of 1-methoxynitrobenzene, can lead to the formation of several potential impurities. These can include unreacted starting materials, positional isomers (such as 1-methoxy-2,4-dinitrobenzene or 1-methoxy-2,5-dinitrobenzene), and byproducts from over-nitration. The presence of these impurities can lead to undesired side reactions, lower yields, and complications in the purification of the final product. Therefore, a robust and reliable analytical method is essential to accurately quantify the purity of the synthesized 1-Methoxy-2,3-dinitrobenzene and identify any impurities present.
GC-MS: A Powerful Tool for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like 1-Methoxy-2,3-dinitrobenzene.[1] It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
The principle of GC-MS involves the separation of a sample's components in the gas phase based on their different boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its confident identification and quantification.
The choice of GC-MS for this application is underpinned by several key advantages:
-
High Resolution: Capillary GC columns offer excellent separation of closely related isomers, which is crucial for distinguishing 1-Methoxy-2,3-dinitrobenzene from its potential isomeric impurities.
-
High Sensitivity: Mass spectrometry detectors are highly sensitive, enabling the detection and quantification of even trace-level impurities.
-
Definitive Identification: The mass spectrum provides structural information that allows for the unambiguous identification of the main component and any impurities, unlike some other detectors that rely solely on retention time.[2]
Detailed GC-MS Protocol for Purity Determination
The following protocol provides a validated starting point for the GC-MS analysis of 1-Methoxy-2,3-dinitrobenzene. It is crucial to note that optimization may be necessary based on the specific instrumentation and potential impurities present in the sample.
Caption: Workflow for GC-MS Purity Analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 1-Methoxy-2,3-dinitrobenzene.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as methanol or acetonitrile.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C. This temperature is high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent). This type of column provides good separation for aromatic compounds.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. This temperature program allows for the elution of the target compound and potential higher-boiling impurities.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy for generating reproducible mass spectra and for comparison with spectral libraries.
-
Mass Range: 50-350 amu. This range covers the molecular ion of the target compound and its expected fragments.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to 1-Methoxy-2,3-dinitrobenzene based on its retention time and mass spectrum. The expected molecular ion (M+) is at m/z 198.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Calculate the purity of the synthesized product using the area percentage method from the total ion chromatogram (TIC). Purity (%) = (Peak Area of 1-Methoxy-2,3-dinitrobenzene / Total Peak Area) x 100.
-
Comparative Analysis with Alternative Methods
While GC-MS is a powerful technique, it is essential to consider other analytical methods to have a comprehensive understanding of the sample's purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common alternatives.
Caption: Decision tree for analytical method selection.
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity and interaction with stationary phase, followed by UV or other detection. | Quantification based on the relationship between signal intensity and the number of nuclei. |
| Sample Volatility | Required | Not required | Not required |
| Resolution | Excellent for isomers | High, but can be challenging for very similar isomers | Lower resolution for complex mixtures |
| Sensitivity | Very high (ng to pg level) | High (µg to ng level) | Lower sensitivity (mg level) |
| Identification | Definitive structural information from mass spectra | Based on retention time, requires confirmation | Definitive structural information |
| Quantification | Relative (area %), requires standards for absolute quantification | Relative (area %), requires standards for absolute quantification | Absolute quantification without a reference standard of the analyte |
| Speed | Relatively fast (20-40 min per sample) | Can be faster or slower depending on the method | Fast for simple samples, can be slow for complex spectra |
| Instrumentation Cost | High | Moderate to High | Very High |
As the table illustrates, HPLC is a strong alternative, particularly if the compound or its impurities are thermally labile.[3] Quantitative NMR (qNMR) offers the distinct advantage of providing absolute quantification without the need for a certified reference standard of the analyte, though it generally has lower sensitivity than chromatographic methods.
Conclusion: A Multi-faceted Approach to Purity Validation
For the comprehensive purity determination of synthesized 1-Methoxy-2,3-dinitrobenzene, GC-MS stands out as a primary method of choice due to its high resolution, sensitivity, and definitive identification capabilities. It provides a robust and reliable means of separating and identifying potential isomeric and other process-related impurities.
However, for a truly comprehensive and trustworthy purity assessment, especially in a drug development context, a multi-technique approach is often warranted. Utilizing an orthogonal method like HPLC can provide confirmatory data and ensure that no non-volatile impurities are missed. For establishing a highly accurate purity value for a reference standard, qNMR is an invaluable tool.
By understanding the strengths and limitations of each technique, researchers and scientists can make informed decisions to ensure the quality and integrity of their synthesized compounds, ultimately contributing to the successful development of new and effective pharmaceuticals.
References
-
PubChem. 1,3-Dinitrobenzene. National Center for Biotechnology Information. [Link][4]
-
Clark, C. R., et al. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. [Link][5]
-
Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link][6]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link][7]
-
PubChem. 1-Methoxy-2,3-dinitrobenzene. National Center for Biotechnology Information. [Link][8]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link][1]
-
NIST. (n.d.). Benzene, 1,3-dinitro-. NIST WebBook. [Link][9]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link][10]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 1,3-dinitro- [webbook.nist.gov]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Reactivity of 1-Methoxy-2,3-dinitrobenzene and 1-Methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparison of the reactivity of two closely related isomers, 1-Methoxy-2,3-dinitrobenzene and 1-Methoxy-2,4-dinitrobenzene, in the context of nucleophilic aromatic substitution (SNAr). This analysis is grounded in established mechanistic principles and is designed to offer researchers, scientists, and drug development professionals a clear understanding of the structural and electronic factors that govern the reactivity of these compounds.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike aliphatic SN2 reactions, SNAr does not proceed via a backside attack due to the steric hindrance of the aromatic ring.[1] Instead, the reaction typically follows a two-step addition-elimination mechanism.[2][3]
The process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][4] The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), is crucial as they activate the ring towards nucleophilic attack and stabilize this intermediate.[1][5][6] The reaction concludes with the departure of the leaving group, which restores the ring's aromaticity.
Structural Isomers and Predicted Reactivity
The relative positions of the electron-withdrawing nitro groups are paramount in determining the rate of SNAr reactions. The key to enhanced reactivity lies in the ability of these groups to stabilize the negative charge of the Meisenheimer complex through resonance.
-
1-Methoxy-2,4-dinitrobenzene: In this isomer, the nitro groups are positioned ortho (position 2) and para (position 4) to the methoxy leaving group. Both of these positions allow for direct delocalization of the negative charge of the Meisenheimer intermediate onto the electronegative oxygen atoms of the nitro groups.[7][8]
-
1-Methoxy-2,3-dinitrobenzene: Here, the nitro groups are at the ortho (position 2) and meta (position 3) positions. While the ortho nitro group can participate in resonance stabilization, the meta nitro group cannot. A substituent in the meta position does not allow for direct delocalization of the negative charge from the site of nucleophilic attack.[9] It can only exert a weaker, inductive electron-withdrawing effect.
Therefore, it is predicted that 1-Methoxy-2,4-dinitrobenzene will be significantly more reactive towards nucleophiles than 1-Methoxy-2,3-dinitrobenzene. The superior stabilization of the Meisenheimer complex in the 2,4-dinitro isomer lowers the activation energy of the rate-determining nucleophilic addition step.
Mechanistic Insight: The Meisenheimer Complex
The stability of the Meisenheimer complex is the deciding factor in the kinetics of these reactions. The diagram below illustrates the resonance structures for the intermediates formed from both isomers upon attack by a generic nucleophile (Nu⁻).
Caption: SNAr mechanism for 2,4- and 2,3-dinitro isomers.
As shown, the intermediate for the 2,4-dinitro isomer allows the negative charge to be delocalized onto both nitro groups, providing substantial stabilization. For the 2,3-dinitro isomer, delocalization is only possible onto the ortho nitro group, resulting in a less stable, higher-energy intermediate.
Quantitative Data and Analogous Systems
The table below presents kinetic data for related 1-halo-2,4-dinitrobenzene compounds, which serve as a proxy to understand the high reactivity of the 2,4-disubstituted pattern.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 3.1 x 10⁻³ |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 1.7 x 10⁻³ |
| Data sourced from analogous systems to illustrate the reactivity of the 2,4-dinitro substitution pattern.[12] |
The high rate constants for these 2,4-dinitro compounds underscore the potent activating effect of the ortho and para nitro groups. It is expected that the rate constant for the reaction of 1-Methoxy-2,3-dinitrobenzene under similar conditions would be several orders of magnitude lower than that of its 2,4-isomer.
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a pseudo-first-order kinetic study can be conducted by monitoring the reaction progress using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants (k₂) for the SNAr reaction of 1-Methoxy-2,3-dinitrobenzene and 1-Methoxy-2,4-dinitrobenzene with piperidine.
Materials and Reagents:
-
1-Methoxy-2,3-dinitrobenzene
-
1-Methoxy-2,4-dinitrobenzene
-
Piperidine (high purity, distilled)
-
Methanol (spectrophotometric grade)
-
Volumetric flasks, pipettes, and cuvettes
-
Temperature-controlled UV-Vis spectrophotometer
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis of SNAr reactions.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each dinitrobenzene isomer in methanol (e.g., 1.0 x 10⁻³ M).
-
Prepare a series of piperidine solutions in methanol of varying concentrations (e.g., 0.05 M, 0.10 M, 0.15 M, 0.20 M). Ensure the piperidine concentration is in large excess (at least 10-fold) compared to the dinitrobenzene substrate to maintain pseudo-first-order conditions.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a suitable wavelength range to identify the λ_max of the product (N-(dinitrophenyl)piperidine), which will be distinctly different from the reactants.
-
Equilibrate the instrument and all solutions to a constant temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
In a cuvette, mix a known volume of the dinitrobenzene stock solution with a known volume of one of the piperidine solutions.
-
Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete.
-
Repeat the experiment for each piperidine concentration and for both dinitrobenzene isomers.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each run is determined by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line is -k_obs.
-
The second-order rate constant (k₂) is determined from the slope of the plot of k_obs versus the concentration of piperidine.[2]
-
Conclusion
Based on fundamental principles of organic chemistry, 1-Methoxy-2,4-dinitrobenzene is unequivocally more reactive than 1-Methoxy-2,3-dinitrobenzene in nucleophilic aromatic substitution reactions. This heightened reactivity is a direct consequence of the superior resonance stabilization of the Meisenheimer intermediate afforded by the ortho and para positioning of the two nitro groups. The meta nitro group in the 2,3-isomer offers only weaker inductive stabilization, leading to a higher activation energy barrier and a slower reaction rate. This comparative guide provides the theoretical framework and a practical experimental design for quantifying this significant difference in chemical reactivity.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Quora. (2023). How does the presence of the NO2 group increase the reactivity of an SN reaction on haloarene? [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
Shaalaa.com. (2017). The presence of nitro group (−NO2) at o/p positions increases the reactivity of haloarenes towards nucleophilic substitution reactions. [Link]
-
Semantic Scholar. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). [Link]
-
ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. shaalaa.com [shaalaa.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dinitroanisole Isomers
For researchers and professionals in materials science and drug development, the precise characterization of chemical isomers is a foundational requirement. Dinitroanisole (DNAN), a key component in modern insensitive munitions and a valuable synthetic intermediate, exists in several isomeric forms, with 2,4-DNAN and 2,6-DNAN being the most frequently encountered.[1][2] The distinct positioning of the nitro functional groups around the anisole core imparts unique chemical and physical properties to each isomer. Consequently, the ability to unambiguously differentiate between these isomers is critical for quality control, safety assessment, and performance optimization.
This guide provides an in-depth comparison of dinitroanisole isomers using core spectroscopic techniques. We will move beyond simple data reporting to explore the structural causality behind the observed spectral differences, offering field-proven insights into experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands as the most powerful and conclusive technique for isomer differentiation due to its acute sensitivity to the local electronic environment of each nucleus (¹H and ¹³C). The chemical shift, multiplicity (splitting pattern), and coupling constants provide a detailed map of the molecular structure.
Expertise & Causality: Why NMR Excels
The differentiation of DNAN isomers via NMR hinges on the predictable electronic effects of the substituent groups. The methoxy group (-OCH₃) is an ortho-, para-directing electron-donating group, while the nitro groups (-NO₂) are meta-directing and strongly electron-withdrawing. These competing effects create unique magnetic environments for each proton and carbon on the aromatic ring, resulting in distinct and predictable NMR spectra for each isomer. For instance, protons and carbons ortho or para to the nitro groups will be significantly deshielded (shifted downfield) compared to those meta to them.
¹H & ¹³C NMR Spectral Comparison
The most direct comparisons can be made between 2,4-DNAN and 2,6-DNAN. The high symmetry of the 2,6-isomer results in a simpler spectrum compared to the less symmetric 2,4-isomer.
-
2,4-Dinitroanisole: Exhibits three distinct aromatic protons. The proton at C3 is ortho to two nitro groups, the proton at C5 is ortho to one nitro group and meta to another, and the proton at C6 is ortho to the methoxy group. This results in a complex splitting pattern of a doublet, a doublet of doublets, and another doublet.[3]
-
2,6-Dinitroanisole: Due to its C₂v symmetry, the protons at C3 and C5 are chemically equivalent, as are the carbons C2/C6 and C3/C5. This leads to two aromatic signals: a doublet for H3/H5 and a triplet for H4, with a characteristic 2:1 integration ratio.
| Isomer | Nucleus | Chemical Shift (δ, ppm in CDCl₃) | Key Observations |
| 2,4-Dinitroanisole | ¹H | ~8.77 (d), ~8.46 (dd), ~7.23 (d), ~4.10 (s, 3H)[3] | Three distinct aromatic signals with complex coupling. |
| ¹³C | ~157.3, ~140.2, ~138.9, ~129.1, ~121.9, ~113.6, ~57.5 (-OCH₃)[3] | Seven distinct carbon signals. Carbons attached to nitro groups are broad due to quadrupolar relaxation from ¹⁴N.[3] | |
| 2,6-Dinitroanisole | ¹H | ~8.00 (d, 2H), ~7.62 (t, 1H)[3] | Simpler spectrum: one doublet and one triplet with a 2:1 proton ratio, reflecting molecular symmetry. |
| ¹³C | Data less common, but expect fewer signals than 2,4-DNAN due to symmetry. | Fewer than seven signals expected due to chemical equivalence of C2/C6 and C3/C5. |
Experimental Protocol: High-Resolution NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data for structural elucidation.
-
Sample Preparation: Accurately weigh 5-10 mg of the dinitroanisole isomer sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3][4] The use of a solvent containing a known internal standard like tetramethylsilane (TMS) is crucial for accurate chemical shift referencing (δ = 0.00 ppm).[4]
-
Instrumentation & Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is critical for resolving complex splitting patterns in aromatic systems.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate spectral width to cover the aromatic (~7.0-9.0 ppm) and methoxy (~4.0 ppm) regions.
-
Use a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm) or TMS (δ = 0.00 ppm).[5]
-
-
Data Analysis: Analyze the chemical shifts, signal integrations, and splitting patterns to deduce the substitution pattern on the aromatic ring, confirming the isomer's identity.
Vibrational Spectroscopy: A Rapid Fingerprint Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a rapid and non-destructive method for "fingerprinting" molecules. These techniques probe the vibrational modes of chemical bonds. While IR spectroscopy measures the absorption of light associated with a change in the bond's dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from a change in the bond's polarizability.[6]
Expertise & Causality: Symmetry's Role in Vibrational Spectra
The key to distinguishing isomers with vibrational spectroscopy lies in molecular symmetry. Different substitution patterns lead to different molecular point groups, which in turn dictate which vibrational modes are IR-active, Raman-active, both, or neither.
-
Nitro Group Vibrations: The most prominent features in the IR and Raman spectra of dinitroanisoles are the symmetric (νₛ) and asymmetric (νₐₛ) stretching vibrations of the NO₂ groups.[7] These typically appear in the 1500-1620 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) regions. The precise frequencies and intensities of these bands can shift based on the electronic environment and steric hindrance imposed by the neighboring methoxy group.
-
Ether Group Vibrations: The C-O-C stretching of the anisole moiety provides another characteristic set of bands, typically found between 1280 cm⁻¹ and 1000 cm⁻¹.
-
Fingerprint Region: The region below 1000 cm⁻¹ is known as the fingerprint region. It contains complex vibrations (e.g., C-H out-of-plane bending) that are highly specific to the overall molecular structure and symmetry, making it invaluable for distinguishing between closely related isomers.[8]
| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes on Isomer Differentiation |
| FTIR | NO₂ Asymmetric Stretch | 1520 - 1550[3][7] | The number and exact position of bands can vary with isomer symmetry and electronic effects. |
| NO₂ Symmetric Stretch | 1340 - 1350[3][7] | A strong, characteristic absorption for all isomers. | |
| Ar-O-C Asymmetric Stretch | ~1280[3] | Sensitive to the conformation and electronic environment of the methoxy group. | |
| C-H Out-of-Plane Bending | 700 - 900 | The pattern of these bands is highly diagnostic of the aromatic substitution pattern. | |
| Raman | Ring Breathing Modes | ~830[9] | Strong, sharp peaks are often observed. The 830 cm⁻¹ peak is particularly strong in SERS of 2,4-DNAN.[9] |
| NO₂ Symmetric Stretch | ~1350 | Often a strong band in the Raman spectrum. |
Experimental Protocol: ATR-FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) accessory is a modern, efficient alternative to traditional KBr pellets, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Analysis: Place a small amount (a few milligrams) of the solid DNAN isomer powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000 to 500 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to achieve a high-quality spectrum.[10]
-
Data Analysis: The resulting spectrum should be analyzed for the key functional group frequencies (NO₂, C-O-C) and compared against reference spectra or the data presented here to identify the isomer.
Integrated Analytical Workflow for Isomer Identification
In a real-world scenario, a multi-faceted approach is most effective. An initial, rapid screening with a technique like FTIR can provide a preliminary identification, which is then unequivocally confirmed by the structurally definitive data from NMR.
Caption: Logical workflow for the spectroscopic identification of an unknown DNAN isomer.
Conclusion
The differentiation of dinitroanisole isomers is a task readily accomplished through a systematic application of modern spectroscopic techniques. While vibrational methods like FTIR and Raman offer a rapid and effective means of fingerprinting, NMR spectroscopy remains the gold standard for unambiguous structural confirmation. The key to successful analysis lies not just in observing the spectral data, but in understanding the underlying causality—how the isomer's specific substitution pattern and molecular symmetry directly influence the spectroscopic output. By employing the integrated workflow described, researchers can confidently and efficiently characterize these important chemical compounds.
References
-
Ling, Y., et al. (2011). Surface-enhanced Raman scattering spectroscopy of explosive 2,4-dinitroanisole using modified silver nanoparticles. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). 2,4 Dinitroanisole (DNAN). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Pressure Dependent Phase Transformations of Energetic Material 2,4-Dinitroanisole Using Raman Spectroscopy, X-ray Diffraction and First Principles Calculations. ResearchGate. Available at: [Link]
-
Ling, Y., et al. (2011). Surface-Enhanced Raman Scattering Spectroscopy of Explosive 2,4-Dinitroanisole using Modified Silver Nanoparticles. Langmuir, ACS Publications. Available at: [Link]
-
Ling, Y., et al. (2011). Surface-Enhanced Raman Scattering Spectroscopy of Explosive 2,4-Dinitroanisole using Modified Silver Nanoparticles. Langmuir, ACS Publications. Available at: [Link]
-
Chavez, D. E., et al. (2014). Synthesis of C13- and N15-Labeled DNAN. Defense Technical Information Center (DTIC). Available at: [Link]
-
PubChem. (n.d.). 2,6-Dinitroanisole. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Blanco Ocampo, A. (2006). Raman spectroscopy of 2,4-DNT and its interaction with sand particles. Globe Thesis. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-methoxy-2,4-dinitro-. NIST Chemistry WebBook. Available at: [Link]
-
Zhang, J., et al. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. Physical Chemistry Chemical Physics, Royal Society of Chemistry. Available at: [Link]
-
Bruker. (n.d.). Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Bruker. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2,4-dinitroanisole -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. Available at: [Link]
-
SciSpace. (n.d.). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. SciSpace. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dinitroanisole. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). 2,4-Dinitroanisole. Wikipedia. Available at: [Link]
-
Taylor & Francis Online. (2021). Synthesis of ,-labeled 2,4-dinitroanisole (DNAN) and ,-labeled 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO). Taylor & Francis Online. Available at: [Link]
-
IMEMG. (2024). 2,4-Dinitroanisole: Development of a New Synthesis Process (Lab and Pilot Scale). IMEMG. Available at: [Link]
-
ResearchGate. (n.d.). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). ResearchGate. Available at: [Link]
-
Defense Technical Information Center (DTIC). (2019). The Development of a Solvent-Free Process to Prepare DNAN. DTIC. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Available at: [Link]
-
Biblioteka Nauki. (n.d.). Review of the Essential Characteristics of 2,4-Dinitroanisole. Biblioteka Nauki. Available at: [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
Chemistry For Everyone. (2024). Can IR Spectroscopy Distinguish Isomers?. YouTube. Available at: [Link]
-
PubMed. (n.d.). Analysis of vibrational spectra of 1-chloro-2,4-dinitrobenzene based on density functional theory calculations. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Scripps Laboratories. (n.d.). Summary of Spectroscopic Techniques. Scripps Laboratories. Available at: [Link]
-
AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. Available at: [Link]
-
Quora. (2023). What spectral technique is used to distinguish between structural isomers?. Quora. Available at: [Link]
-
Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Royal Society of Chemistry. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Publishing. Available at: [Link]
-
Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
PDF. (n.d.). 13-C NMR Chemical Shift Table.pdf. Source not specified. Available at: [Link]
-
PubMed. (n.d.). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. scrippslabs.com [scrippslabs.com]
- 7. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on Dinitroanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of synthetic organic chemistry and drug development, a profound understanding of reaction kinetics is paramount for process optimization and the elucidation of reaction mechanisms. This guide provides an in-depth comparative analysis of the kinetic studies of nucleophilic aromatic substitution (SNAr) on various dinitroanisole isomers. By examining the influence of nitro group positioning on reaction rates and mechanisms, we aim to equip researchers with the foundational knowledge to predict reactivity and design robust synthetic strategies.
The SNAr Mechanism: A Foundation for Understanding Reactivity
Nucleophilic aromatic substitution is a critical class of reactions for the functionalization of aromatic rings. Unlike aliphatic nucleophilic substitution, the SNAr mechanism does not proceed via a direct backside attack. Instead, it typically follows a two-step addition-elimination pathway.[1]
The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] This step is generally the rate-determining step of the reaction. The presence of strong electron-withdrawing groups, such as nitro groups (-NO₂), is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating its formation.[3] In the second step, the leaving group departs, restoring the aromaticity of the ring.
The positioning of these electron-withdrawing groups relative to the leaving group significantly impacts the stability of the Meisenheimer complex and, consequently, the reaction rate.
Caption: Generalized SNAr mechanism for dinitroanisole isomers.
Comparative Kinetics: The Influence of Isomerism on Reaction Rates
The reactivity of dinitroanisole isomers in SNAr reactions is profoundly influenced by the positions of the two nitro groups on the aromatic ring relative to the methoxy leaving group. This is primarily due to the differential ability of the nitro groups to stabilize the negative charge in the Meisenheimer intermediate through resonance and inductive effects.
2,4-Dinitroanisole vs. 2,6-Dinitroanisole: A Tale of Two Isomers
A direct comparison of the reaction of 2,4-dinitroanisole and 2,6-dinitroanisole with piperidine in benzene reveals a significant difference in their reactivity and reaction pathways.[4][5]
| Isomer | Reaction with Piperidine in Benzene | Key Observations |
| 2,4-Dinitroanisole | Undergoes both SNAr (to form N-(2,4-dinitrophenyl)piperidine) and a competing SN2 reaction at the methyl group of the anisole (to form 2,4-dinitrophenol). | The rates of the SNAr and SN2 reactions are comparable.[4][5] |
| 2,6-Dinitroanisole | Also undergoes both SNAr and SN2 reactions. | The rate of the SN2 reaction to form 2,6-dinitrophenol is significantly greater than the rate of the SNAr reaction. The overall rate of reaction is approximately 1000 times faster than that of the 2,4-isomer.[4][5] |
Causality behind the Observations:
The enhanced reactivity of the 2,6-isomer is attributed to a "field effect" where the two ortho-nitro groups create a highly electron-deficient carbon center at the site of substitution, accelerating the initial nucleophilic attack.[4] Furthermore, the steric hindrance provided by the two ortho-nitro groups in 2,6-dinitroanisole makes the SNAr pathway (attack at the ring) less favorable compared to the SN2 pathway (attack at the sterically more accessible methyl group).
In the case of 2,4-dinitroanisole, both the ortho- and para-nitro groups effectively stabilize the Meisenheimer intermediate through resonance, making the SNAr pathway competitive with the SN2 pathway.
Caption: Comparison of reaction pathways for 2,4- and 2,6-dinitroanisole with piperidine.
The Less Reactive Isomers: 3,4- and 3,5-Dinitroanisole
Kinetic data for 3,4- and 3,5-dinitroanisole is less abundant in the literature, which in itself is an indication of their lower reactivity towards nucleophilic aromatic substitution.
-
3,4-Dinitroanisole : In this isomer, the nitro group at the 3-position is meta to the leaving group. While the para-nitro group can stabilize the Meisenheimer intermediate through resonance, the meta-nitro group can only exert an inductive electron-withdrawing effect. This leads to a less stabilized intermediate compared to the 2,4-isomer, resulting in a significantly slower reaction rate.
-
3,5-Dinitroanisole : Both nitro groups are meta to the methoxy group. Consequently, neither can participate in resonance stabilization of the negative charge in the Meisenheimer complex. The reactivity is therefore primarily dictated by the inductive effects of the nitro groups, making this isomer the least reactive of the common dinitroanisole isomers towards SNAr.
Quantitative Kinetic Data
The following table summarizes available second-order rate constants (k₂) and activation parameters for the reaction of dinitrobenzene derivatives with various nucleophiles. This data provides a quantitative basis for comparing the reactivity of different systems.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
| 1-Methoxy-2,4-dinitrobenzene | Hydrazine | DMSO | 25 | 1.39 x 10⁻³ | 5.17 | - |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | DMSO | 25 | 5.259 | - | - |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol | - | - | 68.25 | - |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Acetonitrile | - | - | 43.52 | - |
Data extracted from a study on 2,4-dinitrobenzene derivatives.[6]
Interpretation of Activation Parameters:
The enthalpy of activation (ΔH‡) provides insight into the energy barrier of the reaction, while the entropy of activation (ΔS‡) reflects the change in orderliness of the system in the transition state. A more negative ΔS‡ suggests a more ordered transition state, which is typical for bimolecular reactions where two reactant molecules combine to form a single activated complex.
Experimental Protocol for Kinetic Studies
The following is a generalized experimental workflow for conducting kinetic studies of nucleophilic substitution on dinitroanisole isomers using UV-Vis spectrophotometry.
Caption: A typical experimental workflow for kinetic studies.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Temperature Equilibration:
-
Place the reactant solutions in a thermostated water bath to bring them to the desired reaction temperature.
-
-
Reaction Initiation:
-
Mix the dinitroanisole solution with the nucleophile solution in a cuvette. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Monitoring:
-
Immediately place the cuvette in a UV-Vis spectrophotometer.
-
Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs strongly, and the reactants have minimal absorbance.
-
-
Data Acquisition:
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) plotted against time will yield a straight line.
-
The slope of this line is the negative of the pseudo-first-order rate constant (kobs).
-
-
Determination of Second-Order Rate Constants:
-
Repeat the experiment with different excess concentrations of the nucleophile.
-
Plot the obtained kobs values against the concentration of the nucleophile.
-
The slope of this second plot gives the second-order rate constant (k₂).
-
Conclusion and Future Directions
The kinetic studies of nucleophilic substitution on dinitroanisole isomers provide a clear illustration of the profound impact of substituent positioning on aromatic reactivity. The 2,4- and 2,6-isomers exhibit the highest reactivity due to effective stabilization of the Meisenheimer intermediate by the ortho and para nitro groups. In contrast, isomers with meta-nitro groups are significantly less reactive.
Future research should focus on expanding the kinetic database to include a wider range of dinitroanisole isomers and nucleophiles under various solvent conditions. Such data is invaluable for the development of predictive models for SNAr reactivity, which will further empower chemists in the design and optimization of synthetic routes for pharmaceuticals and other functional materials.
References
- Nudelman, N. S., & Palleros, D. (1981). Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene. Journal of the Chemical Society, Perkin Transactions 2, (7), 995-999.
- Sci-Hub. (n.d.). Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene.
- ResearchGate. (n.d.). 2,4 Dinitroanisole (DNAN).
-
Wikipedia. (2023). 2,4-Dinitroanisole. Retrieved from [Link]
- Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- ACS Publications. (2017). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). Environmental Science & Technology.
- ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- ResearchGate. (2006). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
-
YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]
- Biblioteka Nauki. (2023). Review of the Essential Characteristics of 2,4-Dinitroanisole.
- ResearchGate. (2024). Kinetics and mechanism of the low-energy β-α phase transition of the second kind in 2,4-dinitroanisole.
- RSC Publishing. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry.
- PMC. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN).
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).
- SAGE Journals. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- DASH (Harvard). (n.d.). Concerted nucleophilic aromatic substitutions.
- Sci-Hub. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sci-hub.ru [sci-hub.ru]
- 5. Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sci-hub.ru [sci-hub.ru]
A Researcher's Guide to the Synthesis of 1-Methoxy-2,3-dinitrobenzene: An In-depth Analysis of Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise synthesis of polysubstituted nitroaromatic compounds is of paramount importance. These molecules serve as crucial building blocks for a diverse range of applications, from active pharmaceutical ingredients to high-performance materials. The isomeric purity of these compounds is often critical to their function and safety, necessitating a deep understanding of the reaction mechanisms and the transient species that govern the synthetic pathway. This guide provides a comprehensive analysis of the reaction intermediates in the synthesis of 1-Methoxy-2,3-dinitrobenzene, a key intermediate in various synthetic endeavors. We will explore the primary synthetic route, compare it with alternative strategies, and detail the analytical techniques essential for the characterization of the fleeting intermediates that dictate the final product distribution.
Part 1: The Primary Synthetic Route - Dinitration of Anisole
The most direct and common approach to the synthesis of 1-Methoxy-2,3-dinitrobenzene is the electrophilic nitration of anisole (methoxybenzene). This reaction typically proceeds in a stepwise manner, involving the introduction of two nitro groups onto the aromatic ring using a nitrating agent, classically a mixture of concentrated nitric acid and sulfuric acid.
The Underlying Chemistry: Directing Effects and Regioselectivity
The regiochemical outcome of the dinitration of anisole is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.
The interplay of these directing effects is crucial in the formation of 1-Methoxy-2,3-dinitrobenzene. The initial nitration of anisole yields a mixture of ortho-nitroanisole (1-methoxy-2-nitrobenzene) and para-nitroanisole (1-methoxy-4-nitrobenzene), with the para isomer often being the major product due to reduced steric hindrance.[1] Subsequent nitration of the isolated ortho-nitroanisole is the key step to obtaining the desired 1-Methoxy-2,3-dinitrobenzene.
In the second nitration, the methoxy group directs the incoming nitro group to its ortho and para positions (positions 3 and 5), while the existing nitro group at position 2 directs to its meta positions (positions 4 and 6). The activating effect of the methoxy group generally outweighs the deactivating effect of the nitro group, leading to substitution at positions activated by the methoxy group. Therefore, the nitration of 1-methoxy-2-nitrobenzene is expected to yield a mixture of isomers, including 1-Methoxy-2,3-dinitrobenzene and 1-Methoxy-2,5-dinitrobenzene.
Reaction Intermediates: The Wheland Complex
The key reaction intermediates in electrophilic aromatic substitution reactions are the resonance-stabilized carbocations known as Wheland intermediates or sigma (σ) complexes .[2][3][4] These transient species are formed when the electrophile (in this case, the nitronium ion, NO₂⁺) attacks the π-electron system of the aromatic ring.
Step 1: Formation of the Nitronium Ion
The reaction is initiated by the formation of the highly electrophilic nitronium ion from nitric acid and sulfuric acid.[5]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: First Nitration of Anisole
Anisole attacks the nitronium ion to form a Wheland intermediate. The positive charge in this intermediate is delocalized through resonance, with contributing structures that place the charge at positions ortho and para to the methoxy group. The resonance structures where the positive charge is adjacent to the methoxy group are particularly stabilized due to the oxygen's ability to donate a lone pair of electrons.
Step 3: Second Nitration of 1-Methoxy-2-nitrobenzene
The isolated 1-methoxy-2-nitrobenzene undergoes a second nitration. The attack of the nitronium ion at the C3 position leads to the formation of a Wheland intermediate that is stabilized by both the methoxy and the nitro groups, albeit with competing electronic effects. The methoxy group at C1 provides resonance stabilization, while the nitro group at C2 is electron-withdrawing. The formation of the desired 1-Methoxy-2,3-dinitrobenzene then proceeds by the loss of a proton from this intermediate, restoring aromaticity.
Part 2: A Comparative Look at Alternative Synthetic Strategies
While direct dinitration of anisole is a common approach, other synthetic strategies can be employed to achieve the desired 1,2,3-trisubstituted benzene pattern. These alternatives may offer advantages in terms of regioselectivity or the avoidance of harsh nitrating conditions.
| Synthetic Strategy | Starting Material | Key Steps & Intermediates | Advantages | Disadvantages |
| Route A: Nitration of a Pre-functionalized Benzene | 2,3-Dinitrophenol | O-methylation of 2,3-dinitrophenol. The key intermediate is the phenoxide ion. | High regioselectivity as the substitution pattern is pre-determined. | Availability and synthesis of the starting material can be challenging. |
| Route B: Nucleophilic Aromatic Substitution (SNA) | 1-Chloro-2,3-dinitrobenzene | Methoxylation via nucleophilic aromatic substitution with sodium methoxide. The intermediate is a Meisenheimer complex. | Can be highly regioselective. | Requires a suitable leaving group on the aromatic ring and is effective only with strongly activated systems. |
| Route C: Aryne Chemistry | o-Bromophenol | Generation of a benzyne intermediate followed by a cycloaddition reaction. | Can provide access to complex substitution patterns not easily achievable through other methods.[3] | Requires specialized reagents (e.g., strong bases like butyllithium) and careful control of reaction conditions. |
Part 3: Analytical Techniques for Intermediate Characterization
The direct observation and characterization of reaction intermediates in nitration reactions are challenging due to their short lifetimes. However, a combination of modern analytical techniques can provide valuable insights into the reaction mechanism and the distribution of isomeric products.
Spectroscopic Analysis of Reaction Mixtures
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the analysis of the crude reaction mixture.[2][6] The distinct chemical shifts and coupling patterns of the aromatic protons and carbons in the starting materials, intermediates (in some stabilized cases), and isomeric products allow for their identification and quantification. For instance, the integration of specific proton signals in the ¹H NMR spectrum can provide the ratio of different dinitroanisole isomers formed.[2]
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is invaluable for identifying the components of a complex reaction mixture. The mass-to-charge ratio of the molecular ions and their fragmentation patterns can confirm the presence of the desired product and various isomeric byproducts.
Infrared (IR) Spectroscopy: IR spectroscopy is a useful tool for monitoring the progress of the reaction by observing the appearance of the characteristic strong absorption bands of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).[2]
In-situ Reaction Monitoring
Modern process analytical technology (PAT) allows for the in-situ monitoring of chemical reactions. Techniques such as ReactIR (in-situ FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and sometimes, the build-up and decay of transient intermediates. This data is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.
Experimental Protocol: ¹H NMR Analysis of a Nitration Reaction Mixture
-
Sample Preparation: Carefully quench a small aliquot of the reaction mixture at a specific time point by adding it to ice-cold water.
-
Extraction: Extract the organic components with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and carefully evaporate the solvent under reduced pressure.
-
NMR Analysis: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H NMR spectrum.
-
Data Interpretation: Identify the characteristic signals for the starting material, and the ortho, meta, and para isomers. Integrate the non-overlapping signals corresponding to each isomer to determine their relative ratios.
Visualizing the Process
Reaction Pathway for the Synthesis of 1-Methoxy-2,3-dinitrobenzene
Caption: Primary synthetic route to 1-Methoxy-2,3-dinitrobenzene.
Analytical Workflow for Intermediate Analysis
Caption: Workflow for the analysis of reaction intermediates.
References
- Olah, G. A., & Lin, H. C. (1974). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 71(1), 329-331.
- Google Patents. (2017). 1, 2, 3-tri-substituted benzene and method for synthesizing same. (CN106316900A).
-
Lumen Learning. (n.d.). Organic Chemistry II: 14.1. Overview. [Link]
-
ResearchGate. (2014). Regioselective dinitration of simple aromatics over zeolite Hβ/nitric acid/acid anhydride systems. [Link]
- Google Patents. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (US5977418A).
-
BrainKart. (2018). Synthesis of di- and tri-substituted benzenes. [Link]
-
Chemistry Stack Exchange. (2018). Synthesize the trisubstituted benzene. [Link]
-
ResearchGate. (2004). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Synthesis of symmetrically trisubstituted benzene derivatives. [Link]
-
ACS Publications. (2013). On Aromatic Electrophilic Substitution Promoted by In Situ Generated Thionium Ions. [Link]
-
YouTube. (2016). Synthesis of Trisubstituted Benzene. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
PubChem. (n.d.). 3-Nitroanisole. [Link]
-
National Institutes of Health. (2022). NMR methods for the analysis of mixtures. [Link]
-
Pearson+. (n.d.). Describe two ways to prepare anisole from benzene. [Link]
-
YouTube. (2018). 34.04 Site Selectivity in Electrophilic Aromatic Substitution. [Link]
-
Reddit. (2019). Synthesis of anisole from benzene. [Link]
-
Scribd. (n.d.). Synthesis of m-Dinitrobenzene from Nitrobenzene. [Link]
- Google Patents. (2015). Method for preparing nitroanisole from m-nitrochlorobenzene oil. (CN104557557A).
-
PrepChem. (n.d.). Synthesis of p-nitroanisole. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]
-
PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]
-
YouTube. (2024). Best Practices for Mixture Analysis by NMR. [Link]
-
National Institutes of Health. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
- Google Patents. (2010). Method for preparing o-nitroanisole. (CN101643419A).
Sources
- 1. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. aiinmr.com [aiinmr.com]
- 6. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of 1-Methoxy-2,3-dinitrobenzene with different nucleophiles
An In-Depth Guide to the Cross-Reactivity of 1-Methoxy-2,3-dinitrobenzene with Diverse Nucleophiles
This guide provides a comprehensive analysis of the cross-reactivity of 1-Methoxy-2,3-dinitrobenzene, a highly electrophilic aromatic compound, with a range of common and biologically relevant nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying mechanisms, presents comparative experimental data, and offers robust protocols for assessing these critical interactions.
Introduction: The Chemistry of Activated Aryl Ethers
1-Methoxy-2,3-dinitrobenzene belongs to a class of aromatic compounds that are highly susceptible to nucleophilic attack. Typically, aromatic rings are electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups—in this case, two nitro (NO₂) groups—dramatically alters the ring's electronic character. These groups pull electron density from the aromatic system, rendering it electron-poor and thus, a prime target for electron-rich nucleophiles.[1][2] This process is known as Nucleophilic Aromatic Substitution (SNAr).
The SNAr reaction is fundamental in various fields, from the synthesis of pharmaceuticals and agrochemicals to its use as a chemical probe in biochemistry.[3][4] A classic example is the use of the related compound, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), to identify the N-terminal amino acids in proteins.[5][6][7] Understanding the reactivity of 1-Methoxy-2,3-dinitrobenzene is crucial for predicting potential reaction pathways, assessing off-target effects in biological systems, and designing novel molecular entities.
The SNAr Mechanism: An Addition-Elimination Pathway
The substitution of the methoxy group (-OCH₃) does not occur through a direct displacement (like an SN2 reaction) or the formation of an unstable aryl cation (like an SN1 reaction).[3] Instead, it proceeds via a well-established two-step addition-elimination mechanism.[8][9]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the methoxy leaving group (the ipso-carbon). This attack temporarily breaks the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][8] The stability of this complex is the cornerstone of the SNAr reaction. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, which greatly stabilizes the intermediate.[2]
-
Elimination: The aromaticity of the ring is restored as the leaving group (the methoxide ion, CH₃O⁻) is expelled. This second step is typically fast.
A Comparative Guide to Nucleophile Reactivity
The rate of the SNAr reaction is highly dependent on the identity of the nucleophile. Key properties influencing nucleophilicity in this context include basicity, polarizability (the "softness" of the nucleophile), and steric hindrance. We compare three major classes of nucleophiles below.
Thiolates (R-S⁻)
Thiolates are among the most potent nucleophiles for SNAr reactions. Their high reactivity stems from the high polarizability of the large sulfur atom. This "soft" nature allows for effective orbital overlap with the "soft" electrophilic carbon of the aromatic ring, even at a distance. This is particularly relevant in biological systems, where endogenous thiols like glutathione (GSH) and cysteine residues in proteins can readily react with activated aromatic compounds.[10]
-
Field Insight: The rapid reaction with biological thiols is a double-edged sword. While it can be exploited for targeted covalent inhibitor design, it is also a primary mechanism of toxicity for many nitroaromatic compounds, leading to glutathione depletion and cellular stress.
Amines (R-NH₂)
Amines are another crucial class of nucleophiles, widely used in synthetic chemistry. Their reactivity is generally correlated with their basicity; however, steric hindrance around the nitrogen atom can significantly reduce the reaction rate. For instance, a less hindered primary amine like piperidine is typically more reactive than a bulkier secondary amine.
-
Expert Commentary: The reaction of activated aryl halides and ethers with amines is a cornerstone of medicinal chemistry for constructing diarylamine or arylamine scaffolds.[11] Unlike charged nucleophiles, neutral amines produce a zwitterionic Meisenheimer complex, and a second molecule of the amine often acts as a general base to remove a proton in a subsequent step.[12]
Alkoxides (R-O⁻) and Hydroxide (OH⁻)
Alkoxides and hydroxide are strong bases and effective nucleophiles. However, they are generally less reactive in SNAr than thiolates of comparable basicity. This is attributed to their "hard" nature and high solvation energy in protic solvents, which can reduce their effective nucleophilicity.
-
Causality Explained: The high charge density on the small oxygen atom means it is strongly solvated by protic solvents (like water or methanol). This "solvation shell" must be disrupted for the nucleophile to attack the electrophile, creating a higher energy barrier compared to the less-solvated, more polarizable thiolate nucleophiles.
Quantitative Comparison Summary
The following table summarizes the general reactivity trends. Note that absolute rates are highly dependent on solvent, temperature, and the specific nucleophile structure.
| Nucleophile Class | Example Nucleophile | Relative Rate Constant (k₂) | Key Characteristics & Insights |
| Thiolates | Glutathione (GS⁻), Cysteine | ++++ (Very High) | Highly polarizable ("soft") nucleophiles. Crucial in biological contexts for both detoxification and toxicity mechanisms.[10] |
| Amines | Piperidine, Aniline | +++ (High) | Reactivity correlates with basicity but is sensitive to sterics. Fundamental for synthesizing many pharmaceutical compounds.[11] |
| Alkoxides | Methoxide (CH₃O⁻) | ++ (Moderate) | Strong nucleophiles but can be hampered by solvation effects. Can lead to ether exchange reactions. |
| Hydroxide | Hydroxide (OH⁻) | + (Low to Moderate) | Reactivity is often lower than corresponding alkoxides. Can lead to hydrolysis, forming dinitrophenols.[13][14] |
Experimental Protocol: A Guide to Measuring Cross-Reactivity via UV-Vis Spectroscopy
To quantitatively compare the reactivity of different nucleophiles, a kinetic assay monitoring the reaction progress over time is essential. The formation of the substituted dinitrophenyl product often results in a significant color change, making UV-Visible spectrophotometry an ideal, accessible, and self-validating method.
Objective: To determine the second-order rate constants (k₂) for the reaction of 1-Methoxy-2,3-dinitrobenzene with various nucleophiles under pseudo-first-order conditions.
Experimental Workflow
Detailed Methodology
-
Reagent Preparation:
-
Substrate Stock: Prepare a 10 mM stock solution of 1-Methoxy-2,3-dinitrobenzene in a suitable solvent like acetonitrile or DMSO. Rationale: Using a concentrated stock minimizes the volume of organic solvent added to the aqueous buffer, preventing solubility issues.
-
Buffer System: Choose a buffer system that maintains a stable pH at which the chosen nucleophile is in its desired protonation state (e.g., a phosphate or borate buffer at pH 8-9 for amine or thiol reactions).
-
Nucleophile Solutions: Prepare a series of at least five different concentrations of the nucleophile (e.g., 1 mM to 10 mM) in the chosen buffer. Rationale: Running the reaction under pseudo-first-order conditions ([Nucleophile] ≥ 10x [Substrate]) simplifies the rate law, making the observed rate dependent only on the substrate concentration.
-
-
Determining λ_max:
-
Scan the UV-Vis spectrum of a fully reacted solution to identify the wavelength of maximum absorbance (λ_max) for the colored product. This wavelength will be used for kinetic measurements.
-
-
Kinetic Run:
-
Place a cuvette containing the nucleophile solution in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate (e.g., at 25°C).
-
Initiate the reaction by adding a small aliquot of the substrate stock solution (e.g., 10 µL of 10 mM stock to 1 mL of buffer, for a final concentration of 0.1 mM).
-
Immediately start recording the absorbance at λ_max as a function of time until the absorbance value becomes constant (A_∞), indicating the reaction is complete.
-
-
Data Analysis and Validation:
-
The observed rate constant (k_obs) is determined by fitting the absorbance data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0)
-
A plot of ln(A_∞ - A_t) versus time (t) should yield a straight line, confirming the pseudo-first-order kinetics. The slope of this line is -k_obs. Trustworthiness Check: A linear plot (R² > 0.98) validates the assumption of first-order kinetics with respect to the substrate.
-
To find the second-order rate constant (k₂), plot the calculated k_obs values against the corresponding nucleophile concentrations. The slope of this second plot gives the value of k₂. k_obs = k₂ * [Nucleophile]
-
By repeating this procedure for each nucleophile, a direct and quantitative comparison of their intrinsic reactivities toward 1-Methoxy-2,3-dinitrobenzene can be established.
Conclusion
The cross-reactivity of 1-Methoxy-2,3-dinitrobenzene is governed by the principles of Nucleophilic Aromatic Substitution, where the electron-deficient aromatic ring readily reacts with a variety of nucleophiles. The reaction proceeds through a stabilized Meisenheimer complex, and its rate is profoundly influenced by the nature of the attacking nucleophile. Quantitative analysis reveals a general reactivity trend of thiolates > amines > alkoxides/hydroxide . This hierarchy is dictated by factors such as polarizability, basicity, and solvation. The provided experimental workflow offers a robust and reliable method for researchers to quantify these differences, enabling more accurate predictions of chemical behavior in both synthetic and biological environments.
References
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects Source: ResearchGate URL: [Link]
-
Title: Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C Source: Pearson URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry Source: YouTube URL: [Link]
-
Title: High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology Source: Creative Biolabs URL: [Link]
-
Title: Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH Source: ResearchGate URL: [Link]
-
Title: DNFB-Sanger's reagent for detection of free amino acids Source: G-Biosciences URL: [Link]
-
Title: How does Sanger's reagent work? Source: Quora URL: [Link]
-
Title: 1-Fluoro-2,4-dinitrobenzene Source: Wikipedia URL: [Link]
-
Title: Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates Source: PubMed URL: [Link]
-
Title: 1-Methoxy-2,3-dinitrobenzene Source: PubChem URL: [Link]
-
Title: Interactions of 1-Substituted 2,4-Dinitrobenzenes with Methoxide and Hydroxide Ions in Dimethyl Sulfoxide Source: J-STAGE URL: [Link]
-
Title: Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure Source: PubMed URL: [Link]
-
Title: Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Sangers reagent is used for the identification of A class 11 chemistry CBSE Source: Vedantu URL: [Link]
-
Title: Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects Source: Semantic Scholar URL: [Link]
-
Title: Journal of Chemical Education Source: ACS Publications URL: [Link]
-
Title: Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme Source: ChemRxiv URL: [Link]
-
Title: 1. How do peptides react with Edman's reagent?what is its practical - significance? Source: Course Hero URL: [Link]
-
Title: Kinetics of the reactions of 1-chloro-2,4,6-trinitrobenzene and phenyl-2,4,6- trinitrophenyl ether with aromatic amines in mixed Source: Prime Scholars URL: [Link]
-
Title: What is the most accepted mechanism for the reaction of ketones with m-dinitrobenzene? Source: Chemistry Stack Exchange URL: [Link]
-
Title: The Hydroxylation of Aromatic Nitro Compounds by Alkalies Source: eJournals @ Oklahoma State University Library URL: [Link]
-
Title: Selective nitro reduction of poly nitro compounds Source: Chemistry Stack Exchange URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. primescholars.com [primescholars.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]
A Comparative Guide to the Synthetic Routes of 1-Methoxy-2,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2,3-dinitrobenzene is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with specialized applications. The precise arrangement of the methoxy and two nitro groups on the benzene ring imparts unique reactivity and properties to the molecule. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as starting material availability, desired purity, scalability, safety considerations, and overall cost-effectiveness. This guide provides a critical comparison of the primary synthetic strategies for obtaining 1-Methoxy-2,3-dinitrobenzene, offering detailed experimental protocols and insights into the rationale behind the methodological choices.
Synthetic Strategies: An Overview
The synthesis of 1-Methoxy-2,3-dinitrobenzene can be broadly approached via two main disconnection strategies:
-
Electrophilic Aromatic Substitution: This approach involves the direct nitration of a suitable methoxy-substituted benzene derivative. The key challenge in this strategy lies in controlling the regioselectivity of the nitration to favor the formation of the desired 2,3-dinitro isomer over other potential isomers.
-
Nucleophilic Aromatic Substitution (Williamson Ether Synthesis): This strategy involves the formation of the ether linkage as a key step. Typically, this is achieved by reacting a dinitrophenoxide with a methylating agent. The success of this route hinges on the availability and synthesis of the requisite 2,3-dinitrophenol precursor.
This guide will delve into the practical execution of these strategies, providing a comparative analysis to aid in the selection of the most suitable method for a given research or development objective.
Route 1: Electrophilic Aromatic Substitution - Nitration of Methoxy-Substituted Benzenes
The direct introduction of two nitro groups onto a methoxy-substituted benzene ring is a conceptually straightforward approach. However, the directing effects of the substituents play a critical role in the isomeric distribution of the products. The methoxy group is a strongly activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group.
Nitration of 2-Nitroanisole and 3-Nitroanisole
A logical starting point for achieving the 2,3-dinitro substitution pattern is the nitration of a mononitrated anisole.
-
Nitration of 2-Nitroanisole: The methoxy group at position 1 and the nitro group at position 2 present conflicting directing effects. The methoxy group activates the ortho (position 6) and para (position 4) positions, while the nitro group directs incoming electrophiles to the meta positions (positions 4 and 6). This overlap in directing effects would be expected to yield a mixture of 1-methoxy-2,4-dinitrobenzene and 1-methoxy-2,6-dinitrobenzene, with the desired 1-methoxy-2,3-dinitrobenzene being a minor product, if formed at all.
-
Nitration of 3-Nitroanisole: In 3-nitroanisole, the methoxy group directs nitration to the ortho (positions 2 and 4) and para (position 6) positions. The existing nitro group at position 3 directs incoming groups to the meta positions (positions 5 and 1, with position 1 being blocked). The strong activating effect of the methoxy group would likely favor nitration at positions 2, 4, and 6, leading to a mixture of 1-methoxy-2,3-dinitrobenzene, 1-methoxy-3,4-dinitrobenzene, and 1-methoxy-3,6-dinitrobenzene. Separating the desired 2,3-isomer from this complex mixture would be challenging.
Due to the challenges in achieving high regioselectivity, the direct nitration of mononitroanisoles is often not the preferred method for the specific synthesis of 1-Methoxy-2,3-dinitrobenzene.
Route 2: Williamson Ether Synthesis - A Two-Step Approach
A more reliable and regioselective strategy involves the initial synthesis of 2,3-dinitrophenol, followed by its methylation. This approach decouples the formation of the dinitroaromatic core from the introduction of the methoxy group, allowing for greater control over the final product's structure.
Step 1: Synthesis of 2,3-Dinitrophenol
The synthesis of the key intermediate, 2,3-dinitrophenol, can be accomplished through several methods, with the hydrolysis of a corresponding 1-chloro-2,3-dinitrobenzene being a common industrial approach. While specific literature for the 2,3-isomer is scarce, the general procedure for the hydrolysis of dinitrochlorobenzenes provides a valuable template.
Conceptual Experimental Protocol for Hydrolysis of 1-Chloro-2,3-dinitrobenzene:
-
Reaction Principle: This reaction proceeds via a nucleophilic aromatic substitution mechanism, where a hydroxide ion displaces the chloride ion. The presence of two electron-withdrawing nitro groups facilitates this reaction.
-
Procedure:
-
A reaction vessel is charged with water and heated.
-
Molten 1-chloro-2,3-dinitrobenzene is added to the hot water with vigorous stirring.
-
A solution of sodium hydroxide is gradually added, maintaining the reaction temperature.
-
After the addition is complete, the mixture is held at temperature to ensure complete reaction.
-
Upon cooling, the sodium salt of 2,3-dinitrophenol precipitates.
-
The salt is filtered, redissolved in water, and acidified (e.g., with HCl) to a low pH to precipitate the 2,3-dinitrophenol.
-
The crystalline product is collected by filtration and can be recrystallized from a suitable solvent like ethanol to achieve high purity.
-
-
Causality of Experimental Choices:
-
Elevated Temperature: The hydrolysis of aryl chlorides typically requires elevated temperatures to overcome the activation energy of the nucleophilic aromatic substitution reaction.
-
Gradual Addition of Base: This helps to control the exothermicity of the reaction and maintain a safe operating temperature.
-
Acidification: The phenoxide salt formed during the reaction is protonated by the addition of a strong acid to yield the final phenol product.
-
Step 2: Methylation of 2,3-Dinitrophenol (Williamson Ether Synthesis)
Once 2,3-dinitrophenol is obtained, the final step is the introduction of the methyl group via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Detailed Experimental Protocol for the Methylation of 2,3-Dinitrophenol:
-
Reaction Principle: This is a classic SN2 reaction where the 2,3-dinitrophenoxide ion displaces a leaving group from a methylating agent.
-
Reagents and Materials:
-
2,3-Dinitrophenol
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., acetone, DMF, ethanol)
-
Standard laboratory glassware for reflux and workup
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dinitrophenol in a suitable solvent (e.g., acetone).
-
Add a base (e.g., anhydrous potassium carbonate) to the solution. The base will deprotonate the phenol to form the corresponding phenoxide.
-
To the stirred suspension, add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure 1-Methoxy-2,3-dinitrobenzene.
-
-
Expertise & Experience Insights:
-
Choice of Methylating Agent: Dimethyl sulfate is a common and cost-effective methylating agent for large-scale synthesis, though it is highly toxic and requires careful handling. Methyl iodide is also effective but can be more expensive.
-
Choice of Base and Solvent: The combination of potassium carbonate as the base and acetone as the solvent is a widely used and effective system for Williamson ether synthesis. The heterogeneous nature of the reaction (K₂CO₃ is sparingly soluble in acetone) often provides good results. For less reactive systems, a stronger base like sodium hydride in an aprotic polar solvent like DMF might be necessary.
-
Reaction Monitoring: TLC is a crucial tool to monitor the disappearance of the starting material (2,3-dinitrophenol) and the appearance of the product (1-Methoxy-2,3-dinitrobenzene), allowing for the determination of the optimal reaction time.
-
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Nitration | Route 2: Williamson Ether Synthesis |
| Starting Materials | 2-Nitroanisole or 3-Nitroanisole | 2,3-Dinitrophenol, Methylating Agent |
| Number of Steps | 1 | 2 (synthesis of dinitrophenol + methylation) |
| Regioselectivity | Potentially low, leading to isomeric mixtures | High, as the substitution pattern is pre-defined |
| Purification | Challenging separation of isomers | Generally straightforward recrystallization |
| Yield | Likely low for the desired isomer | Potentially high for the overall two-step process |
| Scalability | Difficult due to purification challenges | More amenable to scale-up |
| Safety | Handling of potent nitrating mixtures | Handling of toxic methylating agents and potentially hazardous dinitrophenol |
Visualization of Synthetic Pathways
Caption: Comparative overview of synthetic routes to 1-Methoxy-2,3-dinitrobenzene.
Conclusion and Recommendations
For the selective synthesis of 1-Methoxy-2,3-dinitrobenzene, the two-step approach via Williamson ether synthesis is demonstrably superior to direct nitration methods. While direct nitration appears more concise, the lack of regiocontrol leads to the formation of complex isomeric mixtures, rendering purification difficult and significantly lowering the practical yield of the desired product.
The Williamson ether synthesis route, although involving an additional step for the preparation of 2,3-dinitrophenol, offers a highly controlled and regioselective pathway. The substitution pattern is established in the dinitrophenol intermediate, and the subsequent methylation is a reliable and high-yielding transformation. This method is more amenable to producing high-purity 1-Methoxy-2,3-dinitrobenzene and is the recommended strategy for both laboratory-scale synthesis and potential scale-up operations. Careful consideration of the hazards associated with the starting materials and reagents is essential for the safe execution of either synthetic route.
References
- Google Patents. (n.d.). Preparation method of 2,4-dinitrophenol.
- Google Patents. (n.d.). Method of producing 2,4-dinitrophenol.
-
Organic Syntheses. (n.d.). 1-chloro-2,6-dinitrobenzene. Retrieved from [Link]
-
ACS Publications. (2020). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (1994). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Retrieved from [Link]
-
Chemdad. (n.d.). 2,3-DINITROPHENOL. Retrieved from [Link]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-Methoxy-2,3-dinitrobenzene
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-methoxy-2,3-dinitrobenzene (CAS No. 16315-07-4). As a member of the dinitroaromatic family, this compound presents significant health and safety risks that necessitate rigorous adherence to established disposal procedures. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The procedures outlined are based on established protocols for hazardous nitroaromatic compounds and are intended to create a self-validating system of safety within your laboratory.
Hazard Identification and Inherent Risks
1-Methoxy-2,3-dinitrobenzene is a nitroaromatic compound. While specific toxicity and reactivity data for this exact isomer are limited, the hazards can be inferred from extensive data on related dinitrobenzene compounds. Dinitrobenzenes are classified as highly toxic and potentially explosive under certain conditions.[1][2] The primary risks associated with this class of chemicals include severe toxicity through ingestion, inhalation, and dermal contact, as well as the potential for explosive decomposition when heated.[1][3]
The U.S. Environmental Protection Agency (EPA) classifies wastes from the manufacturing of dinitrobenzene as hazardous, mandating strict disposal regulations.[4][5] Therefore, 1-methoxy-2,3-dinitrobenzene must be managed as a hazardous waste from cradle to grave.
Table 1: Hazard Profile and Physical Properties
| Property | Value / Classification | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂O₅ | PubChem[6] |
| Physical State | Crystalline Solid (inferred from isomers) | Thermo Fisher Scientific[3] |
| Acute Toxicity (Oral) | Likely Category 1 or 2 (Fatal if swallowed) | Sigma-Aldrich |
| Acute Toxicity (Dermal) | Likely Category 1 or 2 (Fatal in contact with skin) | Sigma-Aldrich |
| Acute Toxicity (Inhalation) | Likely Category 1 or 2 (Fatal if inhaled) | Sigma-Aldrich |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Thermo Fisher Scientific[3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2] | Sigma-Aldrich |
| Explosive Hazard | May explode in a fire due to spontaneous decomposition.[1] Forms explosive mixtures with air on intense heating. | NJ.gov[1], Sigma-Aldrich |
Pre-Disposal Safety Protocols: Engineering and Personal Controls
Before handling 1-methoxy-2,3-dinitrobenzene for any purpose, including disposal, a robust safety framework must be in place. The causality is clear: minimizing exposure is paramount due to the compound's high acute toxicity.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The facility must be equipped with an eyewash station and a safety shower in immediate proximity to the handling area.[2]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. Do not proceed without it.
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[2][8]
-
Skin Protection : Wear nitrile or neoprene gloves (double-gloving is recommended), a chemically resistant apron or lab coat, and full-coverage clothing with closed-toe shoes.[2]
-
Respiratory Protection : If there is any risk of aerosolization or dust generation outside of a fume hood, a NIOSH-approved respirator with particulate filters is required.[2][8]
-
Step-by-Step Waste Collection and Containment Protocol
Proper segregation and containment are the foundational steps for safe disposal. The objective is to prevent accidental reactions and ensure the waste is clearly identified for the disposal contractor.
Protocol Steps:
-
Designate a Waste Container : Use a dedicated, leak-proof hazardous waste container made of compatible material, such as high-density polyethylene (HDPE).[9]
-
Labeling : The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Methoxy-2,3-dinitrobenzene"
-
The specific hazard pictograms (e.g., Skull and Crossbones, Exploding Bomb, Environment)
-
-
Waste Transfer :
-
For solid waste, use a dedicated, non-sparking scoop or spatula to transfer the material into the container. Avoid grinding or creating dust.
-
For solutions, use a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Segregation : Crucially, do not mix 1-methoxy-2,3-dinitrobenzene waste with any other waste streams. [9] It is particularly important to keep it separate from:
-
Strong oxidizing agents
-
Acids or bases
-
Combustible materials
-
-
Container Sealing and Storage :
-
Securely seal the container lid.
-
Wipe the exterior of the container to remove any contamination.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be well-ventilated, secure, and away from sources of heat or ignition.[9]
-
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert personnel in the area and evacuate non-essential staff. Secure the entrance to the laboratory.[1][2]
-
Control Ignition Sources : Eliminate all potential sources of ignition (e.g., turn off hot plates, unplug equipment).[1]
-
Ventilate : Ensure the area is well-ventilated, preferably under negative pressure via a chemical fume hood.[1]
-
Cleanup (for small spills, trained personnel only) :
-
Don the appropriate PPE as described in Section 2.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[9]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth in the waste container.[9]
-
Wash the area with soap and water.[9]
-
-
Large Spills : For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]
Formal Disposal Pathway
Disposal of 1-methoxy-2,3-dinitrobenzene is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][10] The only acceptable method is through a licensed hazardous waste management facility.
-
Primary Disposal Method : High-temperature incineration in a facility equipped with afterburners and scrubbers is the recommended method for destroying dinitrobenzene compounds.[4] This process ensures the complete destruction of the hazardous molecule.
-
Arranging for Professional Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Provide them with the full chemical name and a copy of the Safety Data Sheet (SDS) if available. If an SDS for the specific isomer is not available, provide information for a closely related compound like 1,3-Dinitrobenzene.
-
Ensure all waste containers are properly labeled and sealed before the scheduled pickup.
-
Disposal of Empty Containers : Empty containers that held 1-methoxy-2,3-dinitrobenzene must also be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[9] After rinsing, deface the label and dispose of the container as directed by your EHS office.
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of 1-methoxy-2,3-dinitrobenzene waste.
Caption: Decision workflow for safe disposal of 1-methoxy-2,3-dinitrobenzene.
References
-
Production, Import/Export, Use, and Disposal - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Dinitrobenzene (mixed isomers) Hazard Summary . (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
1-Methoxy-2,3-dinitrobenzene . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Benzene, 1-methoxy-2,3-dinitro- . (n.d.). Chemsrc. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ashp.org [ashp.org]
A Researcher's Guide to the Safe Handling of 1-Methoxy-2,3-dinitrobenzene
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1-Methoxy-2,3-dinitrobenzene. As a dinitroaromatic compound, this chemical presents significant health risks that demand rigorous adherence to safety procedures to mitigate exposure and ensure a safe laboratory environment. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and scientific integrity.
Understanding the Hazard: The Criticality of Prevention
1-Methoxy-2,3-dinitrobenzene belongs to the family of dinitrobenzene compounds, which are known for their toxicity. While specific toxicological data for this particular isomer is limited, the hazards associated with related dinitrobenzene compounds provide a strong basis for a conservative and cautious approach. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can lead to severe systemic effects.[1][2][3]
The nitro functional groups are responsible for the compound's reactivity and toxicological properties. Upon absorption, these compounds can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory failure.[1] Chronic exposure may lead to liver and kidney damage, as well as reproductive harm.[1][4] Therefore, the core principle of handling this compound is the stringent prevention of any direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-Methoxy-2,3-dinitrobenzene. The following table summarizes the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Nitrile Gloves | Provides a robust barrier against dinitrobenzene compounds. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.[5] |
| Eyes | Chemical Safety Goggles | Must be worn at all times in the laboratory. Provides protection against splashes and airborne particles.[6][7] |
| Body | Flame-Resistant Laboratory Coat | A lab coat, preferably one that is flame-resistant, should be worn and fully buttoned to protect against accidental spills.[5] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles. The specific cartridge type should be selected based on a formal risk assessment.[6] |
Logical Workflow for PPE Selection:
Caption: Decision tree for selecting appropriate PPE.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling 1-Methoxy-2,3-dinitrobenzene is crucial for minimizing risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep the container tightly closed when not in use.
Handling Procedures
-
All handling of 1-Methoxy-2,3-dinitrobenzene, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If necessary, moisten the solid with a small amount of a suitable solvent to reduce dust generation.[4]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[1]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.[5]
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and then wash with soap and water.[5] All cleaning materials should be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[5]
-
Prevent entry into the affected area.
-
Emergency Response Workflow:
Caption: Workflow for responding to a chemical spill.
Emergency Exposure Plan
In the unfortunate event of an exposure, immediate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek immediate medical attention, even if no symptoms are immediately apparent.[9]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][10]
Disposal Plan: Ensuring Environmental Responsibility
All waste containing 1-Methoxy-2,3-dinitrobenzene, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection:
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
The primary recommended method of disposal for dinitrobenzene compounds is high-temperature incineration.[5][11]
-
Empty containers must also be treated as hazardous waste. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[5] Deface the label on the empty container before disposal.[5]
-
Conclusion: A Commitment to Safety
The safe handling of 1-Methoxy-2,3-dinitrobenzene is predicated on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
-
Production, Import/Export, Use, and Disposal - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. National Center for Biotechnology Information. [Link]
-
1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452. PubChem. [Link]
-
m-DINITROBENZENE AR. Loba Chemie. [Link]
-
Experiment 10 Preparation of Dinitrobenzene. ResearchGate. [Link]
-
Preparation of Dinitrobenzene - Organic Chemistry - Lab Manual. Docsity. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]
-
Preparation of m-dinitrobenzene from nitrobenzene- PART I. YouTube. [Link]
-
Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
-
Benzene, 1,2,3-trimethoxy- Safety Data Sheet. Synerzine. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene. Centers for Disease Control and Prevention. [Link]
-
1-Methoxy-2,3-dinitrobenzene | C7H6N2O5 | CID 242825. PubChem. [Link]
-
1,3-Dinitrobenzene Material Safety Data Sheet. Cole-Parmer. [Link]
Sources
- 1. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. M-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. echemi.com [echemi.com]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
